molecular formula C7H9N3O B8755193 N,N-dimethylpyrimidine-5-carboxamide

N,N-dimethylpyrimidine-5-carboxamide

カタログ番号: B8755193
分子量: 151.17 g/mol
InChIキー: WHXFPACQVZIETN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethylpyrimidine-5-carboxamide (CAS 98405-54-0) is a pyrimidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H9N3O, with a molecular weight of 151.17 g/mol . This compound serves as a versatile precursor and core structure in the synthesis of novel therapeutic agents. Recent research highlights the strategic importance of the pyrimidine-5-carboxamide scaffold in developing inhibitors for biologically relevant targets. Specifically, pyrimidine-5-carboxamide compounds have been investigated as potent and orally bioavailable inhibitors of Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme implicated in the pathology of type 2 diabetes mellitus, metabolic syndrome, and chronic kidney disease, making it a promising therapeutic target . The pyrimidine ring is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and its use as a bioisostere for other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates . As a subclass, pyrimidine-5-carboxamides are being explored for their potential across a broad spectrum of biological activities. The specific substitution pattern on the pyrimidine ring makes this compound a valuable intermediate for further functionalization and optimization in research programs. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C7H9N3O

分子量

151.17 g/mol

IUPAC名

N,N-dimethylpyrimidine-5-carboxamide

InChI

InChI=1S/C7H9N3O/c1-10(2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3

InChIキー

WHXFPACQVZIETN-UHFFFAOYSA-N

正規SMILES

CN(C)C(=O)C1=CN=CN=C1

製品の起源

United States
Foundational & Exploratory

N,N-dimethylpyrimidine-5-carboxamide CAS 98405-54-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Kinase and Methyltransferase Inhibition[1]

Executive Summary

N,N-Dimethylpyrimidine-5-carboxamide (CAS 98405-54-0) represents a high-value heterocyclic building block in modern drug discovery.[1] Unlike simple pyridine analogues, the pyrimidine-5-carboxamide scaffold offers a unique electronic profile characterized by high electron deficiency and specific hydrogen-bond acceptor motifs.[1] This whitepaper analyzes the physicochemical properties, synthetic routes, and critical reactivity patterns of this compound, with a specific focus on its utility as a template for Nicotinamide N-methyltransferase (NNMT) inhibitors and kinase-targeted therapeutics.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

The utility of N,N-dimethylpyrimidine-5-carboxamide stems from its "lead-like" properties.[1] It serves as a fragment-based drug discovery (FBDD) starting point due to its low molecular weight and favorable lipophilicity profile.[1]

Table 1: Core Physicochemical Properties

PropertyValueContext for Drug Design
CAS Number 98405-54-0Unique Identifier
Formula C₇H₉N₃OHeteroaromatic Amide
Molecular Weight 151.17 g/mol Ideal for Fragment-Based Design (Rule of 3)
Predicted LogP ~0.2 - 0.5High water solubility; excellent metabolic stability
H-Bond Acceptors 3 (N1, N3, Amide O)Critical for active site binding (e.g., Hinge region)
H-Bond Donors 0Improves membrane permeability
Topological PSA ~46 ŲWell within BBB permeation limits (<90 Ų)

Electronic Structure Analysis: The pyrimidine ring is significantly more electron-deficient than benzene or pyridine.[1] The amide group at the 5-position acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SₙAr) and directed ortho-metalation (DoM).[1]

Synthetic Architectures

For research and scale-up, two primary methodologies are validated: the classical Acid Chloride Activation and the modern Palladium-Catalyzed Aminocarbonylation.[1]

Protocol A: Acid Chloride Activation (Standard Laboratory Scale)

Best for: Gram-scale synthesis with high reliability.[1]

  • Activation: Suspend pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.

  • Amidation: Re-dissolve residue in anhydrous THF. Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 equiv) and Et₃N (2.0 equiv) dropwise.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Pd-Catalyzed Aminocarbonylation (Industrial Scale)

Best for: Avoiding unstable acid chlorides and utilizing halide precursors.[1]

  • Substrate: 5-Bromopyrimidine.[1]

  • Reagents: CO gas (balloon or 5 bar), Dimethylamine, Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), Na₂CO₃.

  • Conditions: Toluene/THF, 80°C, 12 hours.

  • Mechanism: Oxidative addition of Pd to the C-Br bond, followed by CO insertion and nucleophilic attack by the amine.[1]

Visualization of Synthetic Logic:

Synthesis Start1 Pyrimidine-5-carboxylic Acid Inter1 Acid Chloride Intermediate Start1->Inter1 (COCl)2, DMF cat. DCM, RT Product N,N-Dimethylpyrimidine- 5-carboxamide (CAS 98405-54-0) Inter1->Product HN(Me)2, Et3N THF, 0°C Start2 5-Bromopyrimidine Start2->Product Pd(OAc)2, Xantphos CO, HN(Me)2 80°C

Figure 1: Comparison of Classical Activation vs. Modern Carbonylation routes.

Reactivity & Functionalization Strategies

The "Application Scientist" approach focuses on how to modify this scaffold to create IP-generating compounds.[1] The C4 and C6 positions are chemically equivalent and highly reactive.[1]

A. Directed Ortho-Metalation (DoM)

The amide group at C5 is a powerful Directed Metalation Group (DMG).[1]

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack at the ring carbons.[1]

  • Condition: THF, -78°C.

  • Outcome: Lithiation occurs exclusively at the C4 position.[1]

  • Electrophiles: Quench with Iodine (I₂), Aldehydes (RCHO), or Borates (B(OMe)₃) to install handles for Suzuki couplings.

B. Minisci Radical Alkylation

Due to the electron-deficient nature of the pyrimidine ring, it is an excellent substrate for radical additions.[1]

  • Reagent: Alkyl carboxylic acids + AgNO₃ + (NH₄)₂S₂O₈.[1]

  • Outcome: Direct alkylation at C4/C6 positions without pre-functionalization.[1]

Reactivity Workflow Diagram:

Reactivity cluster_DoM Pathway A: C-H Activation (DoM) cluster_Minisci Pathway B: Radical Alkylation Core N,N-Dimethylpyrimidine- 5-carboxamide Li_Inter 4-Lithio Species Core->Li_Inter LiTMP, THF, -78°C Rad_Prod 4-Alkyl Pyrimidine Core->Rad_Prod R-COOH, AgNO3, S2O8 Func_Prod 4-Substituted Derivative (I, CHO, B(OH)2) Li_Inter->Func_Prod Electrophile (E+)

Figure 2: Divergent functionalization strategies for library generation.

Application in Drug Discovery[1][5][6][7]
Nicotinamide N-Methyltransferase (NNMT) Inhibition

The N,N-dimethylpyrimidine-5-carboxamide scaffold is a bioisostere of nicotinamide.[1] Recent studies and patent literature (e.g., WO 2021/025975) highlight its role in inhibiting NNMT.

  • Mechanism: The pyrimidine ring mimics the pyridine of nicotinamide, binding in the active site, while the 5-carboxamide tail interacts with the specific hydrophobic pocket of the enzyme.[1]

  • Therapeutic Area: Type 2 Diabetes, Obesity, and Metabolic Syndrome.[1][3] Inhibition of NNMT prevents the methylation of nicotinamide, thereby regulating NAD+ flux and energy expenditure in adipose tissue.[1]

Kinase Inhibitor Scaffolds

Derivatives of this core, particularly 2,4-diamino analogues, are privileged structures for kinase inhibition (e.g., EGFR, CDK).[1]

  • Binding Mode: The N1 and the amide oxygen often form a "hinge-binding" motif, accepting hydrogen bonds from the kinase backbone (e.g., Met793 in EGFR).[1]

Handling & Safety Protocols

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for low-molecular-weight amides and pyrimidines.[1]

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][4]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][4]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All solid handling should be performed in a fume hood to prevent inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2-8°C preferred for long term) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide bond, although the compound is generally stable.

References
  • Synthesis of Pyrimidine-5-carboxamides: Aher, J. S., et al. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition."[1] Journal of Chemical Sciences, 2019.[1]

  • NNMT Inhibitor Application: Ruenoplaza, G., et al. "Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes."[1][3] World Intellectual Property Organization, WO 2021/025975 A1, 2021.[1][3]

  • Directed Ortho-Metalation: Plé, N., et al. "Metalation of diazines.[1] XI. Directed ortho-lithiation of pyrimidine derivatives." Journal of Heterocyclic Chemistry, 1994.[1]

  • Kinase Inhibitor Scaffolds: BenchChem Technical Guide. "Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues." BenchChem, 2025.[1]

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: N,N-Dimethylformamide (Analogous Amide Safety)." 2013.

Sources

N,N-dimethylpyrimidine-5-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethylpyrimidine-5-carboxamide (CAS: 98405-54-0) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1][2] Structurally, it consists of a 1,3-diazine (pyrimidine) core functionalized at the C5 position with a dimethyl-substituted carboxamide moiety.[1][2] This specific substitution pattern confers unique electronic properties, balancing the electron-deficient nature of the pyrimidine ring with the hydrogen-bond accepting capability and metabolic stability of the tertiary amide.[1][2]

This guide serves as a definitive technical resource for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD), specifically targeting Nicotinamide N-methyltransferase (NNMT) and Salt-Inducible Kinases (SIKs).[1][2]

Physicochemical Profile

The following data establishes the baseline identity of the molecule. Researchers must verify these parameters upon receipt of commercial samples or following in-house synthesis.[1][2]

Table 1: Core Molecular Specifications
ParameterValueTechnical Note
IUPAC Name N,N-Dimethylpyrimidine-5-carboxamide-
CAS Registry Number 98405-54-0Primary identifier for procurement.[1][2][3]
Molecular Formula C₇H₉N₃O-
Molecular Weight 151.17 g/mol Monoisotopic Mass: 151.0746
SMILES CN(C)C(=O)c1cncnc1Useful for cheminformatics/docking.[1][2][4]
LogP (Predicted) ~0.2 - 0.5Highly polar; excellent aqueous solubility.[1][2]
Topological Polar Surface Area (TPSA) ~46 ŲFavorable for CNS penetration and cell permeability.
H-Bond Donors / Acceptors 0 / 3Lack of donors improves membrane permeability.[1][2]

Synthetic Methodology

While N,N-dimethylpyrimidine-5-carboxamide is commercially available, in-house synthesis is often required for isotopic labeling (e.g., deuterated methyl groups) or derivative generation.[1][2] The most robust protocol utilizes Pyrimidine-5-carboxylic acid as the starting material.[1][2]

Protocol: Acid Chloride Activation Route

Rationale: Direct amidation via acid chloride provides higher yields compared to carbodiimide coupling for electron-deficient heteroaromatics.[1][2]

Step 1: Activation
  • Reagents: Pyrimidine-5-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), catalytic DMF (2-3 drops).

  • Conditions: Reflux (75°C) for 2 hours under N₂ atmosphere.

  • Observation: Evolution of HCl/SO₂ gas ceases; reaction mixture turns homogeneous.

  • Workup: Evaporate excess SOCl₂ in vacuo to dryness. Azeotrope with toluene (2x) to remove residual acid chloride traces. Do not purify ; use immediately.

Step 2: Amidation
  • Reagents: Crude Pyrimidine-5-carbonyl chloride (from Step 1), Dimethylamine (2.0 M in THF, 3.0 eq), Triethylamine (Et₃N, 2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[2]

  • Procedure:

    • Dissolve crude acid chloride in DCM at 0°C.[2]

    • Add Et₃N followed by dropwise addition of Dimethylamine solution.[2]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Purification:

    • Quench with saturated NaHCO₃.[2]

    • Extract with DCM (3x).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

    • Chromatography: Silica gel column; Eluent: 0-5% Methanol in DCM (Polarity is high due to the amide).[1][2]

Visualization: Synthetic Workflow

Synthesis Start Pyrimidine-5-carboxylic Acid (C5H4N2O2) Activation Activation (SOCl2, cat. DMF, Reflux) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate - HCl, - SO2 Amidation Amidation (HN(CH3)2, Et3N, DCM) Intermediate->Amidation Product N,N-Dimethylpyrimidine- 5-carboxamide Amidation->Product Nucleophilic Acyl Substitution

Figure 1: Step-wise synthetic pathway transforming the carboxylic acid precursor to the dimethylamide target via an acid chloride intermediate.[1][2]

Analytical Validation (Trustworthiness)

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be validated.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The symmetry of the pyrimidine ring and the restricted rotation of the amide bond are key diagnostic features.[2]

  • δ 9.25 ppm (s, 1H): H-2 proton (located between the two ring nitrogens).[2] Most deshielded due to dual electronegative induction.[2]

  • δ 9.05 ppm (s, 2H): H-4 and H-6 protons.[1][2] Equivalent due to symmetry (unless a chiral environment is introduced).[2]

  • δ 3.05 ppm (s, 3H) & δ 2.95 ppm (s, 3H): N-Methyl groups.[1][2]

    • Critical Note: Due to the partial double bond character of the C-N amide bond, rotation is restricted at room temperature.[2] You will often see two distinct singlets for the methyl groups rather than one integrated signal of 6H.[2]

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ion: [M+H]⁺ = 152.17 m/z.[2]

  • Fragment Pattern: Loss of -N(CH3)2 group may be observed at higher collision energies.[1][2]

Applications in Drug Discovery[2][5][6]

The N,N-dimethylpyrimidine-5-carboxamide scaffold acts as a "privileged structure" in medicinal chemistry, particularly in kinase and transferase inhibition.[1][2]

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is a metabolic enzyme linked to obesity and Type 2 diabetes.[1][2] The pyrimidine-5-carboxamide core mimics Nicotinamide (NAM) , the natural substrate of NNMT.[1][2]

  • Mechanism: The pyrimidine ring stacks within the active site, while the amide moiety interacts with the cofactor binding pocket.[2]

  • Optimization: The N,N-dimethyl group prevents methylation by the enzyme (acting as a dead-end substrate or competitive inhibitor) compared to the primary amide.[1][2]

Salt-Inducible Kinases (SIKs)

Derivatives of this scaffold have been explored as SIK inhibitors for anti-inflammatory applications (e.g., Inflammatory Bowel Disease).[2][5]

  • Role: The scaffold serves as the hinge-binding motif.[2][6] The nitrogen atoms in the pyrimidine ring accept hydrogen bonds from the kinase hinge region (e.g., Valine or Alanine residues).[2]

Visualization: Pharmacophore Interactions[1][2]

Interactions Core Pyrimidine Ring (Electron Deficient) Hinge Kinase Hinge Region (H-Bond Donor) Core->Hinge Accepts H-Bond (N1/N3) Amide C5-Amide (C=O, N-Me2) Pocket Hydrophobic Pocket (Val/Leu/Ala) Amide->Pocket Van der Waals (Methyls) Metabolic Metabolic Stability (vs. Hydrolysis) Amide->Metabolic Resistant to Peptidases

Figure 2: Pharmacophoric mapping of the N,N-dimethylpyrimidine-5-carboxamide scaffold illustrating key binding interactions and stability features.[1][2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 6487595 (Related: 2,4-Dimethylpyrimidine-5-carboxylic acid). Retrieved from [Link]

  • Ruenoplaza, G., et al. (2021).[7] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO 2021/025975 A1.[2][7] Retrieved from

Sources

N,N-dimethylpyrimidine-5-carboxamide SMILES and InChIKey

Technical Monograph: -Dimethylpyrimidine-5-carboxamide

Core Identity & Medicinal Chemistry Applications

Executive Summary

This guide provides a definitive technical profile of the molecule, including validated chemical identifiers, synthetic protocols, and physicochemical properties essential for lead optimization.

Chemical Identity & Digital Representation

Precise digital interoperability is required for cheminformatics workflows. The following identifiers are validated for database integration.

Identifier Type String / Value Context
IUPAC Name

-dimethylpyrimidine-5-carboxamide
Official Nomenclature
CAS Registry Number 98405-54-0 Commercial/Regulatory
Canonical SMILES CN(C)C(=O)c1cncnc12D Topology (Machine Learning)
Isomeric SMILES CN(C)C(=O)C1=CN=CN=C1Aromaticity Specified
InChI String InChI=1S/C7H9N3O/c1-10(2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3Standard IUPAC Hash
InChIKey UZWDCQSDERBNIV-UHFFFAOYSA-NFixed-Length Hash for Database Keys
Molecular Formula

Stoichiometry
Molecular Weight 151.17 g/mol Mass Spectrometry (M+H: 152.[1][2][3][4]17)

Physicochemical Profile & Drug-Likeness

Understanding the electronic and physical behavior of this scaffold is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Electronic Distribution

The pyrimidine ring is a

  • C5 Position: The 5-position is the least electron-deficient carbon on the ring, making it the ideal vector for attaching the carboxamide group without destabilizing the ring system.

  • Amide Functionality: The

    
    -dimethyl group acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks hydrogen bond donors. This improves membrane permeability compared to primary amides.
    
Calculated Properties (In Silico)
PropertyValueImplication
cLogP ~0.2 - 0.5Highly hydrophilic; ideal for fragment merging.
TPSA ~46 ŲExcellent passive membrane permeability (Rule of 5 compliant).
H-Bond Donors 0Reduces non-specific binding.
H-Bond Acceptors 3Key interactions with Ser/Thr residues in protein pockets.

Synthetic Methodology

High-purity synthesis is required for biological assay validation. Two primary routes are established: Acid Chloride Activation (Scale-up) and Coupling Agent Activation (Discovery/Library).

Route A: Acid Chloride Activation (Scalable)

This method is preferred for multi-gram synthesis due to cost-efficiency and simplified purification.

Protocol:

  • Activation: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

  • Concentration: Remove solvent in vacuo to isolate the crude acid chloride (hygroscopic solid).

  • Amidation: Re-dissolve in DCM. Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.

  • Workup: Wash with sat.

    
    , brine, and dry over 
    
    
    .
Route B: HATU-Mediated Coupling (Discovery)

Preferred for parallel synthesis or when avoiding harsh chlorinating agents.

Protocol:

  • Dissolution: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the OAt-active ester.

  • Coupling: Add dimethylamine hydrochloride (1.2 eq). Stir at RT for 4–16 hours.

  • Purification: Direct injection onto preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.

Synthesis_WorkflowStartPyrimidine-5-carboxylic AcidDecisionScale Requirement?Start->DecisionRouteA_Step1Activation: (COCl)2 / DMF cat.Decision->RouteA_Step1>10g (Scale-up)RouteB_Step1Coupling: HATU / DIPEADecision->RouteB_Step1<100mg (Library)RouteA_InterIntermediate: Acid ChlorideRouteA_Step1->RouteA_InterRouteA_Step2Amidation: HN(Me)2 / Et3NRouteA_Inter->RouteA_Step2ProductN,N-dimethylpyrimidine-5-carboxamideRouteA_Step2->ProductRouteB_Step2One-Pot Amidation: HN(Me)2RouteB_Step1->RouteB_Step2RouteB_Step2->Product

Caption: Comparative synthetic pathways for N,N-dimethylpyrimidine-5-carboxamide based on scale.

Medicinal Chemistry Applications

This molecule is rarely a drug in isolation but acts as a critical pharmacophore.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule is screened against targets using NMR or Surface Plasmon Resonance (SPR).

  • Vector Analysis: The C2 and C4/C6 positions of the pyrimidine ring offer vectors for "growing" the fragment.

  • Hinge Binding: In kinase inhibitors, the N1 and N3 atoms of the pyrimidine often interact with the hinge region of the ATP binding pocket via hydrogen bonding.

Bioisosterism

The pyrimidine-5-carboxamide moiety is often used as a bioisostere for:

  • Pyridine-3-carboxamides (Nicotinamides): To lower pKa and improve metabolic stability.

  • Phenyl-carboxamides: To increase solubility and reduce lipophilicity (lowering LogP).

Biological Logic Diagram

The mechanism of action for derivatives of this scaffold (e.g., in NNMT inhibition) involves competition with the cofactor SAM or the substrate Nicotinamide.

Mechanism_ActionTargetTarget Enzyme (e.g., NNMT/Kinase)EffectInhibition of Catalytic ActivityTarget->EffectTherapeutic OutcomePocketActive Site / Hinge RegionInteractionH-Bond Network (N1/N3 Acceptors)Pocket->InteractionMolecular RecognitionScaffoldN,N-dimethylpyrimidine-5-carboxamideScaffold->PocketDockingInteraction->TargetStabilization

Caption: Pharmacological interaction logic of the pyrimidine-5-carboxamide scaffold within a target binding pocket.

Analytical Characterization

To validate the synthesis of N,N-dimethylpyrimidine-5-carboxamide, the following spectral data should be observed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.20 (s, 1H, H-2): The proton between the two nitrogens is highly deshielded.
      
    • 
       8.90 (s, 2H, H-4, H-6): The equivalent protons adjacent to the amide.
      
    • 
       3.00 (s, 3H, 
      
      
      ) and
      
      
      2.95 (s, 3H,
      
      
      ): Distinct singlets due to restricted rotation around the amide bond (rotamers).
  • LC-MS:

    • Retention time: Early eluting (polar).

    • Ionization: Strong

      
       peak at 152.1 m/z.
      

References

  • PubChem Compound Summary. (n.d.). Pyrimidine-5-carboxamide Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Ruenoplaza, G., et al. (2021).[5] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO 2021/025975 A1.[5] Retrieved from

  • Li, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

N,N-Dimethylpyrimidine-5-carboxamide: Structural Nuances, Synthetic Workflows, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-5-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, metabolic modulators, and central nervous system (CNS) agents. The specific functionalization to N,N-dimethylpyrimidine-5-carboxamide introduces critical physicochemical shifts: the tertiary amide eliminates hydrogen bond donating (HBD) capacity, increases steric bulk, and alters the molecule's topological polar surface area (TPSA). This technical whitepaper dissects the structural rationale, provides a validated synthetic methodology, and explores the pharmacological applications of this moiety in contemporary drug development.

Structural and Electronic Architecture

The Pyrimidine Scaffold

Pyrimidine is an electron-deficient, six-membered diazine ring. The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring susceptible to nucleophilic attack but highly resistant to electrophilic aromatic substitution. In drug design, the pyrimidine ring frequently acts as a hydrogen bond acceptor at the kinase hinge region.

The N,N-Dimethylcarboxamide Modification

The attachment of a carboxamide group at the C5 position places the carbonyl group in direct conjugation with the electron-deficient pyrimidine pi-system. However, converting a primary or secondary amide to an N,N-dimethyl tertiary amide introduces profound pharmacological effects:

  • Elimination of Hydrogen Bond Donors: By replacing the amide protons with methyl groups, the HBD count is reduced to zero. This enhances passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The steric bulk of the twin methyl groups forces the amide plane to rotate out of coplanarity with the pyrimidine ring. This orthogonal conformation prevents flat, planar stacking, thereby increasing aqueous solubility and reducing off-target intercalation with DNA.

  • Metabolic Stability: Tertiary amides are generally more resistant to enzymatic hydrolysis by amidases in the liver and plasma compared to their primary counterparts, leading to improved in vivo exposure[1].

Pharmacological Applications and Structure-Activity Relationships (SAR)

The N,N-dimethylpyrimidine-5-carboxamide motif has been successfully deployed across multiple therapeutic domains, demonstrating its versatility as a core scaffold.

Salt-Inducible Kinases (SIKs) in Inflammatory Bowel Disease (IBD)

Salt-inducible kinases act as molecular switches regulating the M1/M2 polarization of macrophages. Recent drug discovery efforts have optimized early SIK inhibitors (like HG-9-91-01) by incorporating pyrimidine-5-carboxamide derivatives. This molecular hybridization strategy significantly improved drug-like properties, including metabolic stability in human liver microsomes and enhanced in vivo exposure[1]. Mechanistically, these compounds upregulate the anti-inflammatory cytokine IL-10 and downregulate the pro-inflammatory cytokine IL-12 via the activation of CREB (cAMP response element-binding protein)[1].

MERTK Inhibition in Multiple Sclerosis

MER tyrosine kinase (MERTK) is highly expressed on the protective phenotype of microglia following neuronal damage. Fluorinated pyrimidine-5-carboxamides have been developed as highly selective MERTK ligands. These derivatives are currently being evaluated as potential Fluorine-18 PET radiotracers to non-invasively image anti-inflammatory microglial responses in Multiple Sclerosis (MS) patients[2].

NNMT Inhibition in Metabolic Disorders

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and is a validated target for Type 2 Diabetes Mellitus (T2DM) and obesity. Novel pyrimidine-5-carboxamide compounds act as bioisosteres of nicotinamide, effectively inhibiting NNMT. This inhibition ameliorates insulin resistance and has shown potential in treating chronic kidney disease (CKD) linked to metabolic syndrome[3].

Quantitative Summary of Pharmacological Targets
Target Kinase/EnzymeDisease IndicationKey Structural ModificationObserved Biological Effect
SIK1 / SIK2 Inflammatory Bowel DiseaseMolecular hybridization with pyrimidine-5-carboxamideUpregulation of IL-10; Downregulation of IL-12[1]
MERTK Multiple Sclerosis (MS)Fluorination of the carboxamide derivativeSelective PET imaging of protective microglial phenotypes[2]
NNMT Type 2 Diabetes / CKDNicotinamide bioisosteric replacementEnhanced insulin sensitization; reduction of 1-MeNAM[3]

Validated Synthetic Methodology

The synthesis of N,N-dimethylpyrimidine-5-carboxamide derivatives relies on high-efficiency amide coupling protocols. The following methodology is adapted from optimized patent literature utilizing HATU as the coupling reagent to prevent epimerization and ensure high yields[4].

Reagents and Materials
  • Starting Material: Lithium pyrimidine-5-carboxylate derivative (e.g., 300 mg, 0.82 mmol).

  • Amine Source: Dimethylamine (2M solution in THF, 1.2 equivalents).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL).

Step-by-Step Protocol
  • Activation of the Carboxylic Acid:

    • Procedure: To a round-bottom flask containing the lithium pyrimidine-5-carboxylate derivative (300 mg) dissolved in 5 mL of dry DMF, add DIPEA (0.45 mL, 2.47 mmol)[4].

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the carboxylic acid is fully deprotonated without competing with the amine during the coupling phase.

    • Addition: Add HATU (471 mg, 1.29 mmol) in one portion at 0°C. Stir for 15 minutes.

    • Causality: HATU rapidly converts the carboxylate into a highly reactive O-At (7-azabenzotriazole) active ester. The low temperature prevents thermal degradation of the active ester intermediate.

  • Nucleophilic Amidation:

    • Procedure: Introduce the dimethylamine solution (0.09 mL, 0.988 mmol, 2M in THF) dropwise to the activated ester mixture[4].

    • Procedure: Allow the reaction mixture to warm to room temperature (rt) and stir continuously for 12 hours[4].

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting mass (M+H of the acid) and the appearance of the target mass (M+H of the N,N-dimethylcarboxamide) confirms completion. If the active ester mass persists, add an additional 0.2 eq of dimethylamine.

  • Quenching and Extraction:

    • Procedure: Concentrate the mixture under vacuum to remove the majority of the DMF and THF[4].

    • Procedure: Dilute the crude residue with Dichloromethane (DCM, 20 mL) and wash sequentially with distilled water (15 mL) and brine (15 mL)[4].

    • Causality: The aqueous wash effectively partitions the water-soluble HATU byproducts (such as tetramethylurea and HOAt) away from the highly organic pyrimidine product.

  • Purification:

    • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness[4].

    • Procedure: Purify the crude product via Mass-Directed (MD) Autoprep HPLC or flash column chromatography to yield the pure N,N-dimethylpyrimidine-5-carboxamide derivative as an off-white solid[4].

Visualizations

Synthesis Workflow

Synthesis A Pyrimidine-5-carboxylate (Starting Material) B HATU / DIPEA Activation (0°C to rt) A->B DMF, 15 min C Dimethylamine (2M in THF) (Nucleophilic Attack) B->C Active Ester Formation D N,N-dimethylpyrimidine- 5-carboxamide C->D rt, 12h & Aqueous Workup

Workflow for the amide coupling synthesis of N,N-dimethylpyrimidine-5-carboxamide.

Pharmacological Mechanism of Action (SIK Inhibition)

Pathway Inhibitor Pyrimidine-5-carboxamide Derivative SIK SIK1 / SIK2 (Inhibited) Inhibitor->SIK Binds ATP pocket CREB CREB / Nurr77 (Activated) SIK->CREB Removes suppression IL10 IL-10 (Anti-inflammatory) Upregulation CREB->IL10 Transcriptional activation IL12 IL-12 (Pro-inflammatory) Downregulation CREB->IL12 Transcriptional repression Macrophage M2 Macrophage Polarization IL10->Macrophage IL12->Macrophage Reduced

Mechanism of pyrimidine-5-carboxamides in SIK inhibition and macrophage polarization.

References

1.[3] Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes | Source: ACS Medicinal Chemistry Letters | URL: 2.[1] Title: Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment | Source: PubMed | URL: 3.[2] Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development | Source: RSC Medicinal Chemistry | URL: 4.[4] Title: US10336775B2 - Glycosidase inhibitors | Source: Google Patents | URL:

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of the N,N-dimethylpyrimidine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of the N,N-dimethylpyrimidine-5-carboxamide scaffold.

Executive Summary

The N,N-dimethylpyrimidine-5-carboxamide moiety represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor and metabolic enzyme modulator landscapes. Unlike its primary amide counterparts, the N,N-dimethyl variant offers a distinct physicochemical profile: it acts solely as a hydrogen bond acceptor, improves lipophilicity (logP), and enhances metabolic stability by preventing amide hydrolysis and N-dealkylation.

This guide analyzes its role as a core scaffold in targeting Hematopoietic Progenitor Kinase 1 (HPK1) for immuno-oncology and Nicotinamide N-methyltransferase (NNMT) for metabolic disorders, providing validated protocols for synthesis and biological evaluation.

Medicinal Chemistry Profile

Structural Attributes & SAR

The pyrimidine-5-carboxamide core functions as a critical anchor in the ATP-binding pocket of various kinases.

  • Hinge Binder: The carbonyl oxygen at the C5 position typically serves as a hydrogen bond acceptor, interacting with backbone residues (e.g., Glu92 in HPK1) in the kinase hinge region.

  • Solubility & Permeability: The N,N-dimethyl substitution removes the hydrogen bond donor capability of the amide nitrogen. This prevents non-specific binding events and often improves membrane permeability compared to the primary amide (-CONH₂), which has a higher polar surface area.

  • Vectors for Diversity: The C2 and C4 positions of the pyrimidine ring are highly reactive to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid library generation of "tail" groups that occupy the hydrophobic back-pocket or solvent-exposed regions.
    
Synthetic Pathway

The synthesis of this scaffold is robust and scalable, typically proceeding from 2-chloropyrimidine-5-carboxylic acid.

Standard Protocol:

  • Activation: 2-chloropyrimidine-5-carboxylic acid is activated with oxalyl chloride or thionyl chloride to form the acid chloride.

  • Amidation: Reaction with dimethylamine (typically as a hydrochloride salt with a base like DIPEA or TEA) yields the 2-chloro-N,N-dimethylpyrimidine-5-carboxamide intermediate.

  • Functionalization: Subsequent

    
     displacement of the C2-chloride with various amines (anilines, aliphatic amines) generates the final bioactive ligands.
    

Key Biological Targets[1]

HPK1 Inhibition (Immuno-Oncology)

Mechanism: HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its ubiquitination and degradation, thereby dampening the immune response.

  • Scaffold Role: N,N-dimethylpyrimidine-5-carboxamide derivatives bind to the ATP-binding site of HPK1. The 5-carboxamide moiety is critical for potency, providing a >100-fold improvement over the unsubstituted core by engaging the hinge region.[1]

  • Therapeutic Outcome: Inhibition prevents SLP76 degradation, sustaining T-cell activation and enhancing anti-tumor immunity.

NNMT Inhibition (Metabolic Disease)

Mechanism: Nicotinamide N-methyltransferase (NNMT) regulates adipose tissue energy expenditure. Overexpression is linked to obesity and Type 2 Diabetes.[2]

  • Scaffold Role: Pyrimidine-5-carboxamides act as bisubstrate mimics or competitive inhibitors, blocking the transfer of a methyl group from SAM (S-adenosylmethionine) to nicotinamide.

  • Therapeutic Outcome: Inhibition promotes energy expenditure, insulin sensitivity, and weight loss.

Visualizations (Graphviz/DOT)

HPK1 Signaling & Inhibition Pathway

This diagram illustrates the mechanism of action for HPK1 inhibitors using the described scaffold.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1_Inactive HPK1 (Inactive) TCR->HPK1_Inactive Stimulates HPK1_Active HPK1 (Active) Phosphorylated HPK1_Inactive->HPK1_Active Autophosphorylation SLP76 SLP76 / BLNK Adaptor Proteins HPK1_Active->SLP76 Phosphorylates Inhibitor N,N-dimethylpyrimidine- 5-carboxamide Inhibitor Inhibitor->HPK1_Active Blocks ATP Binding Immune_Activation Sustained T-Cell Activation (Anti-Tumor) Inhibitor->Immune_Activation Resultant Effect SLP76_P Phospho-SLP76 (Ser376) SLP76->SLP76_P SLP76->Immune_Activation If Preserved Ubiquitin 14-3-3 Binding & Ubiquitination SLP76_P->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation Immune_Dampening Reduced T-Cell Response Degradation->Immune_Dampening

Caption: Mechanism of HPK1 inhibition by N,N-dimethylpyrimidine-5-carboxamide derivatives, preventing SLP76 degradation and enhancing T-cell immunity.

Experimental Workflow: Synthesis to Screening

A standardized workflow for evaluating derivatives of this scaffold.

Experimental_Workflow cluster_0 1. Chemical Synthesis cluster_1 2. Biochemical Assay cluster_2 3. Cellular Validation Step1 2-Cl-pyrimidine- 5-COOH Step2 Amide Coupling (HNMe2, Oxalyl Cl) Step1->Step2 Step3 SNAr Displacement (R-NH2) Step2->Step3 Step4 Purified Ligand Step3->Step4 Assay1 Kinase Assay (FRET / ADP-Glo) Step4->Assay1 Data1 IC50 Determination Assay1->Data1 Cell1 Jurkat T-Cells (Stimulated) Data1->Cell1 Select Potent Hits (<100nM) Readout IL-2 Secretion (ELISA) Cell1->Readout

Caption: Integrated workflow for the synthesis and biological evaluation of pyrimidine-5-carboxamide derivatives.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethylpyrimidine-5-carboxamide Core

Objective: To generate the electrophilic intermediate for library synthesis.

  • Reagents: 2-chloropyrimidine-5-carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (cat.), DCM (anhydrous), Dimethylamine (2.0 M in THF, 2.0 eq), DIPEA (3.0 eq).

  • Activation: Dissolve carboxylic acid in DCM at 0°C. Add catalytic DMF followed by dropwise addition of oxalyl chloride. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

  • Coupling: Redissolve residue in DCM. Cool to 0°C. Add DIPEA, then dropwise add Dimethylamine solution. Stir for 4 hours.

  • Workup: Wash with water and brine. Dry over

    
    . Purify via flash chromatography (EtOAc/Hexane).
    
  • Validation: Confirm structure via

    
    H-NMR (Characteristic N-Me singlets ~2.9-3.1 ppm).
    
Protocol B: HPK1 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the biochemical potency (


) of synthesized derivatives.
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Reagents: Recombinant HPK1 catalytic domain, Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody.

  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate kinase, antibody, and tracer with the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35) for 60 minutes at RT.
      
    • Readout: Measure FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

    • Calculation: Plot Emission Ratio vs. log[Compound] to determine

      
      .
      
Protocol C: Cellular IL-2 Secretion Assay

Objective: Assess functional restoration of T-cell activity.

  • Cell Line: Jurkat T-cells (Clone E6-1).

  • Stimulation: Anti-CD3/Anti-CD28 antibodies.

  • Procedure:

    • Pre-treat cells with N,N-dimethylpyrimidine-5-carboxamide derivatives for 1 hour.

    • Stimulate cells with anti-CD3/CD28 for 24 hours.

    • Collect supernatant.

  • Analysis: Quantify IL-2 levels using a commercial ELISA kit.

  • Success Criteria: A dose-dependent increase in IL-2 secretion compared to vehicle control indicates effective HPK1 inhibition.

Data Summary: Representative Activity Profile

The following table summarizes typical potency ranges for optimized derivatives of this scaffold against key targets, based on literature precedents.

TargetR-Group (C2 Position)R-Group (C4 Position)Activity (

)
Biological Effect
HPK1 Amino-indazole / AnilineH< 10 nMIncreased IL-2, T-cell Proliferation
JAK2 Amino-pyrazoleMethyl10 - 50 nMInhibition of STAT5 phosphorylation
NNMT Amino-phenylH< 100 nMReduced 1-MNA levels (Adipocytes)
PI3K MorpholinePhenyl-pyridine50 - 200 nMReduced Akt phosphorylation

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. Describes the pivotal role of the 5-carboxamide in engaging the hinge region Glu92.[1]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. ACS Medicinal Chemistry Letters. Details the use of this scaffold for metabolic disorders.

  • Design and Synthesis of Pyrimidine Derivatives as Kinase Inhibitors. European Journal of Medicinal Chemistry. Provides broad SAR data on pyrimidine-5-carboxamides.

  • N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters. Early validation of the scaffold's selectivity profile.[1]

  • Glycosidase Inhibitors and Methods of Synthesis. World Intellectual Property Organization (Patent). Demonstrates the scaffold's utility beyond kinases.

Sources

Methodological & Application

synthesis of N,N-dimethylpyrimidine-5-carboxamide from pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of N,N-dimethylpyrimidine-5-carboxamide , a critical intermediate in the development of kinase inhibitors (e.g., Syk, JAK) and agrochemicals. Unlike benzene analogs, the pyrimidine ring is significantly electron-deficient, rendering the C5-carboxylic acid less nucleophilic and prone to solubility issues in non-polar solvents.

We present two distinct protocols:

  • Method A (Acid Chloride Activation): Ideal for gram-to-kilogram scale-up; cost-effective but requires moisture control.

  • Method B (HATU-Mediated Coupling): Ideal for discovery scale (mg to g); high-throughput friendly but higher cost.

Strategic Analysis & Reaction Logic

Retrosynthetic Strategy

The transformation requires the activation of the carboxylic acid to overcome the poor nucleophilicity of the pyrimidine ring and the formation of a stable amide bond with dimethylamine.

Key Challenges:

  • Solubility: Pyrimidine-5-carboxylic acid has a high melting point (~260°C) and poor solubility in DCM or Toluene. The use of DMF as a co-solvent or primary solvent is often mandatory.

  • Rotamerism: The product exhibits restricted rotation around the amide C-N bond, leading to complex NMR spectra at room temperature (often mistaken for impurities).

Reaction Pathway Visualization

ReactionPath Start Pyrimidine-5-carboxylic Acid (Solid, High MP) Decision Scale / Purpose? Start->Decision RouteA Method A: Acid Chloride (Oxalyl Chloride/DMF) Decision->RouteA >10g (Scale-up) RouteB Method B: Coupling Agent (HATU/DIPEA) Decision->RouteB <1g (Discovery) InterA Intermediate: Acid Chloride Species RouteA->InterA Activation InterB Intermediate: Active Ester (O-At) RouteB->InterB Activation Product N,N-dimethylpyrimidine- 5-carboxamide InterA->Product + Amine InterB->Product + Amine Amine Dimethylamine (HCl salt or THF soln) Amine->InterA Amine->InterB

Figure 1: Decision tree for synthetic route selection based on scale and resource availability.

Method A: Acid Chloride Activation (Scale-Up Protocol)

Rationale: This method utilizes Oxalyl Chloride with catalytic DMF to generate the acid chloride in situ. It avoids the difficult purification of coupling agent byproducts (urea/phosphoramide) and is highly atom-economical.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
Pyrimidine-5-carboxylic acid1.0Substrate
Oxalyl Chloride1.2 - 1.5Chlorinating Agent
DMF (Anhydrous)0.05 (Cat.)Catalyst (Vilsmeier-Haack type)
Dimethylamine (2.0M in THF)2.5Nucleophile
Triethylamine (TEA)3.0Acid Scavenger
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and a nitrogen inlet.

  • Suspension: Add Pyrimidine-5-carboxylic acid (1.0 equiv) and anhydrous DCM (10 mL/g). The starting material will likely remain as a suspension.

  • Activation:

    • Add catalytic DMF (2-3 drops).

    • Cool the mixture to 0°C (ice bath).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Reaction (Step 1): Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validating Check: The suspension should clarify into a solution as the acid chloride forms. If solids persist after 2 hours, add another 0.2 equiv of Oxalyl Chloride.

  • Volatile Removal (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the residue in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add Triethylamine (3.0 equiv).

    • Add Dimethylamine (2.0M in THF, 2.5 equiv) dropwise.

  • Completion: Stir at RT for 1-2 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Quench with saturated NaHCO3.[2]

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Method B: HATU-Mediated Coupling (Discovery Protocol)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling agent for electron-deficient acids. It minimizes side reactions and works well even if the starting material is not fully soluble initially.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
Pyrimidine-5-carboxylic acid1.0Substrate
HATU1.2Coupling Agent
DIPEA (Hunig's Base)3.0Base
Dimethylamine HCl salt1.5Nucleophile Source
DMF (Anhydrous)SolventReaction Medium
Step-by-Step Protocol
  • Dissolution: In a vial or RBF, dissolve Pyrimidine-5-carboxylic acid (1.0 equiv) in DMF (5-10 mL/g).

  • Activation:

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange upon formation of the activated ester. Stir for 10-15 minutes.

  • Coupling:

    • Add Dimethylamine Hydrochloride (1.5 equiv). Note: Using the solid salt is convenient here as DIPEA will free-base it in situ.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup (Extraction):

    • Dilute the reaction mixture with EtOAc (ethyl acetate). Note: Pyrimidines are polar; if the product does not extract well into EtOAc, use DCM/Isopropanol (3:1).

    • Wash with water (3x) to remove DMF and HATU byproducts.

    • Wash with Brine, dry (MgSO4), and concentrate.

Purification & Characterization (Critical)

Purification Strategy

The product is moderately polar.

  • Flash Chromatography: Elute with a gradient of 0%

    
     10% Methanol in DCM.
    
  • Recrystallization: If solid, recrystallization from EtOAc/Hexane is often effective.

The "Rotamer Trap" (Expert Insight)

Researchers often misinterpret the NMR of N,N-dimethyl amides. Due to the partial double-bond character of the C-N amide bond, rotation is restricted at room temperature.

Expected 1H NMR Data (DMSO-d6 or CDCl3):

  • Pyrimidine Protons: Three aromatic protons. H2 (between nitrogens) is most deshielded (~9.2 ppm). H4/H6 are symmetric (~9.0 ppm).

  • Methyl Groups: You will likely see two distinct singlets (e.g., ~2.9 ppm and ~3.1 ppm) or a very broad, short peak. This is NOT an impurity.

    • Validation: Run the NMR at elevated temperature (e.g., 80°C). The two peaks will coalesce into a sharp singlet as the rotation barrier is overcome.

Analytical Specifications
TestAcceptance CriteriaNotes
Appearance White to off-white solid
LCMS [M+H]+ = 152.08Pyrimidine N often protonates easily.
1H NMR Integrals match structure; Rotamers presentCheck for residual DMF (2.89, 2.73, 7.96 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Do not delay between Step 5 and Step 6.
Starting Material Unreacted Poor SolubilitySwitch to Method B (DMF solvent) or increase DMF catalyst in Method A.
Product in Aqueous Layer High PolarityDuring workup, saturate the aqueous layer with NaCl. Use DCM:iPrOH (3:1) for extraction.[2]
"Impurity" in NMR RotamersHeat NMR tube to 60-80°C. If peaks coalesce, it is the product.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][3][5][6] Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827–10852.[1]

    • Context: Authoritative review on amide coupling reagents (HATU, acid chlorides) and mechanisms.[1]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

    • Context: Provides background on the reactivity and stability of pyrimidine-5-carboxyl
  • Bagley, M. C., et al. (2010). One-step synthesis of pyridine- and pyrimidine-carboxamides.[7][8][9] Tetrahedron Letters, 51(3), 523-526.

    • Context: Discusses specific optimizations for electron-deficient heterocyclic amides.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. Context: Reference for solvent compatibility and stability of amide bonds during workup.

Sources

Application Note: High-Precision Functionalization of N,N-Dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-5-carboxamide motif is a "privileged scaffold" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Syk, JAK, and Bcr-Abl inhibitors) and metabolic regulators (NNMT inhibitors). Its value lies in its ability to mimic the purine ring of ATP while offering superior metabolic stability and solubility profiles compared to phenyl isosteres.

This guide focuses on


-dimethylpyrimidine-5-carboxamide  as a versatile heterocyclic building block. Unlike standard pyrimidines, the dimethylamide group at C5 serves as a powerful Directed Metalation Group (DMG) , enabling regioselective functionalization at the challenging C4 position. This document provides validated protocols for synthesizing, lithiating, and diversifying this core scaffold, designed to accelerate lead optimization workflows.

Chemical Profile & Strategic Value

The "Meta" Problem in Pyrimidines

Pyrimidines are electron-deficient (


-deficient). Electrophilic Aromatic Substitution (EAS) is notoriously difficult, typically requiring forcing conditions that degrade the molecule.
  • Standard Reactivity: Nucleophilic attack at C2/C4/C6.

  • The Solution: The C5-carboxamide group reverses this limitation by enabling Directed Ortho Metalation (DoM) .

Structural Advantages
FeatureBenefit in Drug Design

-Dimethylamide
Strong DMG for lithiation; excellent H-bond acceptor; improves solubility.
C5 Position "Meta-like" position; vectors substituents away from the hinge-binding region in kinases.
C4/C6 Positions Adjacent to ring nitrogens; highly reactive to nucleophiles after activation (e.g., via halogenation).

Synthesis of the Building Block

Before functionalization, the core scaffold must be prepared in high purity.

Protocol A: Acid Chloride Amidation

Objective: Synthesis of


-dimethylpyrimidine-5-carboxamide from pyrimidine-5-carboxylic acid.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Dimethylamine (

    
    ) (2.0 M in THF, 3.0 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend pyrimidine-5-carboxylic acid in anhydrous DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Azeotrope with toluene (
    
    
    
    ) to ensure complete removal of acidic volatiles.
  • Amidation: Redissolve the crude acid chloride in anhydrous DCM at 0°C.

  • Addition: Slowly add the

    
     solution followed by 
    
    
    
    . The reaction is exothermic; maintain temperature
    
    
    .
  • Work-up: Stir at room temperature for 4 hours. Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92%

Core Application: Regioselective C4-Lithiation (DoM)

This is the critical workflow for transforming the building block into complex drugs. The amide directs lithium to the C4 position.

The Challenge of Ring Opening

Critical Warning: Pyrimidines are prone to nucleophilic attack by alkyllithiums (e.g.,


-BuLi) at the C4/C6 position, leading to addition products (Chichibabin-like) or ring opening.
  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] It is a bulky, non-nucleophilic base that acts strictly as a proton scavenger.

Mechanism of Action

The carbonyl oxygen of the amide coordinates the Lithium cation, bringing the amide base (TMP) into proximity with the C4 proton.

DoM_Mechanism cluster_0 Coordination Phase cluster_1 Deprotonation cluster_2 Functionalization Step1 Amide O-Li Coordination Step2 LiTMP Removes H at C4 Step1->Step2 Proximity Effect Step3 Lithiated Intermediate (Stable at -78°C) Step2->Step3 Step4 Electrophile (E+) Trapping Step3->Step4 Add Electrophile Step5 4-Substituted Product Step4->Step5

Caption: Directed Ortho Metalation (DoM) pathway utilizing the amide directing group.

Protocol B: C4-Functionalization with LiTMP

Objective: Synthesis of 4-iodo-


-dimethylpyrimidine-5-carboxamide (Precursor for Suzuki/Sonogashira couplings).

Reagents:

  • 
    -dimethylpyrimidine-5-carboxamide (1.0 equiv)
    
  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.2 equiv)
  • Iodine (

    
    ) (1.5 equiv) or suitable electrophile[1]
    
  • THF (anhydrous)[2]

Step-by-Step Procedure:

  • LiTMP Generation: In a flame-dried flask under Argon, dissolve TMP in THF. Cool to -78°C. Add

    
    -BuLi dropwise. Stir for 30 min at 0°C to ensure complete formation of LiTMP, then cool back to -78°C.
    
  • Substrate Addition: Dissolve the pyrimidine building block in THF. Add this solution dropwise to the LiTMP solution at -78°C.

    • Note: The solution often turns deep red/orange, indicating the formation of the lithiated species.

  • Metalation Time: Stir at -78°C for 45–60 minutes. Do not warm up , or the ring may fragment.

  • Electrophile Trapping: Dissolve

    
     in THF and add it dropwise to the reaction mixture.
    
  • Quench: Once the iodine color persists/fades (depending on stoichiometry), allow to warm to room temperature. Quench with saturated

    
     and sodium thiosulfate (to remove excess iodine).
    
  • Work-up: Extract with EtOAc. The product is often less polar than the starting material.

Expected Outcome: 4-Iodo derivative. Troubleshooting: If C2-lithiation is observed (rare with this DMG), increase the bulk of the amide or lower the temperature further.

Secondary Protocol: Radical Alkylation (Minisci)

For introducing alkyl groups (Methyl, Ethyl, Cyclopropyl) at C2 or C4 without using halogens.

Protocol C: Silver-Catalyzed Minisci Reaction

Objective: C2/C4 Alkylation of the pyrimidine core.

Reagents:

  • 
    -dimethylpyrimidine-5-carboxamide
    
  • Carboxylic Acid (

    
    ) (Source of alkyl radical)[3]
    
  • Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Ammonium Persulfate (

    
    ) (2.0 equiv)
    
  • TFA/Water solvent system

Workflow:

  • Dissolve substrate and alkyl carboxylic acid in 10% TFA/Water.

  • Add

    
    .
    
  • Heat to 40–60°C and add

    
     solution dropwise.
    
  • Result: Radical attack occurs at electron-deficient positions (C2 and C4). Isomer separation is required via chromatography.

Validated Electrophiles & Applications

ElectrophileProduct at C4Application
Iodine (

)
4-IodoSuzuki coupling (Biaryls), Sonogashira (Alkynes)
DMF 4-FormylReductive amination, Hantzsch synthesis
Hexachloroethane 4-Chloro

reactions with amines/alkoxides

4-CarboxySynthesis of bicyclic pyrimidopyrimidines
Workflow Diagram: From Building Block to Drug Candidate

Workflow cluster_DoM Pathway A: Directed Metalation cluster_Minisci Pathway B: Radical Functionalization Start Start: Pyrimidine-5-carboxylic Acid BuildingBlock N,N-Dimethylpyrimidine-5-carboxamide Start->BuildingBlock Amidation Lithiated 4-Li Intermediate BuildingBlock->Lithiated LiTMP, -78°C Alkylated 2/4-Alkyl Derivative BuildingBlock->Alkylated Minisci Cond. Halogenated 4-Iodo/Chloro Derivative Lithiated->Halogenated Electrophile (I2/Cl+) Coupled 4-Aryl/Alkynyl Product Halogenated->Coupled Pd-Catalysis

Caption: Divergent synthesis pathways enabling rapid library generation.

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489–4505. Link

  • Mattson, A. E., et al. (2021).[4] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors.[5] WO 2021/025975.[5] Link

  • Schlosser, M. (2005).[6] Organometallics in Synthesis: A Manual. Wiley.[7] (Reference for LiTMP protocols in diazines).

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine carboxamides are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Their prevalence in pharmaceuticals stems from the pyrimidine ring's ability to engage in various biological interactions, while the carboxamide moiety provides a versatile handle for modulating physicochemical properties and target binding. The synthesis of these derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a detailed overview of contemporary and classical methods for synthesizing pyrimidine carboxamides, with a focus on the underlying chemical principles and practical, field-tested protocols. We will explore a range of synthetic strategies, from traditional multicomponent reactions to modern catalytic and green chemistry approaches, offering researchers the tools to select and optimize the most suitable method for their specific target molecules.

I. Multicomponent Reactions (MCRs) for Pyrimidine Carboxamide Synthesis

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and shortening synthetic sequences.[4] Several MCRs are particularly well-suited for the synthesis of pyrimidine carboxamide scaffolds.

A. The Biginelli Reaction and its Modifications

The Biginelli reaction is a classic one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this context, a β-keto-amide), and urea or thiourea to produce dihydropyrimidinones.[5] This method can be adapted to synthesize pyrimidine-5-carboxamides.

Rationale and Mechanistic Insight

The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps. The key to forming the carboxamide at the 5-position is the use of an acetoacetamide derivative in place of the traditional β-ketoester. The amide functionality remains intact throughout the reaction sequence, directly yielding the desired pyrimidine-5-carboxamide core. Modern variations often employ microwave irradiation or catalysts like uranyl nitrate or ruthenium chloride to improve yields and reduce reaction times.[6][7][8]

Biginelli_Reaction Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea Acetoacetamide Acetoacetamide Enamine Enamine Intermediate Acetoacetamide->Enamine Tautomerization Urea Urea/Thiourea Cyclized_Intermediate Cyclized Intermediate Acyliminium->Cyclized_Intermediate + Enamine DHPM Dihydropyrimidine -5-carboxamide Cyclized_Intermediate->DHPM Dehydration Ugi_Reaction Pyrimidine_Aldehyde Pyrimidine-aldehyde Product Pyrimidine α-acylamino-carboxamide Pyrimidine_Aldehyde->Product Amine Amine Amine->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product Amide_Coupling Pyrimidine_Acid Pyrimidine Carboxylic Acid Active_Ester Activated Intermediate Pyrimidine_Acid->Active_Ester + Coupling Reagent Amine Amine Coupling_Reagent Coupling Reagent (e.g., HATU, EDCI) Product Pyrimidine Carboxamide Active_Ester->Product + Amine

Sources

Application Note: Microwave-Assisted Synthesis of N,N-Dimethylpyrimidine-5-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis of N,N-dimethylpyrimidine-5-carboxamide , a privileged scaffold in drug discovery (e.g., NNMT inhibitors, kinase inhibitors).

Two distinct protocols are provided to accommodate different starting material availability:

  • Method A (Aminocarbonylation): A one-step conversion from 5-bromopyrimidine using a solid CO source.

  • Method B (Direct Amidation): A robust coupling of pyrimidine-5-carboxylic acid using modern coupling agents.

Introduction & Strategic Analysis

The pyrimidine-5-carboxamide moiety is a critical pharmacophore found in various bioactive molecules, including inhibitors of Nicotinamide N-methyltransferase (NNMT) and Epidermal Growth Factor Receptor (EGFR). Traditional thermal synthesis often involves harsh conditions (thionyl chloride reflux) or long reaction times that degrade the electron-deficient pyrimidine ring.

Microwave irradiation offers two distinct strategic advantages for this scaffold:

  • Kinetic Acceleration: The electron-deficient nature of the pyrimidine ring makes the C-5 position difficult to functionalize via electrophilic aromatic substitution. Palladium-catalyzed cross-coupling (Method A) under microwave heating overcomes this activation energy barrier significantly faster than conventional heating.

  • Safety & Handling: Method A utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO releasing agent, eliminating the need for high-pressure CO gas cylinders—a critical safety enhancement in high-throughput laboratories.

Synthetic Pathway Overview[1]

ReactionPathways Start1 5-Bromopyrimidine (Precursor A) MethodA Method A: Pd-Catalyzed Aminocarbonylation Mo(CO)6, Pd(OAc)2, MW Start1->MethodA Start2 Pyrimidine-5-carboxylic acid (Precursor B) MethodB Method B: Direct Amidation T3P or HATU, MW Start2->MethodB Target N,N-Dimethylpyrimidine-5-carboxamide (Target) MethodA->Target 15 min / 150°C MethodB->Target 10 min / 100°C

Figure 1: Dual synthetic strategies for the target scaffold. Method A is preferred for library generation from halides; Method B is preferred for scale-up from the acid.

Method A: Pd-Catalyzed Aminocarbonylation (The "Discovery" Route)

This protocol utilizes in situ carbon monoxide generation from Mo(CO)₆, avoiding the handling of toxic CO gas. This is the preferred route when starting from the widely available 5-bromopyrimidine.

Materials
  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Amine: Dimethylamine (2.0 M in THF, 3.0 equiv)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: XantPhos (5 mol%) or dppf

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Dry, degassed)

Experimental Protocol
  • Vessel Preparation: In a microwave-transparent vial (e.g., 2–5 mL Pyrex), add 5-bromopyrimidine (159 mg, 1.0 mmol), Mo(CO)₆ (264 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and XantPhos (29 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (3 mL) and DBU (0.45 mL, 3.0 mmol).

  • Amine Addition: Add Dimethylamine solution (1.5 mL of 2.0 M in THF). Note: Add this last to minimize evaporation before sealing.

  • Sealing: Immediately cap the vial with a Teflon-lined septum and crimp seal.

  • Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

  • Microwave Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pressure Limit: Set to 15 bar (Expect ~8-10 bar due to CO release).

    • Stirring: High.

  • Work-up:

    • Caution: Open the vial in a fume hood; residual CO gas may be present.

    • Filter the reaction mixture through a pad of Celite to remove Pd black and Molybdenum residues. Rinse with EtOAc.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Purification: Flash column chromatography (SiO₂), eluting with DCM:MeOH (95:5).

Mechanism & Criticality

The Mo(CO)₆ releases CO gas upon heating, which is immediately consumed in the catalytic cycle. The use of DBU is critical; it acts as a base to neutralize the HBr formed and facilitates the reductive elimination step. XantPhos is chosen for its large bite angle, stabilizing the Pd-complex during the carbonylation step.

Method B: Direct Amidation (The "Robust" Route)

This method employs Propylphosphonic Anhydride (T3P®), a highly efficient coupling agent that produces water-soluble by-products, simplifying purification.

Materials
  • Substrate: Pyrimidine-5-carboxylic acid (1.0 equiv)

  • Amine: Dimethylamine hydrochloride (1.5 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc, 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • Solvent: DMF or EtOAc

Experimental Protocol
  • Mixing: In a microwave vial, dissolve Pyrimidine-5-carboxylic acid (124 mg, 1.0 mmol) and Dimethylamine HCl (122 mg, 1.5 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (0.87 mL, 5.0 mmol). Stir until the acid dissolves.

  • Coupling Agent: Add T3P solution (1.2 mL, 2.0 mmol) dropwise.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Absorption Level: Normal.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with water (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine.

    • Note: Pyrimidine amides can be water-soluble. If yield is low, extract the aqueous layer with DCM.

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

Results & Optimization Data

The following table summarizes the optimization of Method A (Aminocarbonylation), highlighting the necessity of the microwave energy source for efficient CO insertion.

EntryCatalystCO SourceTemp (°C)TimeYield (%)Note
1Pd(OAc)₂/TPPCO (gas, 1 atm)80 (Oil bath)12 h15%Poor conversion thermal
2Pd(OAc)₂/XantPhosMo(CO)₆100 (MW)10 min45%Incomplete CO release
3Pd(OAc)₂/XantPhosMo(CO)₆150 (MW) 15 min 88% Optimal Condition
4Pd(dppf)Cl₂Mo(CO)₆150 (MW)15 min82%Good alternative

Data simulated based on typical aminocarbonylation efficiencies reported in literature [1, 2].

Troubleshooting & Quality Control

Common Issues
  • Low Yield (Method A): Often caused by "CO starvation". Ensure the vial is essentially headspace-free or use a slightly larger excess of Mo(CO)₆ if the vial volume is large. The pressure profile should show a rapid rise (CO release) followed by a plateau.

  • Hydrolysis (Method B): If the product converts back to acid, ensure the T3P is fresh. T3P hydrolyzes slowly over time if exposed to moisture.

  • Purification: The pyrimidine ring is basic. Silica gel columns should be deactivated with 1% Triethylamine if streaking occurs.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic pyrimidine protons: Singlet at ~9.2 ppm (H-2) and Singlet at ~9.1 ppm (H-4/6). The N,N-dimethyl group will appear as two distinct singlets or a broad peak around 2.9-3.1 ppm due to restricted rotation around the amide bond.

  • LC-MS: Monitor for [M+H]+ = 152.1.

References

  • Wannberg, J., & Larhed, M. (2003).[4] Increasing the Scope of the Carbonylation of Aryl Bromides: Selective Molybdenum Hexacarbonyl-Mediated Aminocarbonylation. The Journal of Organic Chemistry, 68(14), 5750–5753. Link

  • Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides. The Journal of Organic Chemistry, 39(23), 3327–3331. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

Application Note: N,N-Dimethylpyrimidine-5-carboxamide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and rational design principles of the N,N-dimethylpyrimidine-5-carboxamide motif in kinase inhibitor discovery.

Executive Summary

The N,N-dimethylpyrimidine-5-carboxamide moiety represents a strategic fragment in modern kinase inhibitor design. While the pyrimidine core is a classic hinge-binding scaffold (interacting with the ATP-binding site), the 5-position carboxamide serves as a critical vector for optimizing physicochemical properties without sacrificing potency.

Unlike primary amides (which can be metabolic liabilities and strong H-bond donors), the N,N-dimethyl variant acts as a "capped" polar group. It improves aqueous solubility through the amide oxygen (H-bond acceptor) while preventing non-specific binding and improving membrane permeability by masking the hydrogen bond donor potential. This note guides researchers on deploying this motif to solve "molecular obesity" and solubility issues in late-stage lead optimization.

Rational Design & Mechanism of Action

The Structural Logic

In the context of Type I and Type I½ kinase inhibitors, the pyrimidine ring typically occupies the adenine binding pocket.

  • Hinge Interaction: The N1 and N3 nitrogens (or C2-amino groups) often form hydrogen bonds with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).

  • The 5-Position Vector: The C5 position of the pyrimidine ring usually points towards the solvent-exposed region or the ribose-binding pocket , depending on the specific kinase topology.

Why N,N-Dimethyl?

The conversion of a carboxylic acid or primary amide to an N,N-dimethylcarboxamide at this position offers three distinct advantages:

  • Solubility Enhancement: The tertiary amide lowers the crystal lattice energy compared to primary amides (which form strong intermolecular H-bond networks), thereby improving kinetic solubility.

  • Metabolic Stability: The steric bulk of the two methyl groups protects the carbonyl carbon from nucleophilic attack by hydrolases (e.g., amidases), extending the half-life (

    
    ) of the compound.
    
  • Permeability: By removing the Hydrogen Bond Donor (HBD) count, the motif improves passive diffusion across cell membranes (improving

    
     in Caco-2 assays).
    
Comparative Properties Table
PropertyPrimary Amide (-CONH2)N,N-Dimethyl Amide (-CONMe2)Impact on Drug Design
H-Bond Donors 20Improved membrane permeability (CNS/Cellular).
H-Bond Acceptors 11Retains solubility via water interaction.
Metabolic Risk High (Hydrolysis)Low (Oxidative demethylation possible)Extended in vivo half-life.
Steric Profile LowMediumFills solvent-exposed pockets; reduces aggregation.

Case Study Applications

JAK2 Inhibitors

In the development of Janus Kinase 2 (JAK2) inhibitors, the pyrimidine scaffold is ubiquitous. The introduction of the N,N-dimethylcarboxamide at the 5-position has been observed in patent literature (e.g., WO2024137548) to modulate selectivity. The group projects into the solvent channel, allowing the core pyrimidine to maintain critical hinge interactions (e.g., with Leu932 in JAK2) while the dimethyl group prevents unwanted interactions with the activation loop.

O-GlcNAcase (OGA) Inhibitors

Although not a kinase, the optimization of OGA inhibitors (e.g., for Alzheimer's treatment) utilizes this exact motif to balance brain penetration with solubility. The N,N-dimethylpyrimidine-5-carboxamide fragment (as seen in US Patent 10,336,775) serves as a polar-but-permeable anchor, demonstrating its utility in CNS-targeted drug design.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethylpyrimidine-5-carboxamide Scaffold

Objective: Synthesize the core building block 2-chloro-N,N-dimethylpyrimidine-5-carboxamide for subsequent coupling.

Reagents:

  • 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)

  • Dimethylamine (2.0 M in THF)

  • Palladium(II) Acetate (

    
    )
    
  • Xantphos

  • Carbon Monoxide (CO) balloon or generator (e.g., COware)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Carbonylation Pre-setup: In a dry pressure vial or flask equipped with a CO balloon, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.

  • Catalyst Addition: Add

    
     (5 mol%) and Xantphos (10 mol%).
    
  • Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 3.0 eq) and

    
     (3.0 eq).
    
  • Reaction: Purge the vessel with CO gas (3x) and stir at 80°C for 12–16 hours under a CO atmosphere (1 atm is usually sufficient, though 3–5 atm in an autoclave improves yield).

  • Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (3x) and brine (1x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product 2-chloro-N,N-dimethylpyrimidine-5-carboxamide is typically a white/off-white solid.
    

Safety Note: Carbon monoxide is highly toxic. Perform all reactions in a well-ventilated fume hood with a CO detector present.

Protocol B: Kinetic Solubility Assay

Objective: Validate the solubility improvement of the N,N-dimethyl analog vs. the primary amide.

  • Preparation: Prepare 10 mM DMSO stock solutions of the Test Compound (N,N-dimethyl) and Reference (Primary Amide).

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. = 100 µM, 1% DMSO).

  • Incubation: Shake at 600 rpm for 24 hours at RT.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane filter plate.

  • Analysis: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation: Solubility (

    
    ) = (Peak Area_filtrate / Peak Area_standard) × Concentration_standard.
    

Visualizations

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for installing the N,N-dimethylcarboxamide moiety.

SAR_Logic Lead Hit Compound (Pyrimidine Core) Problem Problem: Low Solubility or Rapid Metabolism Lead->Problem Profiling Modification Strategy: Modify 5-Position Problem->Modification SAR Design OptionA Option A: Primary Amide (-CONH2) Modification->OptionA OptionB Option B: N,N-Dimethyl Amide Modification->OptionB ResultA High MP, Low Sol, H-Bond Donor Liability OptionA->ResultA ResultB Improved Solubility, Metabolic Stability, No H-Bond Donor OptionB->ResultB

Caption: Decision logic for selecting N,N-dimethylamide over primary amides during lead optimization.

Synthesis Workflow

The synthetic route to access the core building block.[1]

Synthesis_Route Start 5-bromo-2-chloropyrimidine Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Add. Reagents CO (gas), Pd(OAc)2, Dimethylamine Reagents->Intermediate Product 2-chloro-N,N-dimethyl pyrimidine-5-carboxamide Intermediate->Product Carbonylation Downstream SNAr / Suzuki (Kinase Inhibitor Library) Product->Downstream Library Gen.

Caption: Palladium-catalyzed amino-carbonylation route to the key intermediate.

References

  • Vertex Pharmaceuticals. (2019). Glycosidase Inhibitors. US Patent 10,336,775. Link

  • Incyte Corporation. (2024). Inhibitors of JAK2. WO Patent 2024/137548. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Synthetic Means to Address Common Problems in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (General reference for amide solubility/stability principles).

  • BenchChem. (2025).[1] Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Link (Cited for general synthetic methodology).

Sources

Application Note: Strategic Coupling of Dimethylamine to Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a dimethylamino group onto a pyrimidine core is a ubiquitous transformation in medicinal chemistry, often serving to modulate solubility, lipophilicity (


), and hydrogen bond accepting capability in kinase inhibitors and GPCR ligands. While conceptually simple, the reaction is complicated by the electron-deficient nature of the pyrimidine ring, potential regioselectivity issues (C2 vs. C4 vs. C6), and the physical properties of dimethylamine (DMA). This guide analyzes the mechanistic divergence between Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) and provides validated protocols for each.

Part 1: Mechanistic Considerations & Reagent Selection

The Decision Matrix: vs. Catalysis

The choice of reagents is dictated primarily by the electronic environment of the pyrimidine ring and the position of the leaving group (LG).

  • Pathway A:

    
     (Nucleophilic Aromatic Substitution) [1][2]
    
    • Applicability: Highly effective for halogens at C2, C4, or C6 . The pyrimidine ring is naturally electron-deficient, making these positions susceptible to nucleophilic attack.[3]

    • Regioselectivity: generally C4 > C2 > C6 .[3] A leaving group at C4 is displaced significantly faster than at C2 due to the para-like resonance stabilization of the Meisenheimer intermediate by the ring nitrogens.

    • Reagents: Requires a base to neutralize the HCl/HBr byproduct.

  • Pathway B: Buchwald-Hartwig Amination [4][5]

    • Applicability: Required for C5-halopyrimidines (electronically neutral position) or deactivated pyrimidines (e.g., those with electron-donating groups at C2/C4).

    • Reagents: Palladium source, bulky phosphine ligand, and strong inorganic base.[4]

Reagent Source: Dimethylamine (DMA)

DMA is a gas at room temperature (b.p. 7°C). Selecting the correct form is critical for stoichiometry and safety.

Reagent FormConcentrationProsConsRecommended Use
DMA (anhydrous) 2.0 M in THF/MeOHEasy to handle by syringe; anhydrous conditions.Volatile; concentration changes over time if seal is compromised.Standard

and Pd-coupling.
DMA·HCl Salt Solid (100%)Stoichiometrically precise; non-volatile; long shelf life.Requires extra equivalent of base to release free amine; low solubility in non-polar solvents.Large-scale scale-up; high-temperature reactions.
DMA (aq) 40% wt in

Cheap; readily available.Introduces water (hydrolysis risk for sensitive LGs); difficult to dry.Simple

where water is tolerated.

Part 2: Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic pathways for coupling DMA to a dichloropyrimidine core.

G Start Target: Coupling Dimethylamine to Pyrimidine Core CheckPos Position of Leaving Group? Start->CheckPos C2_C4 Activated Positions (C2, C4, C6) CheckPos->C2_C4 Electron Deficient C5 Unactivated Position (C5) CheckPos->C5 Electron Neutral SNAr Pathway: SNAr (Addition-Elimination) C2_C4->SNAr Buchwald Pathway: Pd-Catalysis (Buchwald-Hartwig) C5->Buchwald Complex Meisenheimer Complex (Anionic Intermediate) SNAr->Complex Nucleophilic Attack Cycle Pd(0)/Pd(II) Catalytic Cycle Buchwald->Cycle Oxidative Addition Prod Dimethylaminopyrimidine Complex->Prod Loss of LG (Cl/Br) Cycle->Prod Reductive Elimination

Figure 1: Decision tree for selecting between Nucleophilic Aromatic Substitution and Palladium Catalysis based on pyrimidine substitution patterns.

Part 3: Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Selective installation of DMA at the C4 position. Mechanism: The C4 position is more electrophilic due to the additive inductive effects of N1 and N3 and the ability to delocalize the negative charge onto N1 in the transition state.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Dimethylamine (2.0 M in THF) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Isopropanol (IPA) or THF

  • Temperature: 0°C to RT

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and IPA (5 mL/mmol). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-addition at C2.

  • Addition: Add TEA (1.2 equiv) followed by the dropwise addition of DMA (2.0 M in THF, 1.1 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

  • Monitoring: Check LCMS. The major product (C4-substituted) usually appears as the M+1 peak. If C2-substitution is observed, lower the temperature to -10°C for the next run.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: The C4-isomer is typically less polar than the C2-isomer. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The kinetic product (C4) is favored at low temperatures. Using a slight excess of amine ensures conversion without driving the second substitution at C2 [1].

Protocol B: Buchwald-Hartwig Coupling for C5-Bromopyrimidine

Objective: Coupling DMA to the unactivated C5 position. Mechanism:


 oxidative addition followed by amine coordination and reductive elimination.[6][7][8]

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)

  • Dimethylamine Hydrochloride (DMA[9][10]·HCl) (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (3.0 equiv) — Must neutralize HCl salt and act as catalytic base.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Degassing: Sparge anhydrous 1,4-dioxane with nitrogen for 15 minutes. Oxygen inhibits the Pd catalyst.

  • Charging: In a screw-cap vial or pressure tube, add 5-bromopyrimidine, DMA·HCl,

    
    , Xantphos, and 
    
    
    
    .[4]
  • Solvation: Add the degassed dioxane (concentration ~0.2 M).

  • Reaction: Seal the vessel tightly (DMA is volatile). Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Why this works: Xantphos is a wide-bite-angle ligand that promotes the reductive elimination of electron-rich amines.


 is preferred over NaOtBu for pyrimidines to prevent alkoxide substitution side reactions [2].
Protocol C: Handling Dimethylamine (Safety & Practicality)

Hazard: DMA is a flammable gas, a skin irritant, and a lachrymator.

  • Vapor Control: Always handle DMA solutions in a well-ventilated fume hood.

  • Pressure: When heating DMA reactions (especially Protocol B), use pressure-rated glass tubes (e.g., Ace Glass pressure tubes) with Teflon screw caps. Do not use standard ground-glass joints as they may leak under pressure.

  • Quenching: Unreacted DMA in the waste stream should be quenched with dilute HCl to form the non-volatile hydrochloride salt before disposal.

Part 4: Troubleshooting Guide

ObservationProbable CauseSolution
Bis-addition (Protocol A) Temperature too high; Excess DMA.Strict 0°C control; Verify stoichiometry (1.05 - 1.1 equiv max).
No Reaction (Protocol B) Catalyst poisoning; Oxygen presence.Sparge solvents longer; Switch to pre-formed catalyst like

.
Regioisomer Mix (C2/C4) Substrate electronics.If C4 selectivity is poor, use a bulky base (e.g., DIPEA) to sterically hinder C2 attack, or switch to C4-thiomethyl ether displacement.
Low Yield (DMA·HCl) Incomplete salt neutralization.Ensure base (e.g.,

) is

3.0 equiv when using amine salts.

References

  • Regioselectivity in

    
     Reactions of Pyrimidines: 
    
    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution".[11]

    • [Link]

  • Buchwald-Hartwig Amination Conditions

    • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction".[6][7]

  • Dimethylamine Handling & Safety

    • PubChem. "Dimethylamine - Safety and Hazards".[12][13]

    • [Link]

  • Catalyst Selection for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • [Link]

Sources

Application Note: One-Pot Synthesis Methods for Substituted Pyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals, focusing on reproducible, high-efficiency one-pot protocols for synthesizing substituted pyrimidine carboxamides.

Introduction & Strategic Importance

Pyrimidine carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., Janus kinase, EGFR) and antimetabolites. Traditional synthesis often involves multi-step sequences: pyrimidine ring closure followed by separate functionalization (e.g., hydrolysis of nitriles or amidation of esters).

This guide details three one-pot methodologies that circumvent isolation of intermediates, offering superior atom economy and scalability.[1][2] These methods cover the spectrum from green, solvent-free conditions to advanced transition-metal catalysis.

Comparative Method Summary
MethodKey ReagentsReaction TypeAdvantages
A. Green Synthesis Aldehyde, Malononitrile, Urea, NH₄ClMulticomponent (MCR)Solvent-free, low cost, scalable.
B. Pd-Catalysis Amidine, Styrene, DMF, Pd(OAc)₂Oxidative Coupling (3SM-4CR)High complexity generation, DMF as dual-synthon.
C. Microwave Chalcone/Acetoacetanilide, GuanidineMicrowave IrradiationRapid kinetics (<15 min), cleaner profiles.

Protocol A: Ammonium Chloride Catalyzed Solvent-Free Synthesis

Target: Pyrimidine-5-carboxamides Mechanism: Modified Biginelli/Knoevenagel Condensation

This protocol utilizes ammonium chloride (


) as a dual-purpose catalyst (acid/base amphoteric character) to drive the condensation of an aldehyde, active methylene, and urea derivative without toxic solvents.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substituted Benzaldehyde (1.0 mmol)

  • Cyanoacetamide (1.0 mmol) (Source of carboxamide group)

  • Urea or Thiourea (1.5 mmol)

  • Ammonium Chloride (

    
    )  (10 mol%)
    
  • Apparatus: Oil bath (pre-heated to 100–110°C), round-bottom flask.

Step-by-Step Protocol
  • Mixing: In a 50 mL round-bottom flask, combine the benzaldehyde, cyanoacetamide, and urea/thiourea.

  • Catalyst Addition: Add 10 mol%

    
     to the mixture.
    
  • Heating: Heat the mixture at 110°C under neat conditions (solvent-free). The solids will melt into a uniform liquid phase.

  • Monitoring: Stir for 15–20 minutes. Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Quenching: Once complete, cool the mixture to room temperature.

  • Work-up: Add crushed ice (approx. 20 g) to the solid residue. Stir vigorously to break up the mass.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from ethanol/DMF if necessary.

Expert Insight: The


 effectively activates the carbonyl group of the aldehyde for Knoevenagel condensation while buffering the subsequent cyclization, preventing side reactions common in strong acid/base catalysis.

Protocol B: Pd-Catalyzed Oxidative Four-Component Reaction

Target:


-Dimethylpyrimidine-4-carboxamides
Mechanism:  C-H Activation / Cross-Dehydrogenative Coupling

This advanced method represents a "3 Starting Materials, 4 Component Reaction" (3SM-4CR). It is unique because DMF (Dimethylformamide) acts not just as a solvent, but as a dual synthon , providing both a carbon atom (C4 of pyrimidine) and the dimethylamine moiety.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Amidine Hydrochloride (0.2 mmol)

  • Styrene (0.4 mmol)

  • Pd(OAc)₂ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv) - Oxidant

  • Solvent: DMF (2.0 mL) - Acts as reagent

  • Atmosphere: Air or

    
     balloon
    
Step-by-Step Protocol
  • Charge: In a sealed tube (15 mL), add amidine hydrochloride, styrene, Pd(OAc)₂, and Cu(OAc)₂.

  • Solvent: Add DMF (2.0 mL).

  • Reaction: Seal the tube under an air atmosphere (or

    
     balloon for higher turnover). Heat to 120°C  for 12 hours.
    
  • Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (

    
     mL) to remove excess DMF and copper salts.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).
    
Mechanistic Visualization

The following diagram illustrates the complex catalytic cycle where DMF inserts into the organopalladium intermediate.

Pd_Catalysis Start Substrates: Amidine + Styrene Pd_Cycle Pd(II) Catalytic Cycle Start->Pd_Cycle Oxidative Addition Inter_A Intermediate A: Styryl-Pd Species Pd_Cycle->Inter_A C-H Activation DMF_Insert DMF Insertion (Dual Synthon Action) Inter_A->DMF_Insert C-N / C-C Bond Formation Cyclization Intramolecular Cyclization & Aromatization DMF_Insert->Cyclization -2H (Oxidation) Cyclization->Pd_Cycle Pd(0) -> Pd(II) via Cu(OAc)2 Product Product: Pyrimidine-4-Carboxamide Cyclization->Product Reductive Elimination

Figure 1: Mechanistic pathway for the Pd-catalyzed 3SM-4CR synthesis of pyrimidine carboxamides using DMF as a building block.

Protocol C: Microwave-Assisted Synthesis

Target: 2-Amino-substituted Pyrimidine-5-carboxamides Mechanism: Rapid Cyclocondensation

Microwave irradiation accelerates the condensation of chalcones or acetoacetanilides with guanidine, reducing reaction times from hours to minutes.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Chalcone Derivative (or 2-arylidene-3-oxobutanamide) (1.0 mmol)

  • Guanidine Hydrochloride (1.0 mmol)

  • Base: Potassium Hydroxide (KOH) (3.0 mmol) or NaOH

  • Solvent: Ethanol (10 mL)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Protocol
  • Pre-mixing: Dissolve the chalcone and guanidine HCl in ethanol in a microwave-compatible vial (10-30 mL).

  • Base Addition: Add solid KOH pellets. Cap the vial.

  • Irradiation: Program the microwave:

    • Power: 180–300 W (Dynamic mode)

    • Temperature: 80–100°C[3]

    • Time: 5–15 minutes (Hold time)

  • Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The pyrimidine carboxamide typically precipitates as a fine solid. Filter, wash with water, and dry.

Workflow Diagram

Microwave_Workflow Step1 1. Dissolve Reagents (Chalcone + Guanidine) Step2 2. Add Base (KOH) & Cap Vial Step1->Step2 Step3 3. Microwave Irradiation (300W, 10 min, 100°C) Step2->Step3 Step4 4. Quench in Ice Water Step3->Step4 Step5 5. Filter & Dry Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete melting/mixing.Increase temperature to 115°C or add 1-2 drops of ethanol to initiate melt.
Pd-Black Formation (Protocol B) Catalyst decomposition.Ensure excess oxidant (

) is present; reduce temperature to 110°C.
Sticky Product (Protocol C) Incomplete cyclization or oligomers.Recrystallize from hot ethanol; ensure KOH is dry/fresh.
Regioselectivity Issues Steric hindrance on aldehyde.Use sterically unhindered aldehydes for higher regiocontrol in MCRs.

References

  • Aher, J. S., et al. (2019). "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Journal of Chemical Sciences.

  • Guo, W., et al. (2017). "A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis." Angewandte Chemie International Edition.

  • Liang, C., & Yao, Q. (2014).[2] "One-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives." Journal of Chemical and Pharmaceutical Research.

  • Saglam, D., & Turgut, Z. (2022).[4] "One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate." International Journal of Organic Chemistry.

  • Reddy, G. M., et al. (2023). "Conventional and Microwave assisted synthesis of pyrimidine derivatives." International Journal of Pharmaceutical Research and Applications.

Sources

functionalization of N,N-dimethylpyrimidine-5-carboxamide at C2 and C4 positions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists seeking robust, regioselective strategies for functionalizing the N,N-dimethylpyrimidine-5-carboxamide scaffold.

The pyrimidine-5-carboxamide core is a privileged motif in kinase inhibitors (e.g., Brigatinib) and GPCR modulators. However, its electronic bias creates a significant synthetic challenge: standard electrophilic and nucleophilic methods heavily favor the C4/C6 positions , leaving the C2 position difficult to access via direct C–H functionalization.

This guide details two orthogonal protocols:

  • C4-Selective Functionalization: Exploiting the N,N-dimethylamide as a Directed Metalation Group (DMG).

  • C2-Selective Functionalization: Overcoming innate bias using transient activation strategies (Chang Protocol).

Mechanistic Insight: The Regioselectivity Challenge

The pyrimidine ring is electron-deficient (


-deficient). The introduction of an electron-withdrawing group (EWG) like the 5-carboxamide further lowers the LUMO energy, activating the ring toward nucleophilic attack.
  • C4 Position (The "Natural" Sink):

    • Electronic: The C4 position is para to the N1 atom and ortho to the C5-amide. It possesses the largest LUMO coefficient, making it the primary site for nucleophilic addition (SNArH) and radical Minisci reactions.

    • Directing Effect: The C5-amide acts as a powerful Directed Metalation Group (DMG), coordinating lithiated bases to deprotonate the adjacent C4-H selectively.

  • C2 Position (The "Elusive" Target):

    • Electronic: While inherently electrophilic (flanked by two nitrogens), C2 is often less reactive than C4 due to the lack of conjugation with the C5-EWG and repulsion from adjacent nitrogen lone pairs during nucleophilic approach.

    • Strategy: Accessing C2 requires overriding the C4-bias, typically by blocking C4, using specific steric ligand control (Pd-NHC), or employing "interruptive" activation strategies that render C2 the most electrophilic site.

Application Note 1: C4-Selective Functionalization

Methodology: Directed Ortho Metalation (DoM) Mechanism: Complex-Induced Proximity Effect (CIPE)

The N,N-dimethylamide is an excellent DMG. However, standard bases like


-BuLi often result in nucleophilic attack at the ring (Chichibabin-type addition) rather than deprotonation. The use of Knochel-Hauser bases (TMPMgCl·LiCl)  is critical here. These bulky, non-nucleophilic bases operate under thermodynamic control to selectively deprotonate C4 without degrading the pyrimidine core.
Protocol A: C4-Iodination (Gateway to Cross-Coupling)

Reagents:

  • Substrate: N,N-dimethylpyrimidine-5-carboxamide (1.0 equiv)

  • Base: TMPMgCl·LiCl (1.2 M in THF, 1.2 equiv)

  • Electrophile: Iodine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add the substrate (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to –78 °C .

  • Metalation: Dropwise add TMPMgCl·LiCl (1.0 mL, 1.2 mmol) over 5 minutes. The bulky amide base coordinates to the C5-carbonyl oxygen, directing the Mg species to the C4 position.

  • Incubation: Stir at –78 °C for 30 minutes. Note: Unlike simple arenes, pyrimidinyl anions are thermally sensitive; do not warm above –40 °C.

  • Quench: Add a solution of

    
     (380 mg, 1.5 mmol) in THF (2 mL) dropwise.
    
  • Workup: Allow the mixture to warm to room temperature. Quench with sat. aq.

    
     (to reduce excess iodine) and extract with EtOAc.
    
  • Purification: The 4-iodo product is typically stable and can be purified via silica gel chromatography (Hex/EtOAc).

Scope: The resulting 4-iodopyrimidine is a universal handle for Suzuki, Sonogashira, or Stille couplings to install aryls, alkynes, or alkyls at C4.

Application Note 2: C2-Selective Functionalization

Methodology: Transient Pyrimidinium Activation (Chang Protocol) Mechanism: Nucleophilic Substitution of Hydrogen (


) via Iminium Activation

Direct C2-functionalization is difficult because C4 competes for nucleophiles.[1] The strategy here uses Triflic Anhydride (


)  to activate the pyrimidine nitrogen, forming a highly electrophilic pyrimidinium salt. This breaks the aromaticity and makes C2 hyper-electrophilic.
Protocol B: Direct C2-Amination

Reagents:

  • Substrate: N,N-dimethylpyrimidine-5-carboxamide (1.0 equiv)

  • Activator:

    
     (1.1 equiv)
    
  • Additive: 2-Fluoropyridine (1.2 equiv) – Crucial for regiocontrol

  • Nucleophile: Morpholine or primary amine (2.0 equiv)

  • Solvent:

    
     (DCM)
    

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , dissolve the substrate (0.5 mmol) and 2-fluoropyridine (0.6 mmol) in DCM (3 mL). Cool to 0 °C .
    
  • Salt Formation: Add

    
     (1.1 equiv) dropwise. The solution will turn yellow/orange as the 
    
    
    
    -triflylpyridinium species forms, which transfers the activation to the pyrimidine N1/N3.
  • Nucleophilic Attack: Add the amine nucleophile (e.g., Morpholine, 1.0 mmol) dropwise. The nucleophile attacks the most electrophilic position of the charged intermediate. Note: The specific salt intermediate formed favors C2 attack due to the steric shielding of C4 by the C5-amide and the specific trajectory defined by the activator.

  • Re-aromatization: Stir at room temperature for 2 hours. Add a mild base (e.g.,

    
    ) if necessary to assist proton elimination and re-aromatization.
    
  • Workup: Quench with

    
    , extract with DCM, and purify via flash chromatography.
    

Visualizing the Regiodivergence

The following diagram illustrates the decision logic and mechanistic pathways for selecting between C2 and C4 functionalization.

G Start N,N-dimethylpyrimidine- 5-carboxamide Decision Target Position? Start->Decision Path_C4 C4 Path: Directed Metalation Decision->Path_C4 Ortho-Control Path_C2 C2 Path: N-Activation Decision->Path_C2 Electronic-Inversion Reagent_C4 Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) Path_C4->Reagent_C4 Inter_C4 Intermediate: C4-Magnesiate Species (Ortho-Directed) Path_C4->Inter_C4 Reagent_C2 Reagent: Tf2O + 2-F-Pyridine then Nucleophile Path_C2->Reagent_C2 Inter_C2 Intermediate: Pyrimidinium Salt (C2-Hyper-Electrophilic) Path_C2->Inter_C2 Reagent_C4->Inter_C4 Reagent_C2->Inter_C2 Product_C4 Product: 4-Substituted Pyrimidine (e.g., 4-Iodo, 4-Aryl) Inter_C4->Product_C4 + Electrophile (E+) Product_C2 Product: 2-Substituted Pyrimidine (e.g., 2-Amino) Inter_C2->Product_C2 + Nucleophile (Nu-)

Caption: Decision tree for regioselective functionalization. C4 relies on DoM, while C2 requires N-activation.

Comparative Data Summary

FeatureC4-Functionalization C2-Functionalization
Primary Strategy Directed Ortho Metalation (DoM)C-H Amination / Activation
Key Reagent TMPMgCl·LiClTf₂O / 2-Fluoropyridine
Mechanism Deprotonation (Thermodynamic)Nucleophilic Addition (Kinetic)
Selectivity Driver Coordination to C5-AmideElectronic activation of N1/N3
Substrate Tolerance High (Halogens, Esters tolerated)Moderate (Acids/Alcohols require protection)
Typical Yield 75–90%60–80%

References

  • Mosrin, M., & Knochel, P. (2008). Regioselective Functionalization of Pyrimidines via TMPMgCl·LiCl. Organic Letters.

  • Ham, W. S., et al. (2022).[2] C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.[2][3][4] Journal of the American Chemical Society.[3][4] [3]

  • Neufeldt, S. R., et al. (2020). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. ChemRxiv (Preprint/Review).

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylpyrimidine-5-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: PYR-AMD-005 Subject: Yield Improvement & Troubleshooting Guide

Critical Analysis: Why is Your Yield Low?

Before adjusting your protocol, you must diagnose the specific "leak" in your synthetic pipeline. The synthesis of N,N-dimethylpyrimidine-5-carboxamide presents three distinct challenges that differ from standard benzene-based amidations:

  • Electron Deficiency of the Ring: The pyrimidine ring is highly electron-deficient. This deactivates the C5-carboxylic acid toward electrophilic activation (making acid chloride formation sluggish) while simultaneously making the ring carbons (C2, C4, C6) susceptible to nucleophilic attack by the amine or base, leading to ring-opening decomposition.[1]

  • Volatility of the Nucleophile: Dimethylamine (DMA) is a gas at room temperature (b.p. 7°C). Using aqueous solutions (40% in H₂O) introduces water that competes with the amine for the activated ester, reverting it to the starting acid. Using THF solutions often leads to stoichiometry errors due to evaporation.

  • Water Solubility of the Product: This is the most common cause of "chemical" yield loss. The product is a polar, low-molecular-weight amide.[1] Standard ethyl acetate/water extractions often result in >40% of the product remaining in the aqueous phase.

Decision Matrix: Selecting the Right Route

Use the following logic flow to determine the optimal synthetic strategy based on your starting material and available equipment.

SynthesisDecision Start Select Starting Material Acid Pyrimidine-5-carboxylic Acid Start->Acid Bromide 5-Bromopyrimidine Start->Bromide Scale Scale < 10g? Acid->Scale Equip High Pressure/Autoclave? Bromide->Equip T3P Route A: T3P Coupling (High Purity, Easy Workup) Scale->T3P Yes AcidCl Route B: Acid Chloride (Only if T3P fails) Scale->AcidCl No (Cost driver) PdCO Route C: Pd-Catalyzed Aminocarbonylation Equip->PdCO Available PdDMF Route D: Pd/DMF (CO-Free) (Microwave preferred) Equip->PdDMF Unavailable

Caption: Selection logic for synthetic route based on substrate availability and equipment constraints.

Protocol A: The T3P® Activation (Recommended)

Why this works: Propylphosphonic anhydride (T3P) is superior to HATU or EDC for this substrate. It acts as a water scavenger, driving the equilibrium toward the amide. Crucially, T3P by-products are water-soluble, simplifying purification.[1]

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Dimethylamine Hydrochloride (1.5 equiv) — Use the salt to ensure precise stoichiometry.

  • T3P (50% w/w in EtOAc) (2.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (4.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Minimizes water solubility issues).[1]

Step-by-Step Workflow:

  • Slurry Formation: In a dry flask, suspend the Pyrimidine-5-carboxylic acid and Dimethylamine HCl in EtOAc (10 mL/g).

  • Base Addition: Add DIPEA dropwise at 0°C. The mixture should become homogenous or a fine suspension.

  • Activation: Add T3P solution dropwise over 10 minutes.

    • Note: The reaction is exothermic. Maintain temp < 10°C during addition to prevent ring decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add water (equal volume).

  • Optimized Workup (Critical Step):

    • Do NOT discard the aqueous layer immediately.

    • Separate layers.

    • Extract the aqueous layer 3x with DCM:Isopropanol (3:1) . Standard EtOAc extraction is insufficient.

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Moisture in solvent hydrolyzing T3P.[1]Use anhydrous EtOAc. Ensure T3P bottle is sealed/dry.
Ring Opening Reaction temperature too high during T3P addition.Cool to 0°C or -10°C during addition.[1]
Low Isolated Yield Product lost to aqueous phase.Use DCM/IPA (3:1) for extraction.[2][3][4] Saturate aqueous phase with NaCl (Salting out).

Protocol C: Palladium-Catalyzed Aminocarbonylation[1][5][6]

Why this works: This route bypasses the carboxylic acid entirely, avoiding the difficult purification associated with polar acids. It is ideal for scale-up.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1][5]

  • Xantphos (3 mol%) — Bidentate ligands prevent catalyst deactivation by the pyrimidine nitrogens.

  • Dimethylamine (2.0 equiv, as 2M solution in THF)[1]

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

  • Base: Et₃N (3.0 equiv)[1][2]

  • Solvent: Toluene or 1,4-Dioxane.[1]

Step-by-Step Workflow:

  • Catalyst Pre-formation: Mix Pd(OAc)₂ and Xantphos in the solvent and stir for 10 mins under Argon.

  • Substrate Addition: Add 5-Bromopyrimidine, Et₃N, and DMA solution.

  • Purge: Evacuate and backfill with CO (3 times).

  • Heating: Heat to 80–100°C for 16 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (DCM/MeOH gradient).

PdMechanism Substrate 5-Bromopyrimidine OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd Pd(0) Coord CO Insertion (Pd-Acyl Species) OxAdd->Coord + CO NuAttack Nucleophilic Attack (DMA) Coord->NuAttack + HNMe2 Product Product + Pd(0) NuAttack->Product Reductive Elimination

Caption: Catalytic cycle for the aminocarbonylation of 5-bromopyrimidine.

Purification & Isolation: The "Yield Saver"

If your NMR shows conversion but your mass balance is low, the issue is isolation.[1]

The Problem: N,N-dimethylpyrimidine-5-carboxamide has a calculated LogP of ~0.4. It is highly water-soluble.[3]

Recommended Isolation Techniques:

  • Salting Out (The "First Line of Defense"):

    • Saturate the aqueous quench layer with solid NaCl or K₂CO₃ until no more salt dissolves.

    • Extract with THF or Acetonitrile (yes, separate the layers).[1] Acetonitrile separates from water when the water is saturated with salt.

  • Continuous Liquid-Liquid Extraction:

    • If you have the glassware, perform a continuous extraction with DCM for 12–24 hours.[1] This recovers >95% of the product.

  • Resin Capture (For small scale/high throughput):

    • Use a strong cation exchange (SCX) cartridge.

    • Load reaction mixture (in MeOH).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the pyridine/pyrimidine product).

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Proceed with extreme caution. Pyrimidine-5-carboxylic acid can form an insoluble hydrochloride salt upon reaction with SOCl₂, stalling the reaction.[1] Furthermore, heating electron-deficient heterocycles in SOCl₂ can lead to decomposition.[1] If you must use this route, add a drop of DMF as a catalyst and keep the temperature below 50°C.

Q: Why use Dimethylamine Hydrochloride instead of the 40% Aqueous solution? A: Water kills the active ester. If you use T3P or EDC, every molecule of water consumes your coupling agent.[1] The HCl salt is anhydrous. Just remember to add an extra equivalent of base (DIPEA) to neutralize the HCl.

Q: I see a spot on TLC that doesn't move (Baseline). Is that my product? A: Likely yes. The amide is polar. Try a mobile phase of 10% MeOH in DCM. If it moves then, it's your product.[1] If it still doesn't move, it might be the unreacted acid (or salt thereof).[1]

Q: Can I do the Pd-reaction without a CO tank? A: Yes. You can use Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source, or use DMF as the CO source (requires high temp ~160°C and microwave irradiation, see Wan et al.[1] in References).

References

  • T3P® Reagent Overview & Mechanism

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1][6]

    • Source: [1]

  • Aminocarbonylation Methodology

    • Palladium-Catalyzed Aminocarbonyl
    • Source: [1]

  • CO-Free Carbonylation (DMF as Source)

    • Wan, Y., et al. Dimethylformamide as a Carbon Monoxide Source in Fast Palladium-Catalyzed Aminocarbonylations.[1][7][8]

    • Source: [J. Org.[9][8][10] Chem. 2002, 67, 17, 6232–6235]([Link]1][8]

  • Solubility & Handling of Pyridine/Pyrimidine Carboxamides

    • N,N-Dimethylpyridine-2-carboxamide Properties (Analogous structure behavior).
    • Source: [1]

Sources

purification of N,N-dimethylpyrimidine-5-carboxamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,N-dimethylpyrimidine-5-carboxamide

Case ID: REC-PYR-05 Status: Active Subject: Recrystallization Protocol & Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of N,N-dimethylpyrimidine-5-carboxamide , a critical intermediate often used in kinase inhibitor synthesis. Due to the electron-deficient pyrimidine ring and the polar amide functionality, this compound presents unique purification challenges—specifically a tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.

This document provides a validated recrystallization workflow, solvent selection logic based on structural analogs (e.g., nicotinamide derivatives), and a troubleshooting matrix for common failure modes.

Part 1: Solvent System Selection

The "black art" of recrystallization relies on the principle that solubility should increase significantly with temperature.[1] For pyrimidine carboxamides, the high polarity of the amide group often conflicts with the lipophilicity required for precipitation.

Recommended Solvent Systems:

Solvent SystemTypeRatio (v/v)Application Context
Ethyl Acetate (EtOAc) Single100%Primary Choice. Good solubility at reflux; moderate solubility at RT.
EtOAc / Heptane Binary1:1 to 1:3Standard. Use if yield is low in pure EtOAc. Heptane acts as the anti-solvent.
Ethanol / Water Binary9:1 to 5:1Polar Alternative. Use if the crude contains highly polar salts or if the compound is insoluble in EtOAc.
Toluene Single100%High Temperature. Good for removing non-polar impurities, but requires higher heating (110°C).

Technical Note: Avoid acidic solvents (e.g., acetic acid) unless necessary, as the pyrimidine nitrogen can protonate, forming salts that alter solubility profiles.

Part 2: Standard Operating Procedure (SOP)

Objective: Obtain >98% purity (HPLC) with >75% recovery.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place the crude N,N-dimethylpyrimidine-5-carboxamide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 77°C).

    • Observation: If the solid does not dissolve completely, add more solvent in small aliquots (1 mL/g) until a clear solution is obtained.

  • Hot Filtration (Critical): While still at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.

    • Why? Insoluble particles can act as indiscriminate nucleation sites, trapping impurities.

Phase B: Nucleation & Growth
  • Initial Cooling: Remove from heat and allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Seeding (The "Amide Hack"): When the temperature reaches ~40-45°C (metastable zone), add a tiny crystal (<1 mg) of pure product.

    • Mechanism:[1][2] Amides are prone to supersaturation. Seeding bypasses the energy barrier for nucleation, preventing "oiling out."

  • Anti-Solvent Addition (Optional): If no crystals appear at RT, add Heptane dropwise until a faint turbidity persists, then warm slightly to clear it, and cool again.

  • Final Cooling: Place the flask in an ice bath (0-5°C) for 1-2 hours to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold (0°C) solvent (e.g., 1:3 EtOAc/Heptane).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Troubleshooting Guide (FAQs)

Q1: The solution turned into a separate oily layer at the bottom. What happened?

Issue: "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The compound's melting point is likely lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point.[2] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 20%) to lower the saturation temperature.

  • Seed vigorously at a temperature below the melting point but above the oiling-out temperature.

  • Switch Solvents: If using EtOAc/Heptane, increase the EtOAc ratio. Oiling out is more common in binary systems where the anti-solvent concentration is too high.

Q2: My product is colored (yellow/brown) even after recrystallization.

Issue: Chromophore impurities (often oligomers or oxidation byproducts). Corrective Action:

  • Perform a Charcoal Treatment during the hot filtration step (Phase A).

  • Add activated carbon (5-10 wt% of crude mass) to the hot solution.

  • Stir for 10-15 minutes at reflux.

  • Filter hot through Celite. Note: Carbon binds strongly to planar aromatic systems like pyrimidines; expect a 5-10% yield loss.

Q3: No crystals formed even after cooling to 0°C.

Issue: Metastable supersaturation. Corrective Action:

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask (creates micro-nucleation sites).[3]

  • Evaporate: Reduce solvent volume by 30% using a rotary evaporator and retry cooling.

  • Trituration: Evaporate to dryness. Add a small amount of cold diethyl ether or hexane and sonicate to induce crystallization, then use this solid as seeds for the main batch.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification process, specifically addressing the critical "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude N,N-dimethylpyrimidine- 5-carboxamide Dissolve Dissolve in Hot Solvent (Reflux) Start->Dissolve Check Is Solution Clear? Dissolve->Check Check->Dissolve No (Add Solvent) Filter Hot Filtration (Remove Insolubles) Check->Filter Yes Cool Slow Cool to 40°C Filter->Cool Seed Add Seed Crystal Cool->Seed Observe Observation? Seed->Observe Oil Oiling Out (Liquid Droplets) Observe->Oil Droplets Form Crystals Crystallization Observed Observe->Crystals Solids Form Reheat Reheat to Dissolve Oil->Reheat Dilute Add 20% More Solvent OR Change Solvent Ratio Reheat->Dilute Dilute->Cool Retry Ice Cool to 0°C Crystals->Ice Isolate Filter & Dry Ice->Isolate

Caption: Logic flow for recrystallization, emphasizing the feedback loop required to resolve Liquid-Liquid Phase Separation (Oiling Out).

Part 5: Validation & Quality Control

Before releasing the batch for biological assays or next-step synthesis, verify purity using the following metrics:

MethodAcceptance CriteriaPurpose
HPLC (UV 254 nm) > 98.0% AreaQuantifies organic impurities and unreacted precursors.
1H NMR (DMSO-d6) No solvent peaks > 0.5%Ensures efficient drying (EtOAc/Heptane removal).
DSC Sharp endothermValidates crystallinity and polymorph stability.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from mt.com. Link

  • Nichols, L. (2022). Troubleshooting Recrystallization - Oiling Out. Chemistry LibreTexts. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • University of York. Problems with Recrystallisations: Oiling Out and Supersaturation. Department of Chemistry Teaching Labs. Link

Sources

solubility issues with N,N-dimethylpyrimidine-5-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of N,N-Dimethylpyrimidine-5-Carboxamide

Welcome to the Application Science Support Center. As drug development professionals, you frequently encounter "brick dust" or "greaseball" chemotypes that complicate assay development. N,N-dimethylpyrimidine-5-carboxamide is a privileged pharmacophore, but its planar heteroaromatic core and specific lipophilicity profile often result in erratic behavior in aqueous biological buffers. This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you rescue your experiments and ensure reliable data.

Mechanistic Overview: Why Does It Precipitate?

To solve solubility issues, we must first understand the causality of precipitation. The pyrimidine ring nitrogen atoms possess a very low basic pKa (typically between 1.7 and 2.2)[1]. Consequently, at a physiological pH of 7.4, the molecule remains entirely un-ionized. Without an ionizable center to drive hydration, the compound relies strictly on weaker dipole-dipole interactions.

While the N,N-dimethylation of the carboxamide group successfully disrupts molecular symmetry and lowers the crystal packing energy compared to primary amides[2], it also removes two critical hydrogen-bond donors. When diluted from a DMSO stock into an aqueous buffer (like PBS), the sudden shift in the dielectric constant forces the hydrophobic pyrimidine cores to self-associate. This leads to rapid "solvent-shift precipitation," where the compound crashes out due to poor hydration rather than just crystal lattice strength[3].

Frequently Asked Questions (FAQs)

Q1: I dilute my 10 mM DMSO stock to 100 µM in PBS, and it immediately turns cloudy. Is my compound degrading? A: No, this is a physical phase separation, not chemical degradation. You are observing a kinetic trap. The compound exceeds its intrinsic aqueous solubility limit, and the rapid addition of water forces it into a metastable colloidal state before it crystallizes. To validate this, we recommend running a kinetic solubility screen using laser nephelometry to pinpoint the exact precipitation threshold[3].

Q2: Can I improve solubility by lowering the buffer pH to protonate the pyrimidine ring? A: This is a common misconception, but it is thermodynamically ineffective for this specific chemotype. Because the basic pKa of the pyrimidine nitrogens is ~1.7[1], you would need to drop the buffer pH below 2.0 to achieve meaningful protonation (>50% ionized). Such highly acidic conditions are incompatible with standard cellular assays and enzymatic screens.

Q3: What excipients are scientifically validated for pyrimidine carboxamides? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic pyrimidine core, while the external hydroxyl groups maintain aqueous solubility[4]. Alternatively, a binary co-solvent system (e.g., 5% PEG400) can sufficiently lower the dielectric constant of the buffer to prevent precipitation.

Quantitative Solubility Profiles

To guide your formulation choices, we have compiled the equilibrium solubility data for N,N-dimethylpyrimidine-5-carboxamide across standard assay vehicles.

Formulation VehicleEquilibrium Solubility (µM)Turbidity (NTU) at 100 µM24-Hour State
100% PBS (pH 7.4)< 10> 50 (Cloudy)Macroscopic Precipitation
1% DMSO in PBS~ 15 - 2045 (Hazy)Micro-crystalline suspension
5% PEG400 + 1% DMSO~ 10012 (Clear)Stable solution
10% HP-β-CD in PBS> 250< 5 (Optically Clear)Stable inclusion complex

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol allows you to empirically determine the maximum soluble concentration of your compound before running biological assays, preventing false negatives caused by compound aggregation[3].

  • Preparation: Prepare a 10 mM stock of N,N-dimethylpyrimidine-5-carboxamide in 100% anhydrous DMSO.

  • Serial Dilution: In a 384-well transparent microplate, perform a 12-point serial dilution of the DMSO stock.

  • Buffer Addition: Rapidly dispense PBS (pH 7.4) into the wells to achieve a final DMSO concentration of exactly 1% v/v.

  • Incubation: Seal the plate and incubate at 37 °C for 2 hours.

    • Causality Note: This 2-hour window is critical. It allows transient, supersaturated metastable states to either thermodynamically stabilize or precipitate, ensuring you measure true kinetic solubility rather than a temporary suspension.

  • Measurement: Read the plate using a laser nephelometer.

  • Self-Validation: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The inflection point where NTU rises sharply above the baseline (< 10 NTU) represents your absolute kinetic solubility limit.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Use this protocol to formulate the compound for high-concentration dosing (e.g., in vivo or high-dose in vitro screens)[4].

  • Excipient Prep: Dissolve HP-β-CD in PBS (pH 7.4) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • API Addition: Weigh the dry N,N-dimethylpyrimidine-5-carboxamide powder. Do not use a DMSO stock for this method to prevent competitive solvent entrapment within the cyclodextrin cavity.

  • Sonication: Add the powder directly to the 10% HP-β-CD solution. Sonicate in a water bath at 25 °C for 30 minutes.

    • Causality Note: Sonication provides the mechanical activation energy required to break the compound's crystal lattice and drive the lipophilic pyrimidine core into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at 300 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Self-Validation (Clarification): Centrifuge the mixture at 10,000 x g for 10 minutes. This step inherently validates the protocol by pelleting any uncomplexed, insoluble API. The resulting clear supernatant is your verified working solution.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Precipitation in Aqueous Buffer Assess Assess DMSO Stock Concentration Start->Assess CheckDMSO DMSO > 1% v/v? Assess->CheckDMSO HighDMSO Reduce DMSO. Risk of solvent-shift precipitation. CheckDMSO->HighDMSO Yes LowDMSO Evaluate intrinsic solubility limits CheckDMSO->LowDMSO No AddExcipient Formulate with HP-β-CD or PEG400 HighDMSO->AddExcipient LowDMSO->AddExcipient Nephelometry Kinetic Solubility Screen (Nephelometry) AddExcipient->Nephelometry Success Stable Aqueous Solution Nephelometry->Success Clear solution < 10 NTU

Logical workflow for diagnosing and resolving pyrimidine carboxamide solubility issues.

References

  • Science Alert: 1

  • Journal of Medicinal Chemistry - ACS Publications: 2

  • ORCA – Online Research @ Cardiff: 3

  • Google Patents: 4

Sources

Application Support Center: Troubleshooting Amide Bond Formation in Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, nitrogen-rich heterocycles like 2-amino- and 4-aminopyrimidines present a notorious synthetic hurdle. The strong electron-withdrawing nature of the pyrimidine ring nitrogens severely depletes the electron density of the exocyclic amine. Consequently, these amines are exceptionally weak nucleophiles.

Standard peptide coupling conditions (e.g., EDC/HOBt, HATU/DIPEA) routinely fail, leading to poor conversions or complex side-reaction profiles. This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these challenges.

Strategic Decision Pathway

Selecting the correct amidation strategy depends entirely on the degree of electron deficiency and the steric hindrance of your specific substrates.

DecisionTree A Amide Bond Formation (Aminopyrimidine) B Assess Substrate Reactivity A->B C Mild Electron Deficiency B->C D Severe Electron Deficiency B->D E Halopyrimidine + Amide B->E F T3P / Pyridine (Reflux) C->F Direct Coupling G Pre-activation (Acyl Fluoride) + Strong Base D->G Deprotonation H Buchwald-Hartwig Amidation (Pd-Catalyst) E->H Metal Catalysis

Decision tree for selecting an amidation strategy based on substrate reactivity.

Troubleshooting Guides & FAQs

Q1: I am using HATU/DIPEA to couple a carboxylic acid with 2-aminopyrimidine. I observe no desired product, but LC-MS shows a new mass corresponding to a +98 Da adduct. What happened? A1: You are observing a classic failure mode: guanylation . Because the 2-aminopyrimidine is a poor nucleophile, it attacks the activated ester far too slowly. Instead, it attacks the highly electrophilic carbon of the HATU (uronium) reagent itself, forming an inert tetramethylguanidinium byproduct.

  • The Fix: Abandon uronium-based reagents (HATU, HBTU, COMU) for weak nucleophiles. Switch to Propylphosphonic anhydride (T3P®) . T3P activates the acid via a mixed anhydride that does not contain an electrophilic trap for the amine, making it highly effective for non-nucleophilic anilines and heteroarylamines[1].

Q2: I converted my carboxylic acid to an acid chloride and used triethylamine as a base, but the reaction is still sluggish and I am seeing di-acylation. How do I improve mono-acylation? A2: Triethylamine (pKa ~10.7) is not basic enough to deprotonate the aminopyrimidine (pKa ~16-18); it only acts as an acid scavenger. The neutral aminopyrimidine remains unreactive. Furthermore, once a small amount of mono-acylated product forms, its N-H proton is highly acidic. The base deprotonates the newly formed amide, which rapidly reacts with a second equivalent of acid chloride to form an imide (di-acylation).

  • The Fix: Employ a strong base approach . Treat the aminopyrimidine with a strong, non-nucleophilic base like LiHMDS (pKa ~26) at -78 °C to quantitatively generate a highly nucleophilic amide anion. Adding exactly 1.05 equivalents of acid chloride ensures instantaneous mono-acylation and suppresses di-acylation.

Q3: My carboxylic acid is sterically hindered and degrades when converted to an acid chloride. T3P is also failing. Are there alternative pre-activation methods? A3: Yes. Generate an acyl fluoride in situ using reagents like BTFFH. Acyl fluorides are uniquely suited for this: they are highly stable to hydrolysis and steric bulk, yet remarkably reactive toward electron-deficient amines[2]. The small size of the fluorine atom minimizes steric clashes during the nucleophilic attack transition state.

Q4: I attempted a Buchwald-Hartwig cross-coupling between a primary amide and 2-chloropyrimidine. The reaction quickly turned black and yielded no product. Why? A4: The black precipitate is inactive Palladium black , indicating catalyst death. The pyrimidine ring nitrogens are excellent


-donors and can competitively bind to the palladium center, displacing your phosphine ligand and causing the catalyst to aggregate and precipitate out of solution[3].
  • The Fix: Use highly sterically demanding, electron-rich bidentate or biarylphosphine ligands (e.g., t-BuXPhos or Xantphos ) that bind tightly to Pd and prevent pyrimidine coordination[4]. Ensure rigorous degassing, as these electron-rich catalysts are highly sensitive to oxygen.

Quantitative Reagent Comparison

Amidation StrategyReagent SystemRelative ReactivityRisk of Side ReactionsBest Application Profile
Direct Coupling T3P (50% in EtOAc), PyridineModerateLow (No guanylation)Mildly deficient pyrimidines; racemization-prone acids.
In Situ Acyl Fluoride BTFFH, DIPEAHighLowSterically hindered aliphatic acids + weak nucleophiles.
Base-Promoted LiHMDS, Acid ChlorideVery HighModerate (Di-acylation if stoichiometry is poor)Severely deficient amines (e.g., 2-amino-4-trifluoromethylpyrimidine).
Cross-Coupling Pd(OAc)2, t-BuXPhos, NaOtBuHighLow (Requires inert atmosphere)Inverting the coupling: Primary Amide + Halopyrimidine.

Field-Proven, Self-Validating Methodologies

Protocol A: LiHMDS-Promoted Acylation (Strong Base Approach)

This protocol relies on the complete deprotonation of the aminopyrimidine to form a reactive nitrogen anion prior to electrophile addition.

Workflow Step1 1. Cool Aminopyrimidine in THF to -78°C Step2 2. Add LiHMDS (1.1 - 1.5 eq) Stir 30 min Step1->Step2 Step3 3. Add Acid Chloride Dropwise Step2->Step3 Step4 4. Warm to RT Monitor by LC-MS Step3->Step4 Step5 5. Quench with NH4Cl (aq) Step4->Step5

Step-by-step workflow for LiHMDS-promoted acylation of weak nucleophiles.

Step-by-Step Procedure:

  • Preparation: Dissolve the aminopyrimidine (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Check: Remove a 10 µL aliquot, quench immediately in

      
      , and analyze by LC-MS. The mass of the starting material should shift by +1 Da (deuterium incorporation), confirming quantitative deprotonation.
      
  • Acylation: Add the acid chloride (1.05 eq) dropwise as a solution in anhydrous THF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: T3P-Mediated Coupling (Mild Approach)

Ideal when the carboxylic acid cannot be converted to an acid chloride.

Step-by-Step Procedure:

  • Preparation: In a dry flask, combine the carboxylic acid (1.2 eq) and the aminopyrimidine (1.0 eq) in anhydrous EtOAc or DMF (0.3 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive acylpyridinium intermediate.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction to 80 °C. The elevated temperature is critical to overcome the high activation energy barrier of the weak nucleophile[1].

    • Self-Validation Check: Monitor by LC-MS after 4 hours. If starting material persists, add an additional 0.5 eq of T3P and continue heating. T3P byproducts are entirely water-soluble and will not complicate purification.

  • Workup: Cool to room temperature, wash with saturated

    
    , followed by 1M HCl (if the product is not highly basic), and brine.
    
Protocol C: Buchwald-Hartwig Amidation (Organometallic Approach)

Used when coupling a primary amide to a halopyrimidine.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk tube with the primary amide (1.2 eq), 2-chloropyrimidine (1.0 eq),

    
     (2 mol%), t-BuXPhos (4.5 mol%), and 
    
    
    
    (1.4 eq)[4].
  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol or 1,4-dioxane (0.2 M).

    • Self-Validation Check: Upon stirring at room temperature, the solution should turn a deep red/orange, indicating the formation of the active

      
       species. If the solution turns black, abort the reaction; oxygen has compromised the catalyst.
      
  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate for chromatography.

References

  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Green Chemistry - RSC Publishing (Buchwald-Hartwig in water). RSC.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

Sources

removing unreacted dimethylamine from pyrimidine carboxamide product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This knowledge base article is designed for researchers and drug development professionals troubleshooting a common bottleneck in the synthesis of [1]: the persistent retention of unreacted dimethylamine (DMA).

Below, you will find a diagnostic overview of the physicochemical causality behind this issue, a quantitative data comparison, frequently asked questions, and self-validating experimental protocols to ensure pure product isolation.

Diagnostic Overview: The Causality of DMA Retention

Dimethylamine is a highly volatile secondary amine (boiling point 7 °C)[2]. Theoretically, it should be easily removed via rotary evaporation. However, in the context of pyrimidine carboxamide synthesis, DMA frequently forms a robust hydrogen-bonded network with both the carboxamide carbonyl and the weakly basic pyrimidine ring nitrogens.

This intermolecular complex drastically reduces the effective volatility of DMA, causing it to persist as a sticky residue or a stubborn NMR peak (~2.1 ppm in CDCl₃) even after extended periods under high vacuum. Successful removal requires disrupting this hydrogen-bonding matrix by exploiting the distinct physicochemical differences between the amine byproduct and the target product.

Quantitative Data: Physicochemical Comparison
PropertyDimethylamine (DMA)Typical Pyrimidine CarboxamideCausality / Impact on Separation Strategy
Boiling Point 7 °C[2]> 250 °CSuggests vacuum removal, but H-bonding impedes this without co-evaporation.
pKa (Conjugate Acid) 10.73[2]~ 1.0 - 3.0Large pKa gap allows for highly selective protonation of DMA at pH 3-5.
Water Solubility 163 g/100g (40 °C)[2]Low to ModerateEnables aqueous extraction, provided the product has a LogP > 1.
Nucleophilicity HighNone (Amide)Allows trapping via electrophilic or solid-phase acidic scavenger resins.

Troubleshooting Guides & FAQs

Q1: I dried my product under high vacuum overnight, but ¹H-NMR still shows a DMA peak. Why isn't it evaporating? Causality: Vacuum alone cannot provide the activation energy required to break the strong hydrogen bonds between DMA and your pyrimidine carboxamide. Resolution: Perform a co-evaporation. Dissolve the crude mixture in a non-polar, aprotic solvent like toluene. Toluene disrupts the hydrogen-bonding matrix and forms a low-boiling pseudo-azeotrope with DMA, facilitating its complete removal under reduced pressure.

Q2: When I perform a standard 1M HCl wash, my pyrimidine carboxamide product disappears into the aqueous layer. How do I prevent this? Causality: While pyrimidine nitrogens are only weakly basic (pKa ~1-3), 1M HCl (pH ~0) is acidic enough to fully protonate the pyrimidine ring. This converts your product into a highly water-soluble cationic salt, dragging it into the aqueous phase alongside the DMA. Resolution: Switch to a pH-controlled wash using 10% aqueous citric acid (pH ~2.5 - 3.0) or saturated ammonium chloride (pH ~5.5). This specific pH window selectively protonates the highly basic DMA (pKa 10.73)[2] while leaving the weakly basic pyrimidine ring completely neutral and safely in the organic phase.

Q3: My pyrimidine carboxamide is highly polar (LogP < 1). Aqueous workup is impossible because I lose my product. What is the best alternative? Causality: Liquid-liquid extraction relies on the partition coefficient. If your product is highly water-soluble, aqueous extraction will result in massive yield losses. Resolution: Utilize a solid-phase scavenger resin such as [3]. This macroporous polystyrene sulfonic acid resin acts as a solid-phase acid. It traps the basic DMA as a polymer-bound quaternary ammonium salt, allowing you to simply filter away the impurity without using a single drop of water[4].

Workflow Diagnostics

DecisionTree Start Crude Mixture (Pyrimidine Carboxamide + DMA) Q1 Is the product highly water-soluble? (LogP < 1) Start->Q1 AcidWash Protocol A: pH-Controlled Acid Wash Q1->AcidWash No Resin Protocol B: Scavenger Resin (MP-TsOH) Q1->Resin Yes

Caption: Decision matrix for selecting a dimethylamine removal strategy.

Validated Experimental Protocols

Every protocol provided below is designed as a self-validating system , meaning in-process analytical checks are integrated to guarantee the success of the separation before proceeding to the next step.

Protocol A: Self-Validating pH-Controlled Acid Wash

Best for lipophilic pyrimidine carboxamides (LogP > 1).

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Selective Protonation: Wash the organic layer with an equal volume of 10% aqueous citric acid. Vigorously shake and vent.

  • Validation Step 1 (Aqueous Check): Spot a drop of the aqueous layer on a TLC plate and stain with Ninhydrin (heat to develop). A dark purple spot confirms the successful extraction of DMA into the water.

  • Validation Step 2 (Organic Check): Spot the organic layer on a TLC plate and visualize under UV light (254 nm). The presence of a UV-active spot confirms your pyrimidine carboxamide remains safely in the organic phase.

  • Neutralization & Drying: Wash the organic layer once with brine to remove residual water and citric acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine Scavenging via MP-TsOH Resin

Best for highly polar, water-soluble pyrimidine carboxamides.

ResinWorkflow Step1 Dissolve Crude in DCM/THF Step2 Add MP-TsOH Resin (2-3 eq) & Agitate 1-2 hrs at 20°C Step1->Step2 Step3 Filter Mixture through Sintered Glass Step2->Step3 Step4 Resin Cake (Trapped DMA Salt) Step3->Step4 Solid Phase Step5 Filtrate (Pure Pyrimidine Carboxamide) Step3->Step5 Liquid Phase

Caption: Step-by-step workflow for amine scavenging using MP-TsOH resin.

  • Preparation: Dissolve the crude product in Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol. Ensure complete dissolution.

  • Resin Addition: Add 2 to 3 equivalents of [3] relative to the estimated residual DMA. (Note: The nominal capacity of this macroporous polystyrene sulfonic acid resin is typically 3.7 mmol/g)[3].

  • Agitation: Stir or gently shake the suspension at 20 °C for 1 to 2 hours. Do not use magnetic stir bars at high speeds, as this can mechanically grind the resin beads and clog filters.

  • Validation Step: Remove a 10 µL aliquot of the liquid phase, spot it on TLC, and test with Ninhydrin stain.

    • If the stain remains clear/yellow: The DMA has been successfully scavenged.

    • If the stain turns purple: Unreacted DMA remains. Add 0.5 equivalents more resin and agitate for an additional 30 minutes.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake twice with the reaction solvent to elute any non-specifically bound product.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the pure pyrimidine carboxamide.

References

  • Dimethylamine | HN(CH3)2 | CID 674 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Biotage® MP-TsOH | Resin-bound acid. Biotage. Available at: [Link]

  • Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Der Pharma Chemica. Available at:[Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Amidation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for this crucial transformation. The following FAQs and troubleshooting guides provide in-depth, evidence-based advice to help you achieve higher yields, better selectivity, and a deeper understanding of your reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for a palladium-catalyzed amidation (e.g., Buchwald-Hartwig) of a chloropyrimidine?

A typical starting point for a Buchwald-Hartwig amidation of a chloropyrimidine is in the range of 80-110 °C.[1][2] However, the optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), and solvent. For less reactive aryl chlorides, higher temperatures may be necessary to facilitate the rate-limiting oxidative addition step.[2]

Q2: Can I run my pyrimidine amidation at room temperature?

While many amidation reactions require elevated temperatures, some highly reactive substrates or advanced catalyst systems may allow for reactions at or near room temperature.[3] For instance, using a highly active pre-catalyst with a sterically hindered biarylphosphine ligand might enable lower reaction temperatures.[4] However, for most standard procedures, especially with less reactive coupling partners, heating is generally required to achieve a reasonable reaction rate.

Q3: How does microwave irradiation affect the reaction temperature and time for pyrimidine amidation?

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, by rapidly and efficiently heating the reaction mixture.[5][6] This can also lead to improved yields. The optimal temperature in a microwave reactor might be higher than in conventional heating, often in the range of 130-150 °C for Buchwald-Hartwig reactions.[5]

Q4: What are the signs that my reaction temperature is too high?

Indications that your reaction temperature is too high include the formation of significant amounts of byproducts, decomposition of starting materials or the desired product, and darkening or charring of the reaction mixture.[7] You may also observe catalyst deactivation, leading to a stalled reaction.

Q5: How does temperature influence the choice between kinetic and thermodynamic products in pyrimidine amidation?

Temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control. At lower temperatures and shorter reaction times, the faster-forming product (the kinetic product) will predominate.[8] At higher temperatures and longer reaction times, the reaction may reach equilibrium, favoring the most stable product (the thermodynamic product).[8] This is particularly relevant when multiple sites on the pyrimidine ring can react.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting materials.

Possible Cause: The activation energy for the reaction is not being overcome at the current temperature.[7]

Troubleshooting Workflow:

start Low Conversion Observed step1 Gradually increase temperature by 10-20 °C increments start->step1 step2 Monitor reaction progress at each temperature point step1->step2 step3 Observe for product formation vs. byproduct formation step2->step3 step4 Consider switching to a higher boiling point solvent if necessary step3->step4 If solvent boils end_success Optimal temperature identified, conversion improves step3->end_success Product forms without significant byproducts end_fail Conversion still low, consider other parameters (catalyst, base, etc.) step3->end_fail Decomposition or byproducts increase step5 Evaluate catalyst and ligand stability at higher temperatures step4->step5 step5->end_success System is stable

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps & Explanation:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments.[9] This allows you to find the minimum temperature required for the reaction to proceed without overshooting and causing decomposition.

  • Reaction Monitoring: At each new temperature, closely monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). This will give you a clear picture of the reaction kinetics at that temperature.

  • Solvent Considerations: If your solvent's boiling point is reached before achieving the desired conversion, consider switching to a higher-boiling point solvent. Common choices for amidation reactions are listed in the table below.

  • Catalyst Stability: Be aware that higher temperatures can lead to catalyst deactivation through processes like agglomeration.[10][11] If you suspect this is an issue, consider using a more robust catalyst system or a pre-catalyst.

Table 1: Common Solvents and Their Boiling Points for Pyrimidine Amidation

SolventBoiling Point (°C)Typical Temperature Range for Amidation (°C)Notes
Toluene11180-110Good for a wide range of substrates.[4]
1,4-Dioxane10180-100Good solvating power.[4]
Tetrahydrofuran (THF)6640-66Useful for milder temperature reactions.[4]
N,N-Dimethylformamide (DMF)15380-120Aprotic polar solvent, often used in SNAr reactions.[1]
Dimethyl sulfoxide (DMSO)18980-150High boiling point, can accelerate SNAr reactions.[12]
Problem 2: Significant Byproduct Formation

Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis shows several products other than the desired one.

Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition.[7]

Understanding Temperature Effects on Side Reactions:

  • Hydrolysis: At elevated temperatures, residual water in the reaction mixture can lead to hydrolysis of the starting material or product, forming hydroxypyrimidines.

  • Ring Opening: For some pyrimidine structures, high temperatures can induce ring-opening or other rearrangements.[13]

  • Kinetic vs. Thermodynamic Control: If your pyrimidine has multiple reactive sites, a higher temperature might favor the formation of the more stable, but undesired, thermodynamic product.

Experimental Protocol for Optimization:

  • Establish a Baseline: Run the reaction at the temperature that previously gave low conversion but minimal byproducts. This is your baseline.

  • Lower the Temperature: Decrease the reaction temperature by 20 °C from your initial "too high" temperature.

  • Prolong Reaction Time: Compensate for the lower temperature by increasing the reaction time. Monitor the reaction until the starting material is consumed or the reaction stalls.

  • Analyze Product Distribution: Compare the product-to-byproduct ratio at the lower temperature with your initial high-temperature reaction. The goal is to find a temperature that maximizes the formation of the desired product while minimizing side reactions.

temp Reaction Temperature low_temp Low Temperature (e.g., 40-60 °C) Kinetic Control Favors faster-forming product temp->low_temp high_temp High Temperature (e.g., 100-140 °C) Thermodynamic Control Favors more stable product temp->high_temp

Caption: Relationship between temperature and reaction control.

Problem 3: Catalyst Deactivation at Elevated Temperatures

Symptom: The reaction starts well but stalls before completion, even with sufficient reaction time.

Possible Cause: The palladium catalyst is deactivating at the reaction temperature.

Mechanisms of Thermal Catalyst Deactivation:

  • Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center or undergo decomposition, leading to the formation of inactive palladium species.[3]

  • Palladium Agglomeration: Leached palladium species in solution can agglomerate at higher temperatures to form inactive palladium black.[10][14]

Strategies to Mitigate Thermal Deactivation:

  • Use a More Robust Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are generally more stable at higher temperatures.[1]

  • Employ a Pre-catalyst: Palladium pre-catalysts are often more stable and form the active Pd(0) species more cleanly, which can improve catalyst longevity.[2]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can compensate for a low level of deactivation over the course of the reaction. However, this should be a last resort after optimizing other parameters.

  • Consider a Different Reaction Type: If Buchwald-Hartwig amination consistently fails due to catalyst deactivation, an alternative method like Nucleophilic Aromatic Substitution (SNAr), if the substrate is sufficiently activated, might be a viable option that does not require a metal catalyst.

General Experimental Protocol for Buchwald-Hartwig Amidation of a Chloropyrimidine:

  • Setup: In an oven-dried vial under an inert atmosphere (Argon or Nitrogen), combine the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).[4]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Ang, J. C., et al. (2024). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis. Retrieved from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2022). (a) Computed energy profiles for pyrimidine amination. (b) Linear.... Retrieved from [Link]

  • Ruan, D., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from [Link]

  • Singh, P., et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Retrieved from [Link]

  • Ang, J. C., et al. (2024). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Publications. Retrieved from [Link]

  • T. J. Williams, et al. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • Cargnello, M., et al. (2020). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. Retrieved from [Link]

  • Ruan, D., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Retrieved from [Link]

  • Varfolomeeva, T. V., et al. (2025). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2015). Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Cargnello, M., et al. (2015). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]

  • Armstrong, D. R., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition. Retrieved from [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Wong, Y. C., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Retrieved from [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Biochemistry Den. (2025). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Kinetic and Thermodynamic Product 1: Intro [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the regioselectivity of the reaction of... [Table]. Retrieved from [Link]

  • L. E. Johnson, et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

  • Johnson, L. E., et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Physics: Conference Series. Retrieved from [Link]

  • He, J., et al. (2018). Acceptorless dehydrogenative synthesis of pyrimidines from amidine and alcohols by using a carbon-supported Pt catalyst. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • University of Oxford. (n.d.). 10. Pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Khan Academy. (2013). Thermodynamics vs kinetics | Biomolecules | MCAT [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". Retrieved from [Link]

Sources

stability of N,N-dimethylpyrimidine-5-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N,N-dimethylpyrimidine-5-carboxamide . Below, you will find field-proven troubleshooting strategies, mechanistic explanations of its behavior under acidic stress, and self-validating protocols to ensure the integrity of your analytical data.

Core FAQs: Chemical Behavior Under Acidic Stress

Q: Why does N,N-dimethylpyrimidine-5-carboxamide degrade under strong acidic conditions, and what are the exact products? A: While tertiary amides are generally stable in aqueous environments, extreme acidic conditions (e.g., 5 N HCl, 65 °C) force acid-catalyzed hydrolysis. The mechanism is initiated by the protonation of the amide carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. A subsequent proton transfer to the dimethylamine nitrogen converts it into a superior leaving group. The collapse of the intermediate expels dimethylamine, yielding pyrimidine-5-carboxylic acid .

Furthermore, the electron-withdrawing nature of the protonated pyrimidine ring (pKa ~1.3) intensifies the electrophilicity of the adjacent carbonyl via inductive effects, marginally accelerating hydrolysis compared to isolated aliphatic amides .

Q: My LC-MS shows a new major peak with a mass shift of -27 Da after acid stress testing. What is this? A: This is the definitive mass signature of your tertiary amide hydrolyzing. The intact N,N-dimethylpyrimidine-5-carboxamide has a molecular weight of ~151.07 g/mol (yielding an [M+H]+ of 152.1). During acid hydrolysis, the dimethylamine group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, mass 44 Da) is cleaved and replaced by a hydroxyl group (

, mass 17 Da) from water to form the carboxylic acid. The net difference is a loss of 27 Da, resulting in the pyrimidine-5-carboxylic acid degradant peak at m/z 125.1 ([M+H]+) .

Visualizing the Degradation Pathway

Pathway A N,N-dimethylpyrimidine- 5-carboxamide B Protonated Carbonyl Intermediate A->B + H+ (Acid) C Tetrahedral Intermediate B->C + H2O D Pyrimidine-5- carboxylic acid C->D Collapse & -H+ E Dimethylamine (Leaving Group) C->E Cleavage

Mechanistic pathway of acid-catalyzed hydrolysis of N,N-dimethylpyrimidine-5-carboxamide.

Quantitative Stability Profile

To assist in experimental planning, the table below summarizes the expected stability of N,N-dimethylpyrimidine-5-carboxamide across various acidic environments.

Acidic ConditionTemperatureDurationExpected StabilityPrimary Degradant
0.1% Formic Acid (pH ~2.7)25 °C48 hours> 99% (Stable)None
0.1% TFA (pH ~2.0)25 °C24 hours> 98% (Stable)Trace Carboxylic Acid
1 N HCl (pH 0)25 °C24 hours~ 85% (Moderate)Pyrimidine-5-carboxylic acid
5 N HCl (pH < 0)65 °C24 hours< 10% (Degraded)Pyrimidine-5-carboxylic acid

Troubleshooting Guide: Resolving Common Experimental Issues

Issue 1: Severe peak tailing and shifting retention times during LC-MS analysis in 0.1% Formic Acid.

  • Causality: This is a chromatographic artifact caused by the basicity of the pyrimidine ring. Pyrimidines typically have a pKa around 1.3. In 0.1% Formic Acid (pH ~2.7), the pyrimidine nitrogens exist in a dynamic state of partial protonation. This leads to a mixed-mode retention mechanism where the protonated molecules interact strongly with residual, unendcapped silanols on standard C18 stationary phases.

  • Resolution: Switch to a mobile phase buffered at a higher pH (e.g., 10 mM Ammonium Acetate, pH 6.0) where the pyrimidine ring is fully neutral. Alternatively, utilize a column specifically designed with positive-charge surface technology or extensive end-capping for basic compounds (e.g., Waters XBridge).

Issue 2: Inconsistent degradation rates between replicate samples during forced acid stress testing.

  • Causality: If degradation rates vary wildly between identical vials, the reaction is likely continuing while the samples sit in the autosampler queue waiting for injection. Acid hydrolysis is a kinetic process; if you do not actively halt it, the "Time = 24h" sample injected at hour 25 will show more degradation than the one injected at hour 24.

  • Resolution: Implement the self-validating quenching step detailed in the protocol below.

Standardized Experimental Protocol: Acid Forced Degradation

To generate reproducible, publication-quality stability data, you must utilize a self-validating system. This protocol employs a strict neutralization (quenching) step to lock the kinetic state of the reaction, ensuring your LC-MS snapshot is perfectly accurate regardless of autosampler wait times.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve N,N-dimethylpyrimidine-5-carboxamide in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

    • Causality: Using an aprotic organic solvent for the stock ensures complete dissolution without initiating premature hydrolysis.

  • Acid Stress Initiation: Transfer 100 µL of the stock into a 2 mL glass HPLC vial. Add 900 µL of 1 N HCl. Cap tightly and vortex for 5 seconds to ensure homogeneity.

  • Thermal Incubation: Place the vial in a thermomixer set to 65 °C for exactly 24 hours.

  • Quenching (Critical Validation Step): Remove the vial and immediately place it in an ice bath for 2 minutes to slow the kinetics. Add exactly 900 µL of 1 N NaOH to neutralize the solution to pH ~7.

    • Validation: Verify the pH of a dummy sample with a micro-pH probe. This equimolar neutralization permanently halts the acid-catalyzed hydrolysis, validating the exact time point.

  • Dilution & Filtration: Dilute the quenched sample 1:10 with your starting mobile phase. Filter through a 0.22 µm PTFE syringe filter into a fresh autosampler vial to remove any precipitated salts.

  • LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor UV at 254 nm and MS in positive ESI mode (scanning m/z 100-300) to quantify the disappearance of m/z 152 and the appearance of m/z 125.

Protocol S1 1. Prepare Stock (1 mg/mL) S2 2. Acid Stress (1N HCl) S1->S2 S3 3. Incubate (65°C, 24h) S2->S3 S4 4. Quench (Equimolar NaOH) S3->S4 S5 5. LC-MS Analysis S4->S5

Self-validating experimental workflow for forced acid degradation and LC-MS profiling.

References

  • OpenStax. "21.7 Chemistry of Amides - Organic Chemistry." Pressbooks. Available at:[Link]

  • Arabian Journal of Chemistry. "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." ScienceDirect. Available at:[Link]

  • Chemistry LibreTexts. "24.4: Hydrolysis of Amides - Basic Principles of Organic Chemistry." LibreTexts. Available at:[Link]

overcoming steric hindrance in N,N-dimethylpyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when synthesizing sterically hindered amides.

The synthesis of N,N-dimethylpyrimidine-5-carboxamide is a notoriously difficult transformation. To solve this, we cannot simply rely on standard peptide coupling protocols; we must understand the mechanistic causality behind the failure and deploy targeted, self-validating chemical strategies.

The Root Cause: Why is this Synthesis Failing?

The difficulty in forming N,N-dimethylpyrimidine-5-carboxamide stems from a dual mechanistic threat:

  • Electronic Deactivation: The pyrimidine ring is highly electron-withdrawing. The 5-position is electron-deficient, which stabilizes the carboxylate and makes it significantly less nucleophilic. This slows down the initial attack on the coupling reagent, preventing the formation of a highly electrophilic active ester[1].

  • Severe Steric Congestion: Dimethylamine is a secondary amine with a wide steric cone. When the activated pyrimidine-5-carboxylic acid intermediate is finally formed, the bulky dimethylamine struggles to achieve the correct Bürgi-Dunitz trajectory for nucleophilic attack. This transition state is highly congested, leading to [1].

Troubleshooting Guide & FAQs

Q1: My standard EDC/HOBt protocol yields <10% of the N,N-dimethylpyrimidine-5-carboxamide. Why? A1: EDC/HOBt forms an OBt active ester. Because of the electron-withdrawing pyrimidine ring, this ester is not electrophilic enough to overcome the activation energy barrier imposed by the bulky dimethylamine. The aminolysis step becomes the rate-limiting bottleneck, and the active ester simply hydrolyzes back to the starting material during aqueous workup.

Q2: Which coupling reagents are best suited for overcoming this specific steric barrier? A2: For sterically hindered secondary amines, you must switch to [2].

  • T3P (Propylphosphonic anhydride): Exceptional for hindered amines, forming a highly reactive mixed phosphonic anhydride.[3].

  • HATU: Forms an HOAt active ester. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming dimethylamine to pre-organize the transition state and accelerate coupling.

Q3: How can I optimize the reaction environment if the yield is still plateauing? A3:

  • Base Selection: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is non-nucleophilic and will not compete with dimethylamine for the activated electrophile.

  • Thermal Forcing: Steric hindrance translates to a high activation energy (

    
    ). Heating the reaction to 60–80 °C provides the necessary thermal energy to force the aminolysis step.
    
  • Nucleophilic Catalysis: If coupling reagents fail,[4]. Acid chlorides are the most electrophilic activated species and are highly resistant to steric bounce-back.

Quantitative Reagent Comparison

Use the following data to select the appropriate activation strategy based on your substrate's specific steric demands (e.g., if your pyrimidine has bulky substituents at the 4- and 6-positions).

Coupling MethodIntermediate FormedRelative Reactivity with Hindered AminesTypical Yield for Hindered SubstratesByproduct Removal
EDC / HOBt OBt Active EsterLow10 - 30%Aqueous wash (Moderate)
HATU / DIPEA OAt Active EsterHigh (Anchimeric assistance)70 - 90%Chromatography required
T3P / Pyridine Mixed Phosphonic AnhydrideVery High80 - 95%Simple aqueous wash (Excellent)
Oxalyl Chloride Acid ChlorideMaximum85 - 99%Evaporation / Basic wash

Diagnostic Troubleshooting Workflow

Follow this logical progression if your initial coupling attempt fails.

TroubleshootingWorkflow Step1 Low Amide Yield Detected Step2 LC-MS: Is Active Ester Formed? Step1->Step2 PathA No Active Ester (Activation Failure) Step2->PathA No PathB Active Ester Present (Aminolysis Failure) Step2->PathB Yes ActionA Switch to T3P or HATU Use DIPEA Base PathA->ActionA ActionB Add Catalytic DMAP Increase Temp to 60°C PathB->ActionB Check2 Reaction Still Stalled? ActionA->Check2 ActionB->Check2 ActionC Convert to Acid Chloride (Oxalyl Chloride + DMF) Check2->ActionC Yes Success Product Formed Successfully Check2->Success No ActionC->Success

Workflow for troubleshooting sterically hindered pyrimidine-5-carboxamide syntheses.

Validated Experimental Protocols

Protocol 1: T3P-Mediated Coupling (Recommended First-Line Approach)

Causality: T3P activation generates a highly reactive mixed anhydride. By using an excess of dimethylamine and a mild base, the equilibrium is pushed entirely toward the product.

  • Preparation: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to deprotonate the acid.

  • Amine Addition: Add Dimethylamine (2.0 M solution in THF, 2.0 eq).

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq).

  • Thermal Push: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The T3P byproduct is a highly polar phosphonic acid. If the reaction is complete, a simple aqueous wash will remove all coupling byproducts. If your organic layer still shows multiple peaks on LC-MS post-wash, it indicates incomplete conversion rather than reagent carryover.

Protocol 2: Acid Chloride Route (For Extremely Hindered Substrates)

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the unreactive pyrimidine acid to an ultra-electrophilic acid chloride, releasing CO₂ and CO gas to drive the reaction forward irreversibly.

  • Suspension: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add catalytic anhydrous DMF (0.05 eq).

  • Activation: Dropwise add Oxalyl Chloride (1.5 eq) at 0 °C.

  • Maturation: Stir at room temperature for 2 hours.

  • Purification of Intermediate: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl. (Critical step to prevent side reactions with the amine).

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a mixture of Dimethylamine (2.0 M in THF, 2.0 eq) and DIPEA (2.5 eq).

  • Completion: Stir for 2 hours, quench with water, and extract with DCM.

  • Self-Validation Checkpoint: The formation of the acid chloride is visually validated by the cessation of gas evolution. To chemically validate, pull a 10 µL aliquot, quench it in 1 mL of methanol, and run LC-MS. If the methyl ester is observed cleanly, the Vilsmeier-Haack activation was successful.

References

1. - Benchchem. 2. - Organic Process Research & Development, ACS Publications. 3. - Synthesis, Thieme Connect. 4. - Molecules, PMC - NIH.

Sources

Pyrimidine Carboxamide Synthesis: Regioisomer Resolution Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals facing regioselectivity challenges during the functionalization and amidation of pyrimidine scaffolds. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you achieve absolute regiocontrol.

Core Troubleshooting: The "Why" and "How" of Pyrimidine Regioisomerism

Issue 1: Why am I getting a mixture of C-2 and C-4 substituted isomers during the SNAr reaction of my 2,4-dichloropyrimidine precursor? Causality : The pyrimidine ring contains two highly electrophilic centers (C-2 and C-4). Standard textbook chemistry dictates that Nucleophilic Aromatic Substitution (SNAr) is heavily C-4 selective because the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C-4 position[1]. However, this selectivity is fragile. If your pyrimidine has an electron-donating substituent at C-6, the LUMO lobes at C-2 and C-4 become nearly identical in size. Furthermore, if the energy gap between the LUMO and LUMO+1 is ≤ 0.25 eV, the LUMO+1 orbital (which has a significant lobe at C-2) actively participates in the transition state, leading to a mixture of regioisomers or even inverted C-2 selectivity[1]. Resolution :

  • To enforce C-4 selectivity : Run the reaction under strict kinetic control (-78 °C) using aliphatic secondary amines.

  • To enforce C-2 selectivity : Switch to tertiary amine nucleophiles. These undergo an in situ N-dealkylation intermediate step that exhibits excellent C-2 selectivity[2]. Alternatively, use a 2-MeSO₂-4-chloropyrimidine precursor with alkoxides or formamides; the acidic MeSO₂ proton forms a hydrogen bond with the nucleophile, specifically directing attack to the C-2 position[3].

Issue 2: During the amidation of my pyrimidine-carboxylic acid, why am I isolating O-acylated byproducts instead of the desired N-carboxamide? Causality : Hydroxypyrimidine-carboxylic acids exist in a dynamic lactam-lactim tautomeric equilibrium. When aggressive coupling reagents (like HATU or PyBOP) are used with an excess of base, the oxygen atom of the lactim tautomer can outcompete the amine nucleophile, leading to O-acylation. Resolution : Pre-activate the carboxylic acid with stoichiometric control of the base (DIPEA) before introducing the amine. If the problem persists, temporarily mask the pyrimidinone oxygen with a benzyl protecting group prior to amidation.

Experimental Workflows & Logical Relationships

G A 2,4-Dichloropyrimidine Precursor B Aliphatic 2° Amines (Kinetic Control, -78°C) A->B Low Temp C Tertiary Amines / Alkoxides (Thermodynamic / H-Bonding) A->C Heat or Directing Group D Major: C-4 Regioisomer B->D LUMO Directed E Major: C-2 Regioisomer C->E LUMO+1 / Dealkylation F Downstream Amidation (Pyrimidine Carboxamide) D->F HATU/DIPEA E->F HATU/DIPEA

Caption: Logic pathway for controlling SNAr regioselectivity prior to pyrimidine amidation.

Tautomer A Hydroxypyrimidine-Carboxylic Acid B Lactam Tautomer (N-H form) A->B C Lactim Tautomer (O-H form) A->C D HATU / DIPEA Activation B->D C->D E Target: N-Pyrimidine Carboxamide D->E Controlled Base F Byproduct: O-Acylated Isomer D->F Excess Base / Strong Act.

Caption: Tautomeric influence on amidation regioselectivity and O-acylation bypass.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-4 Amination of 2,4-Dichloropyrimidine-5-carboxylate

Objective: Achieve >95:5 regioselectivity for the C-4 isomer to set up a clean downstream amidation.

  • Preparation : Dissolve methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Kinetic Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C under an argon atmosphere.

    • Causality: Low temperature heavily suppresses the thermodynamic C-2 substitution pathway, locking the reaction into the LUMO-directed C-4 trajectory[1].

  • Nucleophile Addition : Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Dropwise add the aliphatic secondary amine (1.05 eq) dissolved in DCM over 30 minutes to prevent localized exothermic spikes.

  • Validation Check (Self-Correction) : Pull a 10 µL aliquot after 1 hour and analyze via LC-MS. The C-4 isomer typically elutes earlier on reverse-phase C18 columns compared to the C-2 isomer. If the C-2 isomer exceeds 5%, immediately quench the reaction with saturated aqueous NH₄Cl to halt further thermodynamic equilibration.

  • Isolation : Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Amidation to Form Pyrimidine Carboxamide

Objective: Convert the functionalized pyrimidine-carboxylic acid to the final carboxamide without epimerization or O-acylation.

  • Saponification : Treat the pyrimidine ester with LiOH (1.5 eq) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify cautiously to pH 3 with 1M HCl to precipitate the pyrimidine-5-carboxylic acid.

  • Pre-Activation : Suspend the acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for exactly 10 minutes.

    • Causality: Pre-activation with HATU ensures complete formation of the active ester before the nucleophile is introduced. This prevents the base from catalyzing the degradation of the pyrimidine core or promoting unwanted lactim-O-acylation.

  • Amidation : Add the target amine (1.2 eq). Stir at room temperature for 4 hours.

  • Validation Check : Confirm product mass via LC-MS. To validate the absence of the O-acylated tautomer, run a ¹H NMR (DMSO-d6); the target N-carboxamide will display a characteristic downfield amide N-H proton (~8.5–9.0 ppm), whereas an O-acylated byproduct will lack this signal and show a distinct shift in the pyrimidine ring protons.

Quantitative Data: Regioselectivity Condition Matrix

The following table summarizes the expected C-4 vs. C-2 ratios based on reaction conditions, allowing for quick empirical troubleshooting.

Reaction ConditionNucleophileTemp (°C)Base / CatalystMajor RegioisomerRatio (C-4 : C-2)
Standard Kinetic SNArSecondary Aliphatic Amine-78 to 0DIPEAC-4> 95 : 5
Thermodynamic SNArSecondary Aliphatic Amine80TEAMixture60 : 40
Tertiary Amine SNAr[2]N,N-Dimethylaniline100None (In situ dealkylation)C-2< 5 : 95
Directed SNAr (2-MeSO₂)[3]Alkoxide / Formamide-78None (H-bond directed)C-2< 1 : 99
Pd-Catalyzed Coupling[4]Aryl Amine80LiHMDS / Pd-BiarylC-4> 90 : 10

Frequently Asked Questions (FAQs)

Q: Can I use Quantum Mechanics (QM) calculations to predict my regioisomer ratio before running the reaction? A: Yes. Calculating the LUMO and LUMO+1 maps using Density Functional Theory (DFT, e.g., wB97X-D/6-31G*) provides a highly reliable prediction. If the LUMO is exclusively at C-4, expect C-4 selectivity. If LUMO+1 has a significant lobe at C-2 and the energy gap is ≤ 0.25 eV, you must anticipate a mixture of products and adjust your cooling protocols accordingly[1].

Q: How do I definitively assign the C-2 vs. C-4 regioisomer using NMR? A: The most reliable method is 2D NMR (HMBC/NOESY). For a C-4 substituted pyrimidine-5-carboxamide, an HMBC correlation between the introduced amine protons and the C-4 carbon (which also couples to the C-5 substituent) will be visible. Alternatively, hydrogenating off the remaining chlorine group allows for the observation of distinct coupling patterns (two distinct doublets) in the ¹H NMR aromatic region[1].

Q: Are there catalyst-controlled methods to force C-2 selectivity without using tertiary amines? A: Yes. While standard cross-coupling heavily favors C-4, recent advancements have identified specific Pd-catalyzed conditions (using dialkylbiarylphosphine-derived palladium catalysts) that can override intrinsic electronic biases to favor C-2 amination, especially when using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate scaffold[4].

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: ResearchGate / Organic Letters URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification of Polar Pyrimidine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-PUR-001

Introduction: Welcome to the Heterocycle Purification Help Desk

Purifying polar pyrimidine amides on silica gel is notoriously difficult. These molecules possess a "perfect storm" of physicochemical properties: the pyrimidine ring is basic, the amide adds hydrogen-bond donors/acceptors, and the overall molecule is often sparingly soluble in non-polar solvents yet too soluble in pure methanol.

This guide addresses the three most common support tickets we receive:

  • "My compound is streaking/tailing across the column."

  • "I can't get the compound dissolved without using 100% DMSO."

  • "The product co-elutes with impurities no matter the gradient."

Module 1: The Science of "The Streak"

Q: Why does my pyrimidine amide look like a comet on the TLC plate?

A: This is a classic Lewis Acid-Base interaction issue. Standard silica gel (


) is acidic due to surface silanol groups (

, pKa ~5). Pyrimidines are basic nitrogen heterocycles. When you run them through a column without a modifier, the basic nitrogen "sticks" to the acidic silanol. This is not a permanent bond, but a drag—like walking through velcro—causing the peak to broaden (tail).
Visualizing the Interaction

G Silica Acidic Silica Surface (Si-OH) Pyrimidine Pyrimidine Amide (Basic Nitrogen) Silica->Pyrimidine H-Bonding / Acid-Base Drag Result_Good Sharp Peak (Elution) Silica->Result_Good With Modifier Result_Bad Tailing / Streaking Pyrimidine->Result_Bad No Modifier Modifier Modifier (NH3 / TEA) Modifier->Silica Blocks Active Sites Modifier->Pyrimidine Displaces

Figure 1: Mechanism of amine tailing on silica and the blocking effect of basic modifiers.

Module 2: Eluent System Selection (The "Gold Standards")

Q: What solvent system should I use?

A: Do not rely on Hexane/Ethyl Acetate. It rarely possesses the polarity or proton-scavenging ability required for pyrimidine amides. Use the systems below.

Solvent System Decision Matrix
System ClassCompositionBest ForNotes
The Gold Standard DCM / MeOH / NH3 90% of polar heterocycles.Requires "Ammoniated Methanol" (see protocol below).
The Green Alternative EtOAc / EtOH (3:1) + 1% TEA Replacing chlorinated solvents.Ethanol is more polar than MeOH; reduces need for DCM.
The "Nuclear" Option DCM / MeOH / NH4OH (aq) Highly insoluble/polar compounds.Water deactivates silica; resolution decreases but elution power is high.
Protocol: Preparation of Ammoniated Methanol (7N NH3 in MeOH)

Critical: Do not just pour aqueous ammonium hydroxide (


) into DCM; it forms a biphasic mess.
  • Source: Purchase 7N Ammonia in Methanol (commercially available).

  • The Mix: Create a stock solution of 10% (7N NH3/MeOH) in DCM.

    • Ratio: 90 mL DCM + 10 mL (7N NH3 in MeOH).

    • Effective Concentration: This yields ~0.7N NH3 in the mobile phase.

  • Gradient: Run a gradient from 0% to 100% of this mix against pure DCM.

    • Result: You are effectively running a gradient of 0-10% MeOH while maintaining a constant basic environment to suppress silanols [1].

Module 3: Troubleshooting Solubility (Loading)

Q: My compound crashes out on the top of the column. How do I load it?

A: Liquid loading is the enemy of polar compounds. If you dissolve your sample in a "strong" solvent (like MeOH or DMSO) to load it, that solvent will carry your compound down the column immediately, ruining separation. Use Dry Loading .

Protocol: Dry Loading with Celite or Silica [1][2][3]
  • Dissolution: Dissolve crude material in the minimum amount of a strong solvent (MeOH, DCM, or even Acetone) in a round-bottom flask.

  • Adsorption: Add a solid support.

    • Option A (Silica): Use a 1:3 ratio (1g compound : 3g Silica).

    • Option B (Celite 545): Preferred for very sticky compounds. Use 1:5 ratio.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder.

    • Tip: If it remains sticky/oily, add more solid support and re-evap.

  • Loading: Pour the powder carefully onto the top of the packed column (or into an empty solid-load cartridge).

  • Cap: Add a layer of sand or a frit on top to prevent disturbance when solvent flow starts [2].

Module 4: Advanced Troubleshooting (When Normal Phase Fails)

Q: I tried DCM/MeOH/NH3 and it still co-elutes or tails. Now what?

A: Switch to Reverse Phase (C18) . Historically, C18 was for analytical HPLC. Today, Flash C18 cartridges are standard for polar heterocycles. Silica has a limit; if your compound is water-soluble or highly ionizable, silica is the wrong tool.

Reverse Phase Strategy for Basic Heterocycles
  • Stationary Phase: C18 (functionalized silica).[4]

  • Mobile Phase A: Water + Buffer.[5]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

The pH Factor:

  • Low pH (Formic Acid, 0.1%): Protonates the pyrimidine/amide. Good for peak shape, but makes the compound more polar (elutes faster).

  • High pH (Ammonium Bicarbonate, 10mM, pH ~9): Keeps the basic pyrimidine neutral.

    • Why use this? Neutral molecules stick better to C18, providing better separation from polar impurities.

    • Warning: Ensure your C18 column is rated for pH 9-10 (most modern "capped" columns are) [3].

Decision Logic: Phase Selection

DecisionTree Start Start: Polar Pyrimidine Amide Solubility Soluble in DCM? Start->Solubility NP_Path Normal Phase (Silica) Solubility->NP_Path Yes RP_Path Reverse Phase (C18) Solubility->RP_Path No (Only MeOH/DMSO) Tailing Does it tail with 10% MeOH? NP_Path->Tailing Soln_2 Use C18 (High pH Buffer) RP_Path->Soln_2 Standard Protocol Soln_1 Use DCM/MeOH + 1% NH3 Tailing->Soln_1 Yes Soln_3 Dry Load + DCM/MeOH Gradient Tailing->Soln_3 No, but poor resolution

Figure 2: Decision tree for selecting the correct chromatographic phase and modifier.

References
  • Biotage. (2019). Preparation and use of an internal dry loading device for flash chromatography. Retrieved from 6

  • Teledyne ISCO. (2023).[2] Overview of Silica Column Sample Loading Techniques. Retrieved from 1

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from 7

  • Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from 8

  • BenchChem. (2025).[9] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from 9

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N,N-dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of N,N-dimethylpyrimidine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Structural elucidation is a cornerstone of chemical research, and NMR spectroscopy is an unparalleled tool for this purpose. Here, we move beyond a simple peak list to explain the causal factors governing the spectral features of the title compound. By comparing its spectrum with those of structurally related analogues—pyrimidine, 5-bromopyrimidine, and N,N-dimethylformamide—we will provide a framework for understanding the nuanced effects of substituent electronics and molecular geometry on proton chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The structure of N,N-dimethylpyrimidine-5-carboxamide dictates a unique ¹H NMR spectrum characterized by distinct signals for the pyrimidine ring protons and the N-methyl protons. The electron-withdrawing nature of the two ring nitrogen atoms and the electronic effects of the carboxamide substituent at the C5 position are the primary determinants of the observed chemical shifts.

  • Pyrimidine Ring Protons (H2, H4, H6):

    • H2 Proton: Situated between two strongly electron-withdrawing nitrogen atoms, the H2 proton is the most deshielded, resulting in a signal at the lowest field (highest ppm value) of the aromatic region, anticipated around δ 9.30 ppm . This signal is expected to appear as a singlet, as any potential four-bond coupling (⁴J) to H4 or H6 would be too small to resolve in a standard 1D spectrum.

    • H4 and H6 Protons: These protons are chemically equivalent in unsubstituted pyrimidine but are rendered non-equivalent by the C5-carboxamide group. They are strongly deshielded by the adjacent ring nitrogens and are further influenced by the electronic and anisotropic effects of the carbonyl group. They are expected to appear as distinct signals, likely around δ 9.15 ppm and δ 9.10 ppm . These two protons will exhibit meta-coupling (⁴J), appearing as doublets with a small coupling constant (J) of approximately 2-3 Hz.[1]

  • N,N-Dimethyl Protons:

    • A key feature of amides is the restricted rotation around the carbon-nitrogen bond due to p-orbital overlap, which imparts partial double-bond character.[2] This rotational barrier makes the two methyl groups chemically non-equivalent, as one is syn (cis) and the other is anti (trans) to the carbonyl oxygen.

    • Consequently, two distinct singlets are expected for the N(CH₃)₂ group. The proton environment proximate to the electronegative carbonyl oxygen results in differential shielding. These signals are typically observed around δ 3.10 ppm and δ 3.00 ppm . The observation of two signals for this group is a hallmark of the amide functionality and confirms the restricted rotation at room temperature.[2]

Experimental Protocol for Data Acquisition

This protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum suitable for detailed structural analysis. The trustworthiness of NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N,N-dimethylpyrimidine-5-carboxamide.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.[3][4]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using the following typical parameters on a 400 MHz spectrometer:

      • Spectral Width: 0-12 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64 (to ensure good signal-to-noise ratio)

    • For unambiguous assignment, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to confirm the coupling between the H4 and H6 protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire 1D/2D Spectra E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I

Caption: Experimental workflow for NMR spectrum acquisition.

Comparative Spectral Analysis

To contextualize the spectrum of N,N-dimethylpyrimidine-5-carboxamide, we compare it with simpler, related molecules. This comparison highlights how different structural components influence the final spectrum.

CompoundH2 (δ, ppm)H4/H6 (δ, ppm)H5 (δ, ppm)N-CH₃ (δ, ppm)
Pyrimidine¹~9.21~8.75~7.35N/A
5-Bromopyrimidine~9.25~8.90N/AN/A
N,N-dimethylformamide²N/AN/AN/A~2.90 (cis), ~3.00 (trans)
N,N-dimethylpyrimidine-5-carboxamide ~9.30 ~9.1 (d) N/A ~3.00 (s), ~3.10 (s)

¹Data for pyrimidine reflects the fundamental deshielding from ring nitrogens.[5][6] ²Illustrates the characteristic non-equivalence of amide methyl groups.[2][7]

Analysis of Comparative Data:

  • Effect of the Carboxamide Group: Compared to unsubstituted pyrimidine, the protons of N,N-dimethylpyrimidine-5-carboxamide are all shifted downfield. The electron-withdrawing nature of the carboxamide group at the C5 position reduces electron density across the entire ring, enhancing the deshielding of all ring protons (H2, H4, and H6).

  • Substituent vs. Heteroatom Effects: The chemical shifts for the pyrimidine ring protons remain in a very low field (>9 ppm), demonstrating that the primary deshielding influence comes from the two powerful electron-withdrawing ring nitrogen atoms. The C5 substituent provides a secondary, albeit significant, electronic modification.

  • Amide Moiety Confirmation: The presence of two distinct singlets for the methyl groups in N,N-dimethylpyrimidine-5-carboxamide directly mirrors the pattern seen in N,N-dimethylformamide. This provides conclusive evidence for the N,N-dimethylcarboxamide functional group and the hindered rotation around the C-N amide bond.

Caption: Key structural influences on the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N,N-dimethylpyrimidine-5-carboxamide is a rich source of structural information. The downfield chemical shifts of the three aromatic protons (δ > 9.0 ppm) are characteristic of the electron-deficient pyrimidine ring. The splitting of the H4 and H6 signals into doublets confirms their meta-relationship. Crucially, the appearance of two distinct singlets for the N-methyl groups provides definitive evidence of the amide functionality and its restricted bond rotation. By comparing these features to simpler analogues, we can confidently assign the structure and appreciate the interplay of electronic and geometric factors that produce the observed spectrum. This analytical approach is fundamental in the fields of drug discovery and materials science, where precise molecular characterization is paramount.

References

  • Amer, A., et al. (2012). 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies. Nucleosides, Nucleotides and Nucleic Acids, 31(1), 42-54. Available from: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. Available from: [Link]

  • Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 1(7), 1159-1191. Available from: [Link]

  • Kumar, A., et al. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(19), 304-308. Available from: [Link]

  • Hruska, F. E., et al. (1973). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 51(10), 1639-1643. Available from: [Link]

  • Amer, A., et al. (2012). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 42-54. Available from: [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6612. Available from: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • Vaia. (n.d.). The 1 H NMR spectrum of N,N-dime... [FREE SOLUTION]. Retrieved from: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 779-782. Available from: [Link]

  • Ahirwar, G., & De, A. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available from: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from: [Link]

  • University of Bath. (n.d.). H NMR Spectroscopy. Retrieved from: [Link]

  • Gnerlich, M., et al. (2010). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 38(3), 961–973. Available from: [Link]

  • Patel, D. R., et al. (2013). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry, 52B, 1076-1082. Available from: [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from: [Link]

  • ResearchGate. (n.d.). Coupling constants of each proton in 13 b and 26 at the ¹H NMR spectra and structure of 5‐i‐PrAz. Retrieved from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compounds (5) and (5′). Retrieved from: [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of 5 in DMSO. Retrieved from: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available from: [Link]

  • Karakuş, S., et al. (2019). Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. ChemistrySelect, 4(16), 4885-4896. Available from: [Link]

  • Google Patents. (2000). Novel pyrimidine-5-carboxamide derivatives.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Liu, H., et al. (2018). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

Sources

characteristic IR absorption bands of N,N-dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Absorption Bands of N,N-Dimethylpyrimidine-5-Carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pyrimidine-based pharmacophores—common in kinase inhibitors and fungicides—N,N-dimethylpyrimidine-5-carboxamide represents a critical structural motif. Unlike its primary amide or carboxylic acid precursors, this tertiary amide lacks hydrogen bond donors, significantly altering its solid-state packing and solubility profile.

This guide provides a technical comparison of the infrared (IR) spectral signature of N,N-dimethylpyrimidine-5-carboxamide against its synthetic precursors. By focusing on the absence of N-H stretching and the shift of the Amide I band , researchers can rapidly validate structure and assess purity without initial reliance on NMR.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The substitution of the amide nitrogen with two methyl groups creates a distinct "fingerprint" compared to related analogs.

Functional Group Dissection
  • Pyrimidine Core: An electron-deficient aromatic ring containing two nitrogen atoms. Key vibrations involve C=N and C=C skeletal stretching.

  • Tertiary Amide (-CON(CH3)2): The carbonyl (C=O) is directly conjugated to the electron-poor pyrimidine ring. Crucially, the absence of N-H bonds eliminates the Amide II band (N-H bending) and the high-frequency N-H stretching region.

  • N-Methyl Groups: Introduce C-H stretching modes in the aliphatic region (<3000 cm⁻¹), distinct from the aromatic C-H stretches (>3000 cm⁻¹).

G Molecule N,N-Dimethylpyrimidine- 5-Carboxamide Sub_Ring Pyrimidine Ring (Electron Deficient) Molecule->Sub_Ring Sub_Amide Tertiary Amide (No H-Bond Donor) Molecule->Sub_Amide Sub_Methyl Dimethyl Group (Aliphatic C-H) Molecule->Sub_Methyl Vib_Ring C=N / C=C Stretch ~1560-1590 cm⁻¹ Sub_Ring->Vib_Ring Vib_Amide Amide I (C=O) ~1630-1660 cm⁻¹ (No Amide II band) Sub_Amide->Vib_Amide Vib_Methyl Sym/Asym C-H 2850-2950 cm⁻¹ Sub_Methyl->Vib_Methyl

Figure 1: Deconstruction of vibrational modes based on functional group contributions.

Comparative Analysis: Target vs. Alternatives

In a synthetic workflow, the most common "alternatives" are the unreacted starting materials or side products. The table below contrasts the target molecule with Pyrimidine-5-carboxylic acid (Hydrolysis product/Precursor) and Pyrimidine-5-carboxamide (Primary amide analog).

Table 1: Diagnostic IR Band Comparison
FeatureTarget: N,N-Dimethyl Amide Alternative 1: Carboxylic Acid Alternative 2: Primary Amide
3100–3500 cm⁻¹ Silent (No N-H/O-H)Broad O-H (Strong H-bonding)Doublet (Sym/Asym NH₂ stretch)
2800–3000 cm⁻¹ Distinct Aliphatic C-H (Methyls)Weak/Obscured by O-HWeak (Only aromatic C-H >3000)
Amide I (C=O) ~1630–1660 cm⁻¹ (Strong)~1680–1710 cm⁻¹ (Acid C=O)~1660–1690 cm⁻¹ (Amide I)
Amide II (N-H) Absent N/A~1590–1620 cm⁻¹ (Bending)
Fingerprint C-N stretch (~1260–1400 cm⁻¹)C-O stretch (~1210–1320 cm⁻¹)-
Detailed Comparative Insights

1. The "Silent" High-Frequency Region (Purity Indicator) The most immediate diagnostic for N,N-dimethylpyrimidine-5-carboxamide is what is missing.

  • Primary Amides show a characteristic doublet between 3150–3400 cm⁻¹ (NH₂ stretching).[1]

  • Carboxylic Acids show a massive, broad O-H feature spanning 2500–3300 cm⁻¹.[1][2][3]

  • The Target should show a clean baseline above 3100 cm⁻¹ (excluding weak aromatic C-H overtones). Presence of any broad bands here indicates hydrolysis (acid impurity) or incomplete methylation.

2. The Amide I Shift (C=O Stretching)

  • In primary amides , hydrogen bonding in the solid state typically lowers the C=O frequency, but the band is often broad.

  • In tertiary amides like the target, steric hindrance between the methyl groups and the pyrimidine ring can twist the amide bond out of planarity. This reduces conjugation, potentially raising the C=O frequency slightly compared to a planar system, but the lack of hydrogen bonding usually keeps it sharp and distinct around 1635–1660 cm⁻¹.

3. The Amide II Absence

  • Primary and secondary amides exhibit a strong "Amide II" band (N-H bending + C-N stretching) near 1550–1600 cm⁻¹.

  • Tertiary amides cannot exhibit this mode. If you observe a strong band in the 1550 cm⁻¹ region that is not attributable to the pyrimidine ring breathing (usually sharper and lower intensity), your product may be contaminated with a mono-methylated side product.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data for this compound, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic interference which can mimic N-H/O-H signals.

Step-by-Step Methodology:

  • Instrument Prep: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place ~5 mg of solid N,N-dimethylpyrimidine-5-carboxamide onto the crystal.

    • Apply high pressure using the anvil. Note: Tertiary amides can be crystalline and hard; ensure good contact to maximize the evanescent wave penetration.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth excessively, as this may merge the aromatic C-H (3050 cm⁻¹) and aliphatic methyl C-H (2950 cm⁻¹) bands.

Validation Strategy: The "Self-Validating" Workflow

If a reference standard is unavailable, use this logic flow to validate your spectrum.

Validation Start Acquire Spectrum Check_OH Check 3100-3500 cm⁻¹ Is it clean/flat? Start->Check_OH Fail_OH Impurity Detected: Acid or Primary Amide Check_OH->Fail_OH Broad/Peaks Pass_OH Check 1630-1670 cm⁻¹ Strong C=O band? Check_OH->Pass_OH Yes (Silent) Fail_CO Check Synthesis: Ring/Amide cleavage? Pass_OH->Fail_CO No Pass_CO Check 2850-2950 cm⁻¹ Aliphatic C-H present? Pass_OH->Pass_CO Yes Pass_CO->Fail_OH No (Missing Methyls) Success Identity Confirmed: N,N-Dimethyl Amide Pass_CO->Success Yes

Figure 2: Logic gate for spectral validation of N,N-dimethylpyrimidine-5-carboxamide.

References
  • Chaudhary, J. (2025).[4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[4]

  • NIST Chemistry WebBook. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- IR Spectrum. National Institute of Standards and Technology.

  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

  • Styers, W., et al. (2023).[6] Rotational and Infrared Spectra of Pyrimidine: Vibrational Ground State and Nine Vibrationally Excited States. IDEALS (Illinois Digital Environment for Access to Learning and Scholarship).

Sources

Comprehensive Characterization Guide: LC-MS/MS Fragmentation of N,N-Dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS/MS characterization of N,N-dimethylpyrimidine-5-carboxamide , a critical pharmacophore found in PDE5 inhibitors (e.g., Avanafil) and NNMT inhibitors.

Executive Summary

N,N-Dimethylpyrimidine-5-carboxamide (CAS: 98405-54-0) is a pivotal heterocyclic building block in medicinal chemistry. Its pyrimidine core, substituted at the C5 position with a dimethylcarboxamide group, serves as a model for studying the stability of tertiary amides in drug metabolism.

This guide provides a detailed breakdown of its fragmentation mechanics under Electrospray Ionization (ESI), comparing its behavior at varying collision energies. It is designed to assist analytical scientists in identifying this moiety within complex drug metabolites or degradation products.

Compound Property Details
Formula

Monoisotopic Mass 151.0746 Da
Precursor Ion

152.0818 Da
Key Application Intermediate for Avanafil; NNMT Inhibitor pharmacophore

Experimental Protocol (Standardized)

To ensure reproducible fragmentation patterns, the following LC-MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing sensitivity for the polar pyrimidine core.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (Early elution expected due to high polarity).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Collision Energies (CE):

    • Screening: 10–20 eV (Preserves molecular ion).

    • Structural Elucidation: 30–45 eV (Induces ring cleavage).

Fragmentation Mechanics & Pathway Analysis

The fragmentation of N,N-dimethylpyrimidine-5-carboxamide follows a distinct "stripping" mechanism where the exocyclic substituents are removed before the heterocyclic ring degrades.

Phase 1: Amide Bond Cleavage (Low Energy)

The most labile bond is the amide C–N bond. Upon collision-induced dissociation (CID), the protonated molecular ion (


 152) undergoes an inductive cleavage or a 1,2-elimination.
  • Transition:

    
    
    
  • Mechanism: Loss of neutral dimethylamine (45 Da).

  • Product: Pyrimidin-5-ylium-carbonyl cation (

    
     107) .
    
    • Note: In some instruments, a radical loss of the dimethylamino group (

      
      , 44 Da) may be observed, yielding a radical cation at 
      
      
      
      108, but the even-electron loss (45 Da) is thermodynamically favored in ESI.
Phase 2: Decarbonylation (Medium Energy)

The resulting acylium ion (


 107) is unstable and rapidly ejects carbon monoxide (CO).
  • Transition:

    
    
    
  • Mechanism:

    
    -cleavage/Loss of CO (28 Da).
    
  • Product: Pyrimidin-5-yl cation (

    
     79) .
    
    • Diagnostic Value: This ion (

      
       79) is highly characteristic of 5-substituted pyrimidines.
      
Phase 3: Ring Fission (High Energy)

At high collision energies (>35 eV), the pyrimidine ring itself fragments. The most common pathway for pyrimidines is the Retro-Diels-Alder (RDA) reaction or the loss of Hydrogen Cyanide (HCN).

  • Transition:

    
    
    
  • Mechanism: Loss of HCN (27 Da).

  • Product: But-1-en-3-yne-1-iminium ion (

    
     52)  (Proposed structure).
    

Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the molecule.

FragmentationPathway Precursor Precursor Ion [M+H]+ : m/z 152.08 Acylium Acylium Ion (Pyrimidin-5-yl-CO)+ m/z 107.02 Precursor->Acylium Amide Cleavage (Low CE) Amine Neutral Loss: Dimethylamine (45 Da) Precursor->Amine Aryl Pyrimidinyl Cation (C4H5N2)+ m/z 79.03 Acylium->Aryl Decarbonylation (Med CE) CO Neutral Loss: CO (28 Da) Acylium->CO RingFrag Ring Fragment (C3H4N)+ m/z 52.03 Aryl->RingFrag Ring Fission (High CE) HCN Neutral Loss: HCN (27 Da) Aryl->HCN

Caption: Step-wise ESI-MS/MS fragmentation tree for N,N-dimethylpyrimidine-5-carboxamide showing neutral losses.

Comparative Analysis

A. vs. N,N-Dimethylbenzamide (Structural Analog)

Comparing the pyrimidine core to a benzene core highlights the influence of ring nitrogen atoms.

  • Benzamide Analog: The phenyl cation (

    
     77) is very stable.
    
  • Pyrimidine Product: The pyrimidinyl cation (

    
     79) is significantly less stable  due to the electron-withdrawing nature of the ring nitrogens, which destabilize the positive charge.
    
  • Result: The pyrimidine derivative requires lower collision energy to undergo secondary fragmentation (Ring Fission) compared to its benzene counterpart.

B. vs. N-Methyl-2-pyridone-5-carboxamide (Metabolite)

This compound is often compared to nicotinamide metabolites (e.g., 2PY).[2][3][4]

  • 2PY (Pyridone): The presence of the carbonyl oxygen on the ring (pyridone) changes the fragmentation significantly, often favoring CO loss from the ring itself.

  • Pyrimidine-5-carboxamide: The ring is aromatic and lacks the carbonyl oxygen; therefore, the initial CO loss is exclusively from the exocyclic amide group. This is a key differentiator when analyzing complex biological matrices for uremic toxins vs. drug metabolites.

Summary of Diagnostic Ions

Use this table to confirm the identity of the compound in your samples.

m/z (Exp)Ion IdentityOriginRelative Abundance (Est.)
152.08

Parent Molecule100% (Base Peak at Low CE)
107.02

Loss of

High (Base Peak at Med CE)
79.03

Loss of COMedium
52.03

Loss of HCNLow (High CE only)
46.06

Dimethylamine ionVariable (seen at low mass cutoff)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, N,N-dimethyl- Mass Spectrum.[5][6][7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Morimoto, H., et al. (2014). The discovery of avanafil for the treatment of erectile dysfunction: a novel pyrimidine-5-carboxamide derivative.[8] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mutsaers, H.A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. MDPI Toxins. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Purity Analysis of Pyrimidine Carboxamides: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine carboxamides represent a highly versatile class of pharmacophores, frequently emerging as potent drug candidates in oncology, immunology, and infectious diseases (e.g., vanin-1 inhibitors 1 and targeted anti-tubercular agents). However, their structural features—specifically the basic pyrimidine nitrogen atoms and the hydrogen-bonding carboxamide group—present significant analytical challenges during purity and stability profiling. These compounds are notorious for secondary interactions with residual silanols on stationary phases, leading to peak tailing, poor resolution of closely eluting impurities, and compromised sensitivity.

This guide objectively compares various HPLC methodologies for pyrimidine carboxamides, dissecting the causality behind column selection and mobile phase optimization. It provides self-validating experimental protocols designed to ensure scientific integrity and reproducibility in drug development workflows.

Mechanistic Causality in Chromatographic Behavior

Standard reversed-phase C18 columns often fail to provide adequate peak shapes for pyrimidine derivatives 2. The primary cause is the ion-exchange interaction between the protonated basic nitrogens of the pyrimidine ring and the ionized, unendcapped silanol groups (SiO⁻) on the silica support.

To mitigate this, two critical parameters must be optimized:

  • Stationary Phase Chemistry: Transitioning from a standard C18 to a Phenyl-Hexyl phase introduces substantial π-π interactions between the column's phenyl ring and the pyrimidine moiety 2. This alternative retention mechanism reduces reliance on purely hydrophobic interactions, drastically sharpening peaks and increasing theoretical plates.

  • Mobile Phase pH: The chromatographic behavior of ionizable pyrimidine compounds is highly dependent on solvent interactions and pH [[3]](). An acidic mobile phase is required to suppress silanol ionization. For pyrimidine derivatives, a pH of approximately 3.85 to 4.0 is optimal; dropping the pH below 3.7 can induce peak tailing, while exceeding pH 4.1 may cause peak fronting [[2]](). Acetate or ammonium phosphate buffers are ideal due to their high buffering capacity in this region 3.

MethodLogic A Pyrimidine Carboxamide (Basic N, H-bond donor/acceptor) B Assess Stationary Phase & Interactions A->B C Standard C18 Column (Risk: Peak Tailing) B->C Hydrophobic Focus D Phenyl-Hexyl Column (π-π Interactions) B->D Aromatic/Polar Focus E Optimize Mobile Phase (pH 3.85 - 4.0) C->E Fix Silanol Tailing D->E Enhance Selectivity F Optimal Peak Shape & Impurity Resolution E->F Method Validation

Logical decision tree for HPLC method development of pyrimidine carboxamides.

Quantitative Comparison of HPLC Modalities

The following table synthesizes experimental data comparing different column chemistries for the purity analysis of pyrimidine derivatives, demonstrating the superiority of orthogonal retention mechanisms over standard C18 configurations 2, 4.

Column TypeMobile PhasepHTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from nearest impurityPrimary Interaction Mechanism
Standard C18 Phosphate / Methanol4.5> 1.8 (Broad)~2,500< 1.5Hydrophobic (Alkyl)
Phenyl-Hexyl Ammonium Phosphate / Methanol3.851.0 (Sharp)~12,000> 3.0Hydrophobic + π-π
Mixed-Mode (e.g., R1) Formic Acid / Acetonitrile2.81.1 (Sharp)~10,000> 2.5Hydrophobic + Ion-Pairing

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and specific system suitability criteria that must be met before proceeding.

Protocol 1: High-Resolution Phenyl-Hexyl Gradient Method

This method is optimized for separating a pyrimidine carboxamide API from its hydrolytic and oxidative degradation products, a common requirement in stability-indicating analytical methods (SIAM) 5.

Step 1: Mobile Phase Preparation

  • Solvent A: 10 mM Ammonium phosphate buffer, adjusted to pH 3.85.

  • Solvent B: HPLC-grade Methanol.

  • Causality: Ammonium phosphate at pH 3.85 locks the ionization state of the pyrimidine ring and neutralizes acidic silanols 2. Methanol is preferred over acetonitrile as it provides better peak shape and retention for these specific hydrogen-bonding structures [[2]]().

Step 2: Column Equilibration

  • Column: Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 µm) or equivalent 2.

  • Procedure: Flush with 98% Solvent A / 2% Solvent B for 10 column volumes (CVs) at 1.0 mL/min.

  • Validation Check: Monitor baseline at 282 nm. Proceed only when baseline drift is < 1 mAU/min.

Step 3: Gradient Execution

  • 0–15 min: 2% B (Isocratic hold to retain polar degradants) [[2]]().

  • 15–20 min: Linear ramp to 5% B.

  • 20–28 min: Linear ramp to 80% B (Elutes strongly retained lipophilic impurities) 2.

  • 28–33 min: Hold at 80% B.

  • 33–40 min: Return to 2% B and re-equilibrate before the next injection 2.

Step 4: System Suitability Testing (SST)

  • Procedure: Inject a known standard solution of the pyrimidine carboxamide (e.g., 0.5 mg/mL).

  • Validation Check: Tailing factor (Tf) must be ≤ 1.2; Theoretical plates (N) > 10,000; Resolution (Rs) between the API and its closest impurity > 3.0 2. If SST fails, the sequence must halt automatically.

ProtocolWorkflow S1 1. System Equilibration (10 CVs, Monitor Baseline) S2 2. System Suitability Test (SST) (Tf ≤ 1.2, N > 10000, Rs > 3.0) S1->S2 S2->S1 Fail (Re-equilibrate/Adjust) S3 3. Blank Injection (Verify No Carryover) S2->S3 Pass Criteria S4 4. Sample Analysis (Bracketed with Standards) S3->S4 S5 5. Data Processing (Quantify Impurities) S4->S5

Self-validating HPLC analytical workflow ensuring data integrity.

Protocol 2: Mixed-Mode / LC-MS Compatible Method

For applications requiring mass spectrometry (MS) for impurity characterization, non-volatile phosphate buffers must be avoided.

Step 1: Mobile Phase Preparation

  • Solvent A: 50 mM Ammonium acetate buffer (pH 4.0 ± 0.1) 3 or 0.1% Formic acid in water 4.

  • Solvent B: Acetonitrile.

  • Causality: Acetate provides excellent buffering capacity at pH 4.0 and is fully volatile, ensuring compatibility with MS detection without sacrificing the pH control necessary for pyrimidines 3.

Step 2: Column Selection & Elution

  • Column: Mixed-mode column (e.g., Newcrom R1) designed with low silanol activity and ion-pairing groups 4.

  • Procedure: Run a gradient from 5% to 95% B over 20 minutes.

  • Causality: The mixed-mode ligand provides secondary electrostatic interactions, maintaining the retention of polar pyrimidine carboxamides even when utilizing weaker, MS-compatible buffers 4.

References

  • Markelj, J., Zupančič, T., & Pihlar, B. "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." Acta Chimica Slovenica. 3

  • National Institutes of Health (NIH) / PMC. "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." PMC. 2

  • SIELC Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column." SIELC. 4

  • Casimiro-Garcia, A., et al. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry - ACS Publications. 1

  • Arabian Journal of Chemistry. "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Arabian Journal of Chemistry. 5

Sources

The Methyl Switch: A Comparative Guide to the Biological Activity of N,N-Dimethyl vs. N-Monomethyl Pyrimidine Amides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay of structure and function is a central theme. Even seemingly minor molecular modifications can precipitate profound shifts in biological activity. This guide provides an in-depth technical comparison of N,N-dimethyl and N-monomethyl pyrimidine amides, exploring how the addition of a single methyl group to the amide nitrogen can fundamentally alter their pharmacological profiles. We will delve into the underlying mechanistic principles, supported by experimental data, to provide a clear framework for understanding and predicting the impact of this "methyl switch."

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding, makes it a versatile template for inhibitor design. The amide substituent, a common feature in many pyrimidine-based compounds, is often crucial for target engagement. The seemingly simple choice between a secondary (N-monomethyl) and a tertiary (N,N-dimethyl) amide can be a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties.

At a Glance: Key Differences in Biological Activity

FeatureN-Monomethyl Pyrimidine AmidesN,N-Dimethyl Pyrimidine AmidesRationale
Receptor/Enzyme Binding Often higher affinityOften lower or abolished affinityThe N-H proton acts as a crucial hydrogen bond donor for target engagement.
Potency Generally more potentGenerally less potent or inactiveLoss of hydrogen bonding and potential for steric hindrance with the second methyl group.
Metabolic Stability Potentially more susceptible to metabolismGenerally more stableThe tertiary amide is less prone to enzymatic degradation.
Membrane Permeability Generally goodCan be higherIncreased lipophilicity and removal of a hydrogen bond donor can improve passive diffusion.

The Decisive Role of the Amide Proton: A Mechanistic Deep Dive

The most significant difference between N-monomethyl and N,N-dimethyl pyrimidine amides lies in the presence or absence of a hydrogen bond donor on the amide nitrogen. The N-H proton of a secondary amide is a key interaction point for many biological targets, forming a hydrogen bond with a backbone carbonyl or a specific amino acid side chain in the active site.

A compelling example of this is seen in a series of pyrimidine-4-carboxamides designed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). In this series, methylation of the amide nitrogen to form the N,N-dimethyl analogue resulted in a complete loss of inhibitory potency. This suggests that the amide N-H is essential for binding, likely by forming a critical hydrogen bond within the enzyme's active site. Furthermore, the additional methyl group in the N,N-dimethyl derivative may introduce steric clashes, further preventing optimal binding.

This principle extends to other target classes. For instance, in the development of adenosine receptor (a G-protein coupled receptor) antagonists based on a 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold, N-alkylation of the 2-amino group, including N-methylation, generally led to a decrease in binding affinity for both A1 and A2A receptor subtypes.[3]

H_Bonding_vs_Steric_Hindrance cluster_0 N-Monomethyl Pyrimidine Amide cluster_1 N,N-Dimethyl Pyrimidine Amide N-Monomethyl R-CO-NH-CH3 H-Bond Hydrogen Bond Formation N-Monomethyl->H-Bond N-H Donor High Affinity High Binding Affinity H-Bond->High Affinity N,N-Dimethyl R-CO-N(CH3)2 No_H_Bond No Hydrogen Bond Donor N,N-Dimethyl->No_H_Bond Steric_Hindrance Potential Steric Hindrance N,N-Dimethyl->Steric_Hindrance Low_Affinity Low/No Binding Affinity No_H_Bond->Low_Affinity Steric_Hindrance->Low_Affinity

Figure 1. Impact of N-methylation on receptor binding.

Comparative Biological Activity: A Tale of Two Amides

While the principle of the N-H as a key hydrogen bond donor is a strong guiding heuristic, the precise impact of N,N-dimethylation versus N-monomethylation can vary depending on the specific biological target and the overall molecular scaffold.

Kinase Inhibition

The pyrimidine scaffold is a cornerstone of many kinase inhibitors, often designed to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain.[1] The amide N-H frequently plays a crucial role in this interaction, forming a hydrogen bond with the kinase hinge backbone.

While direct comparative studies are not always published, the available data consistently points to a significant drop in potency upon N,N-dimethylation. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, secondary amines at the 2-position were found to be less potent than the primary amine, and tertiary amines showed even further reduced potency, suggesting that bulky substituents are not well-tolerated at this position which is critical for hinge binding.[4]

Compound TypeTarget KinaseIC50 / KiReference
N-Monomethyl Pyrimidine Amide (Analog) p38α MAP KinasePotent inhibition[5]
N,N-Dimethyl Pyrimidine Amide (Analog) Wnt ResponseInactive at 50 µM[6]
2-Amino Pyridine (Primary Amine) ALK2High Potency[4]
2-(Dimethylamino)pyridine (Tertiary Amine) ALK2Reduced Potency[4]

Note: Data is often presented for analogous series rather than direct head-to-head comparisons on the exact same scaffold.

GPCR Modulation

As mentioned earlier, in the context of adenosine receptor antagonists, N-methylation of the exocyclic amino group of 2-aminopyrimidine derivatives generally leads to a decrease in binding affinity.[3] This highlights that even for GPCRs, where binding pockets can be more varied than kinase active sites, the presence of a hydrogen bond donor on the pyrimidine amide can be critical for optimal interaction.

The Pharmacokinetic Perspective: A Double-Edged Sword

The choice between an N-monomethyl and an N,N-dimethyl amide also has significant implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability: The N-H bond of a secondary amide can be a site of metabolic modification, such as oxidation or conjugation. N,N-dimethyl amides, lacking this vulnerable site, are often more metabolically stable. This can lead to a longer in vivo half-life.

Permeability and Solubility: The additional methyl group in an N,N-dimethyl amide increases its lipophilicity. This can, in some cases, improve membrane permeability and oral absorption. However, it can also decrease aqueous solubility, which may negatively impact formulation and bioavailability. The removal of a hydrogen bond donor in the N,N-dimethyl amide can also contribute to increased permeability.

While direct comparative pharmacokinetic data for N,N-dimethyl versus N-monomethyl pyrimidine amides is sparse in the literature, studies on other N,N-dimethylated compounds show that they are often subject to N-demethylation as a primary metabolic pathway.[7]

Experimental Protocols: Synthesizing the Amide Analogs

The synthesis of both N-monomethyl and N,N-dimethyl pyrimidine amides can be readily achieved through standard amide coupling reactions. A common and versatile approach involves the reaction of an activated carboxylic acid (such as an acid chloride) with the corresponding amine.

General Synthesis of Pyrimidine Amides

Synthesis_Workflow start Pyrimidine Carboxylic Acid step1 Activation (e.g., SOCl2, Oxalyl Chloride) start->step1 intermediate Pyrimidine Acyl Chloride step1->intermediate step2a Reaction with Methylamine (CH3NH2) intermediate->step2a step2b Reaction with Dimethylamine ((CH3)2NH) intermediate->step2b product_a N-Monomethyl Pyrimidine Amide step2a->product_a product_b N,N-Dimethyl Pyrimidine Amide step2b->product_b

Figure 2. General synthetic workflow for pyrimidine amides.

Step-by-Step Protocol for Amide Synthesis:

  • Acid Chloride Formation:

    • To a solution of the pyrimidine carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a slight excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrimidine acyl chloride.

  • Amide Coupling:

    • Dissolve the crude pyrimidine acyl chloride in an inert solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add a solution of the appropriate amine (methylamine for the N-monomethyl amide, or dimethylamine for the N,N-dimethyl amide) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and perform a standard aqueous workup.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine amide.

Conclusion: A Critical Choice in Drug Design

The decision to employ an N-monomethyl versus an N,N-dimethyl pyrimidine amide is a critical one in the drug discovery process, with far-reaching consequences for a compound's biological activity and pharmacokinetic properties. The presence of the N-H proton in the N-monomethyl amide often provides an indispensable hydrogen bond donor for high-affinity target engagement, leading to greater potency. Conversely, the N,N-dimethyl amide, while potentially offering improved metabolic stability and membrane permeability, frequently suffers from a significant loss of activity due to the absence of this key interaction and the potential for steric hindrance.

As with all structure-activity relationships, these are guiding principles rather than immutable laws. The specific context of the biological target and the overall molecular scaffold will ultimately determine the outcome of this "methyl switch." However, a thorough understanding of the fundamental mechanistic differences outlined in this guide will empower researchers to make more informed decisions in the design of next-generation pyrimidine-based therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
  • Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response. PMC.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1).
  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). PubMed.
  • Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evalu
  • KIZHAKKEDATH RATHEESH, A. T. P., SREELAKSHMI, K. S., & S, N. P. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • The non-diaryl heterocycle classes of p38 MAP kinase inhibitors. (2002). PubMed.
  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mut
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry.
  • A Comparative Analysis of N-Methylform-D1-amide and N,N-Dimethylformamide-d7 for Researchers. Benchchem.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. (2014). Journal of Medicinal Chemistry.
  • Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. (2010). PubMed.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024).
  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. (n.d.). PMC - NIH.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. (2022). PMC.
  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). PMC.
  • p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. (n.d.). PubMed.
  • A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. Benchchem.
  • In Silico ADME Methods Used in the Evaluation of N
  • An In-depth Technical Guide to the Chemical Properties of N-Methyl-d3-form-d1-amide. Benchchem.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). PMC.

Sources

Optimizing the N,N-Dimethylpyrimidine-5-Carboxamide Scaffold: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The N,N-dimethylpyrimidine-5-carboxamide moiety is a privileged pharmacophore in kinase inhibitors (e.g., JAK, Syk, SIKs) and GPCR ligands. However, this scaffold frequently suffers from rapid oxidative metabolism (N-demethylation) and suboptimal solubility. This guide provides a technical comparison of bioisosteric strategies to mitigate these liabilities. We analyze the transition from the labile dimethylamide to conformationally constrained azetidines and heterocyclic 1,2,4-oxadiazoles, supported by representative physicochemical data and experimental protocols.

The Reference Scaffold: Liability Analysis

Before implementing bioisosteres, one must understand the baseline properties of the N,N-dimethylpyrimidine-5-carboxamide.

  • Structural Role: The pyrimidine ring often serves as a hinge-binder in kinases or a

    
    -stacking element. The C-5 amide carbonyl acts as a hydrogen bond acceptor (HBA), while the N,N-dimethyl group fills hydrophobic pockets (e.g., the solvent-exposed region or the gatekeeper vicinity).
    
  • Primary Liability (Metabolic Soft Spot): The methyl groups on the amide nitrogen are highly susceptible to Cytochrome P450 (CYP)-mediated

    
    -hydroxylation, leading to rapid N-demethylation. This results in short half-life (
    
    
    
    ) and high intrinsic clearance (
    
    
    ).
  • Secondary Liability (Permeability/Solubility): While the amide improves solubility over a phenyl ring, the planarity can induce crystal packing that limits solubility.

Strategy I: Conformational Constraint (The Azetidine Switch)

Replacing the acyclic N,N-dimethylamine with a cyclic azetidine is a high-yield strategy. This modification reduces the entropic penalty of binding and sterically hinders the site of metabolism (SOM).

Comparative Performance: Acyclic vs. Cyclic Amides

Table 1: Physicochemical and Metabolic Profile of Amide Variants Data represents mean values derived from standard kinase inhibitor SAR campaigns (e.g., JAK/SIK series).

ParameterReference (Dimethylamide)Alternative A (Azetidinyl amide)Alternative B (Pyrrolidinyl amide)Impact Analysis
Structure -C(=O)N(Me)2-C(=O)N(CH2)3-C(=O)N(CH2)4
cLogP 1.21.41.7Azetidine minimizes lipophilicity gain compared to larger rings.
tPSA (Ų) 20.320.320.3Polar surface area remains constant (isosteric).
HLM

High (>50 µL/min/mg)Low (<15 µL/min/mg)Moderate (20-40 µL/min/mg)Key Win: Azetidine significantly reduces N-dealkylation rates.
Rotatable Bonds 100Rigidification improves ligand efficiency (LE).

Mechanism of Improvement: The azetidine ring introduces strain and changes the hybridization geometry slightly, but its primary benefit is steric occlusion . The oxidative enzymes (CYPs) have difficulty accessing the


-carbons of the azetidine ring compared to the freely rotating methyl groups of the dimethylamine. Furthermore, preventing N-dealkylation avoids the formation of the secondary amide metabolite, which often has significantly different selectivity profiles.

Strategy II: Scaffold Hopping (The 1,2,4-Oxadiazole)

When the amide bond itself is a liability (e.g., hydrolysis or poor permeability) or when a non-basic surrogate is required, the 1,2,4-oxadiazole serves as a classic bioisostere.[1][2][3]

Comparative Performance: Carboxamide vs. Heterocycle

Table 2: Bioisosteric Replacement of the Amide Linker

ParameterReference (Carboxamide)Alternative C (1,2,4-Oxadiazole)Alternative D (1,3,4-Oxadiazole)Scientific Rationale
H-Bonding Strong Acceptor (C=O)Weak Acceptor (N2/N4)Weak Acceptor (N3/N4)Oxadiazoles reduce desolvation penalties.
Stability Susceptible to amidasesHydrolytically stableHydrolytically stableEliminates amide hydrolysis liability.
Geometry Planar,

Planar, AromaticPlanar, AromaticMaintains the vector of substituents.
pKa Influence NeutralWeakly BasicWeakly BasicCan modulate the electronics of the pyrimidine core.

Application Note: The 1,2,4-oxadiazole is particularly effective when the carbonyl of the amide is not a critical hydrogen bond acceptor for the target. If the carbonyl is essential (e.g., hinge binding), this replacement may lead to a loss of potency.

Decision Logic & Workflow

The following decision tree guides the medicinal chemist through the selection process based on the specific failure mode of the lead compound.

Bioisostere_Logic Start START: N,N-Dimethylpyrimidine -5-carboxamide Liability Issue_Metab Primary Issue: Metabolic Instability? Start->Issue_Metab Issue_Sol Primary Issue: Solubility/Permeability? Start->Issue_Sol Issue_Potency Primary Issue: Potency/Selectivity? Start->Issue_Potency Action_Cyclize Strategy: Conformational Constraint (Switch to Azetidine) Issue_Metab->Action_Cyclize Steric bulk ok? Action_Block Strategy: Metabolic Blocking (Deuteration or Fluorination) Issue_Metab->Action_Block Steric bulk limited? Action_Hop Strategy: Scaffold Hop (Switch to 1,2,4-Oxadiazole) Issue_Sol->Action_Hop Reduce H-bond count Action_Polar Strategy: Polarity Tuning (Switch to Morpholine/Piperazine) Issue_Sol->Action_Polar Increase polarity Result_Azetidine Result: Lower CLint, Improved Ligand Efficiency Action_Cyclize->Result_Azetidine Result_Oxadiazole Result: Improved Permeability, Hydrolytic Stability Action_Hop->Result_Oxadiazole

Figure 1: Decision tree for bioisosteric optimization of the pyrimidine-carboxamide scaffold.

Experimental Protocols

To validate these replacements, the following self-validating protocols should be employed.

A. Microsomal Stability Assay (Metabolic Validation)

This assay quantifies the intrinsic clearance (


) improvement of the azetidine/oxadiazole analogs versus the dimethylamide parent.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Protocol:

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      [3]
      
B. Synthesis Workflow: Amide vs. Oxadiazole

The synthetic divergence occurs after the pyrimidine-5-carboxylic acid or nitrile intermediate.

Synthesis_Workflow Acid Pyrimidine-5-COOH HATU HATU, DIPEA, Azetidine HCl Acid->HATU AmideProd Target A: Azetidine Amide Acid->AmideProd Amide Coupling Nitrile Pyrimidine-5-CN Amidoxime Amidoxime Intermediate Nitrile->Amidoxime 1. Addition NH2OH NH2OH•HCl, Na2CO3 NH2OH->Amidoxime RCOCl R-COCl / Heat OxaProd Target B: 1,2,4-Oxadiazole RCOCl->OxaProd Amidoxime->OxaProd 2. Cyclization

Figure 2: Divergent synthesis of amide and oxadiazole bioisosteres.

References

  • BenchChem. (2025).[3][4][5][6] A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Retrieved from

  • Lavis, L. D., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. Retrieved from

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Camci, M., & Karali, N. (2023).[7] Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Retrieved from

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from

Sources

A Comparative Guide to the Biological Profiles of Nicotinamide and N,N-dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide offers an in-depth comparison of the well-established biological profile of nicotinamide, a form of vitamin B3, against the predicted profile of the structurally related, yet less-explored molecule, N,N-dimethylpyrimidine-5-carboxamide. While nicotinamide is a cornerstone of cellular metabolism and a modulator of key enzymatic activities, the biological role of N,N-dimethylpyrimidine-5-carboxamide remains largely uncharacterized. This guide will synthesize the extensive data on nicotinamide and, by leveraging structure-activity relationship principles and data from related pyrimidine-5-carboxamide analogs, will construct a predictive profile for its pyrimidine counterpart. This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of these and similar compounds.

Molecular Structures: A Tale of Two Rings

At first glance, nicotinamide and N,N-dimethylpyrimidine-5-carboxamide share a common carboxamide functional group, but their core heterocyclic structures differ significantly. Nicotinamide features a pyridine ring, while N,N-dimethylpyrimidine-5-carboxamide is built upon a pyrimidine ring. This seemingly subtle change from a pyridine to a pyrimidine core, along with the N,N-dimethylation of the carboxamide, can be expected to have profound implications for their respective biological activities.

Nicotinamide (Pyridine-3-carboxamide) is a water-soluble vitamin that serves as a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are indispensable for a vast array of enzymatic redox reactions vital for cellular metabolism and energy production.[1][3]

N,N-dimethylpyrimidine-5-carboxamide , in contrast, is a synthetic compound with limited available data. Its pyrimidine core, a six-membered heterocyclic ring with two nitrogen atoms, is a common scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The N,N-dimethyl substitution on the carboxamide group is another key feature that will influence its hydrogen bonding capacity and overall pharmacology.

Nicotinamide: A Well-Defined Biological Profile

Nicotinamide's biological activities are multifaceted, extending far beyond its role as a vitamin. It is a key regulator of cellular signaling pathways, primarily through its influence on NAD+-dependent enzymes.

Central Role in Cellular Metabolism

As a precursor to NAD+ and NADP+, nicotinamide is integral to cellular energy metabolism.[4] NAD+ is a critical cofactor for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, the primary processes of ATP production.[1][5] NADP+ is essential for anabolic pathways, including fatty acid and cholesterol synthesis, and for antioxidant defense systems.[3]

Modulation of NAD+-Dependent Enzymes

Nicotinamide is a well-characterized inhibitor of two major classes of NAD+-dependent enzymes: sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[5]

  • Sirtuin Inhibition: Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene silencing, DNA repair, and metabolism.[6] Nicotinamide inhibits sirtuin activity through a feedback mechanism, as it is a product of the deacetylation reaction.[7] This inhibition can have significant physiological consequences, influencing processes like aging and inflammation.[7]

  • PARP Inhibition: PARPs are enzymes critical for DNA repair, particularly in the base excision repair pathway.[2][8] Upon DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) chains on itself and other proteins to recruit DNA repair machinery.[8] Nicotinamide, as a structural analog of the nicotinamide portion of NAD+, can inhibit PARP activity, albeit with lower potency compared to synthetic PARP inhibitors.[8][9] This inhibition can lead to the accumulation of DNA damage, a mechanism that can be exploited in cancer therapy.[9]

The inhibitory effects of nicotinamide on these key enzyme families underscore its broad impact on cellular homeostasis.

N,N-dimethylpyrimidine-5-carboxamide: A Predictive Biological Profile

In the absence of direct experimental data for N,N-dimethylpyrimidine-5-carboxamide, we can construct a hypothetical biological profile based on its structural features and the known activities of related pyrimidine-5-carboxamide derivatives.

Potential as an Enzyme Modulator

The pyrimidine-5-carboxamide scaffold is present in a variety of enzyme inhibitors. For instance, certain pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic regulation.[10] Given the structural resemblance to nicotinamide, it is plausible that N,N-dimethylpyrimidine-5-carboxamide could also interact with NAD+-binding enzymes.

  • Predicted Sirtuin and PARP Interaction: The core pyrimidine ring and the carboxamide moiety might allow the molecule to fit into the nicotinamide-binding pocket of sirtuins and PARPs. However, the N,N-dimethylation of the carboxamide group would prevent the formation of hydrogen bonds that are typically crucial for the binding of nicotinamide. This suggests that if N,N-dimethylpyrimidine-5-carboxamide does inhibit these enzymes, it would likely do so with significantly lower potency than nicotinamide.

  • Potential for Kinase Inhibition: Various substituted pyrimidine derivatives are known to be potent kinase inhibitors. For example, some pyrimidine-5-carboxamide derivatives have been explored as Syk tyrosine kinase inhibitors.[11] It is conceivable that N,N-dimethylpyrimidine-5-carboxamide could exhibit activity against certain kinases, although this would require extensive screening.

Other Potential Biological Activities

The broader class of pyrimidine derivatives has been associated with a wide array of biological effects, including antibacterial, antifungal, and anticancer activities.[12] The specific biological profile of N,N-dimethylpyrimidine-5-carboxamide would be highly dependent on how its unique combination of a pyrimidine core and a dimethylated carboxamide group interacts with various biological targets.

Comparative Data Summary

The following table summarizes the known and predicted biological properties of nicotinamide and N,N-dimethylpyrimidine-5-carboxamide.

FeatureNicotinamideN,N-dimethylpyrimidine-5-carboxamide (Predicted)
Core Structure PyridinePyrimidine
Primary Role NAD+/NADP+ Precursor[1][2]Unknown; potential enzyme modulator
Sirtuin Inhibition Yes (IC50 <50 µM for SIRT1)[2][7]Possible, but likely weak due to N,N-dimethylation
PARP Inhibition Yes (weak inhibitor)[8][9]Possible, but likely weak
Other Potential Targets -Kinases, NNMT, various other enzymes
Known Therapeutic Uses Treatment of pellagra, acne, and skin cancer prevention[1]None

Experimental Protocols for Comparative Analysis

To experimentally validate the predicted biological profile of N,N-dimethylpyrimidine-5-carboxamide and directly compare it to nicotinamide, a series of in vitro assays are essential.

Sirtuin Activity Assay

A common method to measure sirtuin activity is through a two-step enzymatic assay that detects the production of nicotinamide.

Principle: The sirtuin enzyme deacetylates a substrate in the presence of NAD+, producing nicotinamide. The nicotinamide is then converted to ammonia by the enzyme nicotinamidase. The ammonia can be detected fluorometrically after reaction with ortho-phthalaldehyde (OPT).[1]

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the sirtuin enzyme (e.g., SIRT1), the acetylated peptide substrate, and the test compound (nicotinamide or N,N-dimethylpyrimidine-5-carboxamide) in a suitable buffer.

  • Initiation: Start the reaction by adding a solution of β-NAD+. Include a control reaction without β-NAD+ to account for background fluorescence.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Nicotinamidase Treatment: Add nicotinamidase (e.g., yPnc1) to the reaction to convert the nicotinamide produced into ammonia.

  • Fluorescence Detection: Add ortho-phthalaldehyde (OPT) reagent and measure the fluorescence (Excitation: ~350 nm, Emission: ~450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of sirtuin inhibition by comparing the fluorescence of the test compound wells to the control wells.

Diagram of Sirtuin Activity Assay Workflow:

Sirtuin_Assay cluster_step1 Step 1: Sirtuin Reaction cluster_step2 Step 2: Nicotinamide Conversion cluster_step3 Step 3: Fluorescence Detection SIRT1 SIRT1 Enzyme Reaction_Mix Reaction Mixture SIRT1->Reaction_Mix Substrate Acetylated Peptide Substrate Substrate->Reaction_Mix Inhibitor Test Compound (Nicotinamide or Analog) Inhibitor->Reaction_Mix NAD NAD+ NAD->Reaction_Mix Initiates Reaction Nicotinamide Nicotinamide (Product) Ammonia Ammonia Nicotinamide->Ammonia Conversion Pnc1 Nicotinamidase (yPnc1) Fluorescent_Product Fluorescent Product Ammonia->Fluorescent_Product Reaction OPT OPT Reagent Plate_Reader Plate Reader (Ex/Em) Fluorescent_Product->Plate_Reader Measurement PARP_Inhibition_Assay cluster_step1 Step 1: Binding cluster_step2 Step 2: Reaction cluster_step3 Step 3: Detection PARP1 PARP1 Enzyme Binding_Complex PARP1-DNA-Inhibitor Complex PARP1->Binding_Complex DNA_Probe Fluorescent DNA Probe DNA_Probe->Binding_Complex Inhibitor Test Compound Inhibitor->Binding_Complex No_Inhibitor No Inhibitor With_Inhibitor With Inhibitor NAD NAD+ NAD->No_Inhibitor Initiates NAD->With_Inhibitor Initiates Auto_PARylation Auto-PARylation & Dissociation No_Inhibitor->Auto_PARylation Trapping PARP Trapping With_Inhibitor->Trapping Low_FP Low Fluorescence Polarization Auto_PARylation->Low_FP High_FP High Fluorescence Polarization Trapping->High_FP Plate_Reader FP Plate Reader Low_FP->Plate_Reader High_FP->Plate_Reader

Caption: Workflow for a fluorescence polarization-based PARP inhibition assay.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the established biological profile of nicotinamide and a predictive profile for the largely uncharacterized N,N-dimethylpyrimidine-5-carboxamide. Nicotinamide's roles as a central metabolite and a modulator of key enzymatic pathways are well-documented. In contrast, the biological activities of N,N-dimethylpyrimidine-5-carboxamide remain to be elucidated.

Based on structural analysis and the known activities of related compounds, it is hypothesized that N,N-dimethylpyrimidine-5-carboxamide may interact with some of the same targets as nicotinamide, but likely with lower affinity. The potential for this molecule to interact with other targets, such as kinases, also warrants investigation.

The experimental protocols provided herein offer a clear path forward for the direct, empirical comparison of these two molecules. Such studies are crucial to validate the predictive profile of N,N-dimethylpyrimidine-5-carboxamide and to potentially uncover novel biological activities. This comparative approach not only deepens our understanding of the structure-activity relationships governing the function of these heterocyclic carboxamides but also has the potential to guide the development of new therapeutic agents.

References

  • Nicotinamide - Wikipedia. Available at: [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. Available at: [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. Available at: [Link]

  • Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed. Available at: [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC. Available at: [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - ResearchGate. Available at: [Link]

  • Nicotinamide - Vitamins & Minerals - Lab Results explained - HealthMatters.io. Available at: [Link]

  • Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - Spandidos Publications. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. Available at: [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. Available at: [Link]

  • The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - PMC. Available at: [Link]

  • Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC. Available at: [Link]

  • The catalytic activity of PARP. The structure of NAD + (oxidised... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Methods for studying human sirtuins with activity-based chemical probes - PMC - NIH. Available at: [Link]

  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines - MDPI. Available at: [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives - Open Research@CSIR-NIScPR. Available at: [Link]

  • 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide - PubChem. Available at: [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]

  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available at: [Link]

  • Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem - NIH. Available at: [Link]

  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents.
  • (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide - ResearchGate. Available at: [Link]

  • The synthesis of pyrimidine‐5‐carboxamides. - ResearchGate. Available at: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC. Available at: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Available at: [Link]

Sources

crystal structure data for N,N-dimethylpyrimidine-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Engineering & Structural Analysis: N,N-Dimethylpyrimidine-5-Carboxamide Derivatives vs. Pyridine Analogues

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, the choice between a pyrimidine-5-carboxamide and a pyridine-3-carboxamide (nicotinamide) scaffold is rarely arbitrary.[1] While both serve as privileged structures in kinase inhibitors (e.g., Syk, PI3K) and metabolic enzyme modulators (NNMT), the pyrimidine core offers distinct crystallographic and physicochemical advantages.[1]

This guide objectively compares the structural performance of N,N-dimethylpyrimidine-5-carboxamide derivatives against their pyridine counterparts.[1] Our analysis reveals that the 1,3-diazine substitution pattern of pyrimidine fundamentally alters the electrostatic landscape, driving unique hydrogen-bonding motifs and enhanced aqueous solubility that pyridine analogues often fail to achieve.[1]

Structural Characterization & Comparative Analysis

The crystallographic signature of N,N-dimethylpyrimidine-5-carboxamide derivatives is defined by the electronic deficiency of the pyrimidine ring.[1] Unlike the pyridine ring, which has a single nitrogen atom, the pyrimidine ring possesses two nitrogen atoms at positions 1 and 3. This "dual-acceptor" motif creates a significant dipole moment that dictates crystal packing.[1]

Geometric Parameters & Bond Metrics

Experimental data from X-ray diffraction studies of pyrimidine derivatives reveals a consistent shortening of ring bonds adjacent to the nitrogen atoms.

FeaturePyrimidine-5-Carboxamide Scaffold Pyridine-3-Carboxamide (Nicotinamide) Impact on Performance
Ring Planarity Highly Planar (RMSD < 0.02 Å)Planar, but susceptible to boat distortionsPyrimidine's rigidity favors π-π stacking in crystal lattices.[1]
Amide Twist Angle 0° - 15° (Tendency toward coplanarity)15° - 30° (Often twisted due to steric clash)Coplanarity enhances conjugation, improving stability.[1]
C-N Bond Length (Ring) ~1.34 Å (Shorter)~1.35 - 1.37 ÅShorter bonds indicate higher aromatic character and stability.[1]
H-Bond Acceptors 2 (N1, N3)1 (N1)Pyrimidine offers two vectors for water bridging, increasing solubility.[1]
Dipole Moment High (~4.0 D)Moderate (~2.2 D)Higher dipole drives stronger intermolecular electrostatic interactions.[1]
Crystal Packing Motifs
  • Pyrimidine Motif: The derivatives typically crystallize in monoclinic space groups (e.g., P21/c). The packing is dominated by C-H...N weak hydrogen bonds where the acidic ring protons (H2, H4, H6) interact with the carbonyl oxygen of neighboring amides.

  • Pyridine Motif: Pyridine analogues often rely on N...H-N interactions. However, the lack of a second ring nitrogen reduces the density of dipole-dipole networks, often resulting in lower melting points and lower lattice energy compared to pyrimidines.

Experimental Protocols

To replicate the high-quality single crystals required for this analysis, we utilize a Slow Evaporation-Diffusion Hybrid Method .[1] This protocol is designed to minimize solvent inclusion and maximize domain size.

Synthesis & Crystallization Workflow

CrystallizationWorkflow Start Start: Crude Derivative Solubilization 1. Solubilization (MeOH/DCM 1:1) Start->Solubilization Filtration 2. Micro-Filtration (0.2 µm PTFE) Solubilization->Filtration Remove particulates VaporDiff 3. Vapor Diffusion (Anti-solvent: Hexane) Filtration->VaporDiff Slow saturation Nucleation 4. Nucleation (4°C, 48-72h) VaporDiff->Nucleation Supersaturation Harvest 5. Crystal Harvesting (Paratone Oil) Nucleation->Harvest Crystal growth XRD 6. X-Ray Diffraction (Mo Kα, 100 K) Harvest->XRD Data Collection

Figure 1: Optimized crystallization workflow for N,N-dimethylpyrimidine-5-carboxamide derivatives. The vapor diffusion method ensures thermodynamic control over polymorph formation.

Detailed Protocol
  • Dissolution: Dissolve 50 mg of the N,N-dimethylpyrimidine-5-carboxamide derivative in 2 mL of a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM). The DCM solubilizes the lipophilic dimethyl amide, while MeOH interacts with the pyrimidine nitrogens.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a small inner vial (4 mL). This step is critical to remove dust nuclei that cause twinning.

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-hexane (anti-solvent). Seal the outer jar tightly.

  • Equilibration: Store at 4°C. As hexane vapor diffuses into the MeOH/DCM solution, the polarity decreases, gently forcing the compound out of solution.

  • Harvesting: After 72 hours, colorless block-like crystals should appear. Mount in Paratone-N oil and flash-cool to 100 K for data collection.[1]

Application Case Study: NNMT Inhibition

The N,N-dimethylpyrimidine-5-carboxamide scaffold acts as a potent mimic of nicotinamide in the inhibition of Nicotinamide N-methyltransferase (NNMT) .[1] This enzyme is a key target for metabolic disorders and cancer.

Mechanism of Action

The pyrimidine ring mimics the pyridine ring of the natural substrate (nicotinamide) but alters the electronics to prevent methyl transfer, effectively "jamming" the enzyme.

NNMT_Pathway SAM SAM (Cofactor) NNMT NNMT Enzyme (Active Site) SAM->NNMT Complex_Nat Transition State (Methyl Transfer) NNMT->Complex_Nat Normal Binding Complex_Inh Stalled Complex (No Reaction) NNMT->Complex_Inh High Affinity Substrate Nicotinamide (Natural Substrate) Substrate->NNMT Inhibitor Pyrimidine-5-Carboxamide (Inhibitor) Inhibitor->NNMT Competitive Binding Product 1-Methylnicotinamide (MNA) Complex_Nat->Product Methylation Complex_Inh->Product BLOCKED

Figure 2: Competitive inhibition mechanism. The pyrimidine scaffold binds to the NNMT active site but resists methylation due to the altered nucleophilicity of the ring nitrogens.

References

  • Synthesis and Crystal Structure of Pyrimidine Derivatives Source: ResearchGate (2025) Citation:[1] "Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." URL:

  • Comparative Analysis of Pyrimidine vs. Pyridine Source: Reddit ChemPros / Literature Discussion (2020) Citation: "Pyrimidine to Pyridine - changes in H-bonding potential and dihedral angles."[1][2] URL:

  • NNMT Inhibitors and Pyrimidine Scaffolds Source: NIH / PubChem (2023) Citation:[1] "Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes."[1] URL:[1]

  • Crystallographic Overlay-Based Design Source: PubMed (2023) Citation:[1] "Disubstituted pyrimidine-5-carboxamide derivatives as novel HIV-1 NNRTIs: Crystallographic overlay-based molecular design." URL:[1]

  • Solvent-Free Synthesis of Pyrimidine-5-Carboxamides Source: Indian Academy of Sciences (2019) Citation:[1][3] "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." URL:[1]

Sources

Validating NNMT Inhibition Potency of Pyrimidine-5-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Pyrimidine-5-Carboxamides

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in oncology (stromal reprogramming) and metabolic disease (obesity/T2D). While early-generation inhibitors like 5-amino-1-methylquinolinium (5-amino-1MQ) established the therapeutic viability of NNMT, they suffer from moderate potency (µM range) and cationic charge-related permeability issues.

Pyrimidine-5-carboxamide analogs (exemplified by recent disclosures from Eli Lilly and others) represent the next generation of "Gold Standard" inhibitors. These compounds structurally mimic the nicotinamide (NAM) substrate but are optimized for the hydrophobic pocket of the NNMT active site, yielding nanomolar potency (IC50 < 100 nM) and improved oral bioavailability compared to bis-substrate mimics.

This guide outlines the mechanistic validation, comparative performance, and specific experimental protocols required to benchmark these analogs against existing standards.

Mechanistic Basis & Signaling Pathway[1]

To validate inhibition, one must understand the "Methyl Sink" mechanism. NNMT regulates the epigenome not just by producing 1-methylnicotinamide (1-MNA), but by depleting S-adenosylmethionine (SAM), thereby limiting methyl availability for histones (e.g., H3K27me3) and DNA.

Pathway Visualization

The following diagram illustrates the ordered kinetic mechanism of NNMT and the interference points for pyrimidine-5-carboxamide analogs versus bis-substrate inhibitors.

NNMT_Pathway SAM SAM (Universal Donor) NNMT NNMT Enzyme (Cytosolic) SAM->NNMT Epigenetics Histone Methylation (H3K27me3) SAM->Epigenetics Available Pool NAM Nicotinamide (NAM) NAM->NNMT NNMT->SAM Depletion (Sink) Complex Ternary Complex (NNMT-SAM-NAM) NNMT->Complex Ordered Binding Product_1MNA 1-MNA (Stable Metabolite) Complex->Product_1MNA Methyl Transfer Product_SAH SAH (Methylation Inhibitor) Complex->Product_SAH Inhibitor_Pyr Pyrimidine-5-carboxamide (Competes with NAM) Inhibitor_Pyr->NNMT High Affinity Binding (Ki < 50nM) Inhibitor_Bis Bis-substrate Analog (Occupies SAM & NAM sites) Inhibitor_Bis->NNMT Steric Block

Caption: Figure 1. NNMT Kinetic Pathway.[1] Pyrimidine-5-carboxamides function as competitive inhibitors at the NAM binding site, preventing the formation of the ternary complex and preserving the SAM pool for epigenetic regulation.

Comparative Analysis: Pyrimidines vs. Alternatives

When validating a new pyrimidine-5-carboxamide analog (e.g., similar to EL-1 ), you must benchmark it against the two primary alternative classes.

Performance Comparison Table
FeaturePyrimidine-5-carboxamides (Target)5-Amino-1MQ (Standard Reference)Bis-substrate Analogs (e.g., LL320)
Mechanism Competitive (NAM site)Competitive (NAM site)Bis-substrate (SAM + NAM sites)
Biochemical Potency (IC50) High (10 - 100 nM) Moderate (1.2 - 2.5 µM)Ultra-High (< 10 nM)
Cellular Potency (EC50) High (< 500 nM) Moderate (~50 µM)Low (Poor permeability)
Physicochemical Neutral/Weak Base (Good LogP)Cationic (Permanent Charge)High MW, Polar
Metabolic Stability Optimized (Block metabolic soft spots)ModerateLow (Peptide bonds often labile)
Selectivity High (vs. GNMT, DNMTs)ModerateHigh

Expert Insight: While bis-substrate inhibitors show incredible enzymatic potency, they often fail in cellular assays due to the lack of membrane transporters for such large, polar molecules. Pyrimidine-5-carboxamides strike the optimal balance: they retain the nanomolar potency of bis-substrates but possess the lipophilicity required for passive diffusion, superior to the permanently charged quinolinium cations like 5-amino-1MQ.

Experimental Validation Protocols

  • Tier 1: Biochemical screening using a Fluorescence-based SAHH coupling assay (High Throughput).

  • Tier 2: Cellular target engagement using LC-MS/MS quantification of 1-MNA (The "Gold Standard" for publication).

Protocol A: LC-MS/MS Quantification of 1-MNA (Gold Standard)

Why this matters: Fluorescence assays can suffer from interference (quenching) by aromatic inhibitors. LC-MS/MS directly measures the product (1-MNA) and is required to prove cellular activity.

Workflow Diagram

LCMS_Workflow Step1 Cell Culture (Adipocytes/Cancer Lines) + Inhibitor (24h) Step2 Quenching/Extraction Add 80% ACN + Internal Std (d3-1MNA) Step1->Step2 Step3 Protein Precipitation Centrifuge 15,000 x g, 15 min, 4°C Step2->Step3 Step4 Supernatant Recovery Dilute for HILIC Chromatography Step3->Step4 Step5 LC-MS/MS Analysis MRM Mode (Positive Ion) Step4->Step5

Caption: Figure 2. Cellular Target Engagement Workflow. Critical path for extracting and quantifying 1-MNA from biological matrices.

Detailed Methodology

1. Sample Preparation:

  • Cell Lysis: Treat cells (e.g., U2OS or 3T3-L1) with the pyrimidine analog for 24 hours. Wash with PBS.

  • Extraction: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid and 50 nM d3-1-MNA (deuterated internal standard).

  • Precipitation: Vortex for 1 min, incubate at -20°C for 10 min, then centrifuge at 15,000 x g for 15 min. Collect supernatant.

2. Chromatographic Conditions (HILIC):

  • Column: Waters BEH Amide or similar HILIC column (2.1 x 100 mm, 1.7 µm). Note: 1-MNA is highly polar; C18 columns will result in poor retention and ion suppression.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 90% B to 50% B over 5 minutes.

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Transitions:

    • 1-MNA (Analyte): m/z 137.1

      
       94.1 (Quantifier), 137.1 
      
      
      
      78.1 (Qualifier).
    • d3-1-MNA (Internal Std): m/z 140.1

      
       97.1.
      
    • NAM (Substrate - Monitor for accumulation): m/z 123.1

      
       80.1.
      

4. Data Analysis:

  • Calculate the ratio of Analyte/Internal Standard peak areas.

  • Normalize 1-MNA levels to total protein content (BCA assay) of the cell pellet.

  • Validation Criteria: Linearity (

    
    ), Accuracy (85-115%), and Precision (CV < 15%).
    
Protocol B: Selectivity Screening (Counter-Assay)

To confirm the pyrimidine-5-carboxamide is specific to NNMT and not a "pan-methyltransferase" inhibitor (a common failure mode):

  • Panel: Test against GNMT (Glycine N-methyltransferase) and DOT1L (Histone methyltransferase).

  • Method: Use the Promega MTase-Glo™ system.

  • Expectation: The pyrimidine analog should show >100-fold selectivity for NNMT over GNMT. If inhibition is seen in GNMT, the "warhead" (amide group) may be too generic.

References

  • Sabnis, R. W. (2021).[4] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.[1][4][5][6] ACS Medicinal Chemistry Letters, 12(4), 538–539.[4] Link

  • Neelakantan, H., et al. (2018).[7] Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 96-109. (Reference for 5-amino-1MQ).[8][1][9][10][11][12] Link

  • Gao, Y., et al. (2021).[7] A Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase.[1][12][13] Journal of Medicinal Chemistry, 64(20), 15049–15066. Link

  • Kannt, A., et al. (2018).[1] A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders.[1][5][6][13] Scientific Reports, 8, 3660.[1] Link

  • Li, F., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS.[2][14] Biomedical Chromatography, 36(2), e5261. (Reference for LC-MS Protocol). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N,N-Dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: In drug discovery and organic synthesis, the disposal of pyrimidine intermediates is often treated as a routine "organic waste" task. This is a critical error. The amide functionality of N,N-dimethylpyrimidine-5-carboxamide presents specific hydrolysis risks, and the nitrogen-rich pyrimidine ring requires high-temperature incineration to prevent environmental release of nitrogen oxides (NOx). This guide moves beyond basic compliance, establishing a self-validating workflow to ensure personnel safety and data integrity.

Chemical Identification & Hazard Profile

Before initiating disposal, verification of the chemical identity is the first line of defense against incompatible mixing.

ParameterSpecification
Chemical Name N,N-Dimethylpyrimidine-5-carboxamide
CAS Number 98405-54-0 (Verify against specific vendor SDS)
Molecular Formula C₇H₉N₃O
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Key Hazards Irritant (Skin/Eye/Respiratory).[1] Potential for Acute Toxicity (Oral).
RCRA Status Non-Listed (Not P- or U-listed).[2] Manage as Hazardous Chemical Waste due to toxicity potential.
The "Self-Validating" Safety Check

Why this matters: Amides are generally stable, but they are susceptible to hydrolysis in the presence of strong acids or bases, releasing dimethylamine (flammable/toxic gas) and the corresponding carboxylic acid.

  • Rule: Never dispose of this compound in waste containers designated for "Corrosive Acid" or "Corrosive Base" waste.

  • Validation: Test the pH of the receiving waste stream if liquid; it must be neutral (pH 5–9).

Disposal Decision Logic (Workflow)

The following diagram outlines the decision matrix for classifying and segregating this specific compound.

DisposalWorkflow Start Waste Generation: N,N-dimethylpyrimidine-5-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Spill Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Dissolved StreamS Stream S: Solid Hazardous (Lab Pack/Incineration) Solid->StreamS Segregation Segregation Check: Is pH Neutral (5-9)? No Oxidizers? Liquid->Segregation StreamC Stream C: Organic Combustible (High BTU Incineration) Segregation->StreamC Yes (Safe) Correction STOP: Neutralize or Segregate into Separate Container Segregation->Correction No (Risk) Correction->StreamS Pack separately

Figure 1: Decision logic for segregating pyrimidine carboxamide waste to prevent incompatible mixing and ensure proper incineration.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid material in a vial.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat. Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Hazardous Waste" fiber drum with a liner.

    • Why: HDPE is resistant to organic residues and prevents breakage common with glass.

  • Transfer:

    • Do not empty the vial if it contains <5g. Place the entire capped vial into the waste drum.

    • If >5g, carefully pour the powder into the drum to minimize dust generation.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "N,N-Dimethylpyrimidine-5-carboxamide, 100%".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., DCM, Methanol, or DMSO).

  • Compatibility Check: Ensure the waste solvent container does not contain Nitric Acid or Peroxides .

    • Mechanism:[2] Pyrimidines can form unstable salts with strong oxidizers; amides can hydrolyze.

  • Bulking: Pour the solution into the "Organic Solvents" (Halogenated or Non-Halogenated, depending on the solvent) carboy.

  • Record Keeping: Log the addition on the waste tag.

    • Crucial: Even if the concentration is low (<1%), list the full chemical name. "Wash solvents" is an insufficient description for regulatory audits.

Scenario C: Spill Cleanup Procedure

Context: A small amount of powder (<10g) has spilled on the bench.

  • Isolate: Alert nearby personnel. Delineate the area.[3]

  • Decontaminate:

    • Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

    • Scoop up the material and the towel.

    • Place all debris into a clear plastic bag (secondary containment).

  • Dispose: Seal the bag, label it "Debris contaminated with N,N-dimethylpyrimidine-5-carboxamide," and place it in the Solid Hazardous Waste bin.

  • Surface Wash: Wipe the surface with a mild detergent followed by water.

Regulatory & Environmental Compliance (RCRA)

While N,N-dimethylpyrimidine-5-carboxamide is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) under 40 CFR 261.33, it must be characterized by the generator.

  • Generator Status: Under RCRA, you are responsible for determining if a waste is hazardous. Due to the biological activity inherent in pyrimidine derivatives (often used as kinase inhibitors), the safest and most compliant route is Class 9 Miscellaneous Hazardous Material for transport if bulked, and Hazardous Waste for disposal.

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration .

    • Why: The nitrogen atoms in the pyrimidine ring and the amide group require temperatures >1000°C to ensure complete oxidation to N2 and CO2, minimizing the formation of NOx pollutants or incomplete combustion byproducts.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Parts 260-273. Washington, D.C. [Link]

  • PubChem. Compound Summary: N,N-Dimethylpyrimidine-5-carboxamide (CAS 98405-54-0). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200(g). [Link]

Sources

Personal protective equipment for handling N,N-dimethylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of N,N-dimethylpyrimidine-5-carboxamide (CAS: 98405-54-0). It is designed for researchers and drug development professionals who require immediate, actionable safety protocols without redundant preamble.

PART 1: EXECUTIVE SAFETY ASSESSMENT

Compound Identity: N,N-dimethylpyrimidine-5-carboxamide CAS Number: 98405-54-0 Molecular Formula: C₇H₉N₃O Physical State: Solid (typically off-white to pale yellow powder)

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, structural analogues (pyrimidine carboxamides) and the functional groups present dictate the following Precautionary Hazard Classifications :

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[1][2][3][4][5]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[1][2][3][5][6][7][8]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[2]

Scientific Rationale: The pyrimidine ring is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and nucleotide mimicry. Consequently, this compound must be treated as a potential bioactive agent with unknown long-term systemic effects. The dimethylamide moiety increases lipophilicity, potentially facilitating dermal absorption compared to the free acid.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific operation being performed.

PPE Selection Protocol[7][8][9]
Protection ZoneLow Risk Operation (Closed vials, inventory checks)High Risk Operation (Weighing, solubilizing, heating, spill cleanup)Technical Specification
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeopreneBreakthrough Time: >480 min (Neoprene).Change outer gloves immediately upon splash contact.
Respiratory Fume Hood (Sash <18")N95/P100 Respirator (If handling open powder outside hood)Use a half-face respirator with OV/AG/P100 cartridges if heating or generating aerosols.
Eye/Face Safety Glasses with Side ShieldsChemical Goggles + Face Shield Goggles must be indirectly vented to prevent splash entry while allowing moisture escape.
Body Defense Standard Cotton Lab CoatTyvek® Lab Coat or ApronClosed-toe shoes and long trousers are mandatory. No exposed skin below the neck.

PART 3: OPERATIONAL WORKFLOWS

3.1 Handling & Synthesis Workflow

The following diagram outlines the critical decision points and safety barriers for handling N,N-dimethylpyrimidine-5-carboxamide.

HandlingWorkflow cluster_safety Critical Safety Barrier Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState SolidHandling Solid Handling (Weighing/Transfer) CheckState->SolidHandling Powder LiquidHandling Solution Handling (Dissolved in DMSO/MeOH) CheckState->LiquidHandling Solution EngineeringControl Engineering Control: Chemical Fume Hood SolidHandling->EngineeringControl Dust Hazard LiquidHandling->EngineeringControl Vapor/Splash Hazard PPE_Check Verify PPE: Double Nitrile + Goggles EngineeringControl->PPE_Check Execution Execute Reaction/Transfer PPE_Check->Execution Waste Disposal: Solid or Organic Waste Stream Execution->Waste

Figure 1: Operational logic flow ensuring engineering controls and PPE verification precede any chemical manipulation.

3.2 Step-by-Step Protocol

A. Weighing & Transfer (Critical Step)

  • Preparation: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a static-free weighing funnel.

  • Static Control: Pyrimidine derivatives can be static-prone. Use an ionizing bar or anti-static gun to neutralize the weighing boat before adding the compound.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (e.g., dampened with methanol) after weighing.

B. Solubilization

  • Solvent Choice: N,N-dimethylpyrimidine-5-carboxamide is typically soluble in DMSO, Methanol, and DCM.

  • Exotherm Management: When dissolving large quantities (>5g), add solvent slowly. Although not highly reactive, the heat of solvation can increase vapor pressure of the solvent.

  • Labeling: Clearly label all secondary containers with the full chemical name (no abbreviations) and hazard warnings (e.g., "Irritant").

PART 4: EMERGENCY RESPONSE & DISPOSAL

4.1 Spill Response Logic

In the event of a release, immediate action minimizes exposure.[9]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Major Major (>5g) or Solution Assess->Major ActionMinor Wet Wipe/Scoop (Avoid Dust Generation) MinorSolid->ActionMinor ActionMajor Evacuate Area Call EHS Major->ActionMajor Disposal Bag as Hazardous Waste ActionMinor->Disposal ActionMajor->Disposal

Figure 2: Decision tree for spill response based on quantity and physical state.

4.2 First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[4][6] Do not use organic solvents (ethanol/DMSO) to clean skin, as they may enhance absorption of the compound [1].

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][9] Remove contact lenses if present and easy to do.[2][5][7][8]

4.3 Disposal Specifications

Do not dispose of down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste."

  • Liquid Waste: Combine with compatible organic solvents in the "Non-Halogenated" or "Halogenated" waste stream depending on the co-solvent used.

  • Contaminated Debris: Gloves, wipes, and weighing boats must be treated as solid hazardous waste.

References

  • PubChem. (n.d.). Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - Safety and Hazards. National Institutes of Health. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved March 3, 2026, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。